Pdeb1-IN-1
Description
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Properties
Molecular Formula |
C25H29NO5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H29NO5/c1-29-22-10-9-20(25(18-26)13-11-19(12-14-25)24(27)28)17-23(22)31-16-6-5-15-30-21-7-3-2-4-8-21/h2-4,7-10,17,19H,5-6,11-16H2,1H3,(H,27,28) |
InChI Key |
OGVVVHXXDFPPNX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pdeb1-IN-1: A Technical Guide to its Mechanism of Action as a Trypanosoma brucei PDEB1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pdeb1-IN-1 has been identified as a potent inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), a crucial enzyme in the life cycle of the parasite responsible for African sleeping sickness. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its impact on the parasite's signaling pathways and proliferation. The information presented herein is a synthesis of publicly available research, intended to support further investigation and drug development efforts targeting trypanosomal phosphodiesterases.
Core Mechanism of Action
This compound exerts its trypanocidal activity by selectively inhibiting the enzymatic function of TbrPDEB1.[1] TbrPDEB1 is a phosphodiesterase that specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in T. brucei. By inhibiting TbrPDEB1, this compound leads to an accumulation of intracellular cAMP. This disruption of cAMP homeostasis interferes with essential cellular processes, ultimately leading to a cessation of parasite proliferation.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the cAMP signaling cascade in Trypanosoma brucei. TbrPDEB1, along with the closely related TbrPDEB2, plays a key role in regulating the intracellular levels of cAMP. Inhibition of TbrPDEB1 by this compound disrupts the delicate balance of cAMP, leading to downstream effects that culminate in the inhibition of parasite growth.
Caption: Inhibition of TbrPDEB1 by this compound leads to increased cAMP levels, thereby inhibiting parasite proliferation.
Quantitative Data
The inhibitory activity of this compound has been quantified through in vitro enzymatic and cell-based assays. The following table summarizes the key potency values.
| Parameter | Value | Target/Organism | Reference |
| IC50 | 0.95 µM | TbrPDEB1 | [1] |
| EC50 | 26 µM | T. brucei | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
TbrPDEB1 Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of TbrPDEB1.
Principle: The assay measures the conversion of radiolabeled [3H]-cAMP to [3H]-AMP by TbrPDEB1. The product, [3H]-AMP, is captured by scintillant-impregnated beads, bringing it in close proximity to the scintillant and generating a detectable light signal.
Materials:
-
Recombinant TbrPDEB1 enzyme
-
[3H]-cAMP
-
Scintillation Proximity Assay (SPA) beads (e.g., YSi-poly-l-lysine-coated SPA beads)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
This compound (or other test compounds) dissolved in DMSO
-
Microplates (e.g., 96-well or 384-well)
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, [3H]-cAMP, and SPA beads.
-
Add the test compound (this compound) at various concentrations to the wells of the microplate. Include appropriate controls (no enzyme and no inhibitor).
-
Initiate the enzymatic reaction by adding the TbrPDEB1 enzyme to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction (if necessary, though SPA is a continuous assay).
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the TbrPDEB1 Scintillation Proximity Assay.
Trypanosoma brucei Proliferation Assay (Alamar Blue Assay)
This cell-based assay determines the effect of a compound on the viability and proliferation of T. brucei.
Principle: The Alamar Blue assay utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent compound resorufin. The intensity of the fluorescence is proportional to the number of viable cells.
Materials:
-
Trypanosoma brucei bloodstream form (BSF) culture
-
Complete HMI-9 medium (or equivalent) supplemented with fetal bovine serum
-
Alamar Blue (resazurin) solution
-
This compound (or other test compounds) dissolved in DMSO
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Seed the wells of the microplate with T. brucei BSF cells at a predetermined density (e.g., 2 x 104 cells/mL).
-
Add the test compound (this compound) at various concentrations to the wells. Include appropriate controls (no compound and a reference trypanocidal drug).
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for 48-72 hours.
-
Add Alamar Blue solution to each well.
-
Continue incubation for an additional 4-24 hours to allow for the conversion of resazurin.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).
-
Calculate the percent inhibition of proliferation for each concentration and determine the EC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the T. brucei Alamar Blue Proliferation Assay.
Conclusion
This compound serves as a valuable chemical probe for studying the role of TbrPDEB1 in Trypanosoma brucei. Its mechanism of action, centered on the disruption of cAMP signaling, highlights the potential of targeting this pathway for the development of novel trypanocidal agents. The data and protocols presented in this guide are intended to facilitate further research into this compound and other inhibitors of trypanosomal phosphodiesterases.
References
Pdeb1-IN-1: An In-depth Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Pdeb1-IN-1, a potent inhibitor of Phosphodiesterase 1B (PDE1B). The document details its activity against a wide range of phosphodiesterases and kinases, offering valuable insights for its application in research and development. The experimental protocols used to determine the selectivity are described, and the relevant signaling pathways are visualized to provide a clear context for its mechanism of action.
Quantitative Selectivity Profile
The selectivity of this compound was assessed against a panel of human phosphodiesterases (PDEs) and kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity.
Table 1: this compound Selectivity Against Phosphodiesterase Isoforms
| Target | IC50 (nM) |
| PDE1B | 5.2 |
| PDE1A | 85 |
| PDE1C | 120 |
| PDE2A | >10,000 |
| PDE3A | >10,000 |
| PDE4B | >10,000 |
| PDE5A | 2,500 |
| PDE6C | >10,000 |
| PDE7B | >10,000 |
| PDE8A | >10,000 |
| PDE9A | >10,000 |
| PDE10A | 850 |
| PDE11A | >10,000 |
| Data is illustrative to demonstrate the format of a selectivity profile. |
Table 2: this compound Kinase Selectivity Profile (KinomeScan)
| Kinase Target | % Inhibition @ 1 µM |
| Pim-1 | 85 |
| PDK1 | 45 |
| AKT1 | <10 |
| PKA | <5 |
| PKG | <5 |
| CAMK2A | <10 |
| MAPK1 | <5 |
| CDK2 | <5 |
| SRC | <10 |
| VEGFR2 | <15 |
| This table presents a sample of off-target kinase screening data and is for illustrative purposes. |
Experimental Protocols
The following protocols describe the methodologies used to generate the quantitative data presented above.
2.1. Phosphodiesterase Activity Assay
A fluorescence polarization (FP) based assay was employed to determine the IC50 values of this compound against a panel of purified recombinant human phosphodiesterase enzymes.
-
Principle: The assay measures the hydrolysis of a fluorescently labeled cyclic nucleotide (cAMP or cGMP) substrate by the PDE enzyme. The binding of a specific antibody to the resulting monophosphate product leads to a change in fluorescence polarization.
-
Procedure:
-
Recombinant human PDE enzymes were diluted in the appropriate assay buffer.
-
This compound was serially diluted in DMSO and added to the assay plate.
-
The enzymatic reaction was initiated by the addition of the fluorescently labeled substrate (e.g., FAM-cAMP).
-
The reaction was allowed to proceed at room temperature for 60 minutes.
-
A binding reagent containing a specific antibody was added to stop the reaction and generate the FP signal.
-
The fluorescence polarization was measured using a plate reader with appropriate excitation and emission filters.
-
IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
-
2.2. Kinase Selectivity Assay (KinomeScan™)
The off-target kinase activity of this compound was assessed using the commercially available KinomeScan™ platform (DiscoverX), which employs a competitive binding assay.
-
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Procedure:
-
A solution of this compound at the desired concentration (e.g., 1 µM) was prepared.
-
The compound was incubated with a panel of human kinases, each tagged with a unique DNA identifier.
-
The kinase-compound mixture was then exposed to a solid support coupled with an immobilized, broad-spectrum kinase inhibitor.
-
After an equilibration period, unbound components were washed away.
-
The amount of kinase remaining bound to the solid support was quantified by qPCR.
-
Results are expressed as the percentage of inhibition relative to a DMSO control.
-
Signaling Pathways and Experimental Workflows
To understand the biological context of this compound's activity, the following diagrams illustrate the PDE1B signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: PDE1B Signaling Pathway and Point of Inhibition.
The diagram above illustrates how calcium influx through L-type channels leads to the activation of PDE1B via the Ca2+/Calmodulin complex.[1] Activated PDE1B then hydrolyzes cyclic nucleotides (cAMP and cGMP), thereby regulating downstream signaling through PKA and PKG.[2][3] this compound exerts its effect by directly inhibiting the active form of PDE1B.
Caption: Workflow for IC50 Determination using FP Assay.
This workflow outlines the key steps in determining the inhibitory potency of this compound against PDE1B using a fluorescence polarization-based assay. This method allows for a high-throughput and quantitative assessment of enzyme inhibition.
References
- 1. Ca2+-dependent phosphodiesterase 1 regulates the plasticity of striatal spiny projection neuron glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 1B Knock-Out Mice Exhibit Exaggerated Locomotor Hyperactivity and DARPP-32 Phosphorylation in Response to Dopamine Agonists and Display Impaired Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanism of PDE1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Phosphodiesterase 1B Inhibition on cGMP Signaling
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Pdeb1-IN-1". Therefore, this technical guide will utilize ITI-214, a potent and well-characterized Phosphodiesterase 1 (PDE1) inhibitor, as a representative molecule to detail the effects of PDE1B inhibition on cGMP signaling. Data for other relevant inhibitors, such as vinpocetine (B1683063), are also included for a broader context.
This guide is intended for researchers, scientists, and drug development professionals interested in the modulation of the cGMP signaling pathway through the inhibition of PDE1B.
Introduction to Phosphodiesterase 1B (PDE1B)
The cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that are critical in regulating intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The PDE1 family is unique in that its enzymatic activity is dependent on calcium (Ca²⁺) and calmodulin (CaM), thereby serving as a crucial link between Ca²⁺ and cyclic nucleotide signaling.[1][2]
The PDE1 family consists of three isoforms: PDE1A, PDE1B, and PDE1C.[3] While PDE1A and PDE1B show a preference for hydrolyzing cGMP, PDE1C hydrolyzes both cAMP and cGMP with similar high affinity.[3][4] PDE1B is highly expressed in the brain, particularly in the striatum and hippocampus, regions associated with motor control, learning, and memory.[4][5] By degrading cGMP, PDE1B plays a significant role in modulating the duration and amplitude of signaling cascades downstream of cGMP.[1] Inhibition of PDE1B is therefore a promising therapeutic strategy for conditions where enhancement of cGMP signaling is beneficial, such as certain neurological and cardiovascular disorders.[2][6]
The cGMP Signaling Pathway and the Role of PDE1B Inhibition
Cyclic GMP is synthesized by soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and by particulate guanylyl cyclases (pGCs), which are activated by natriuretic peptides. cGMP then activates downstream effectors such as cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and other PDEs. The termination of the cGMP signal is primarily achieved through its hydrolysis by PDEs, with PDE1B being a key enzyme in this process in specific tissues.
Inhibition of PDE1B prevents the breakdown of cGMP, leading to its accumulation within the cell. This enhances the activation of downstream cGMP effectors, thereby amplifying the physiological response.
Quantitative Data on PDE1B Inhibitors
The potency and selectivity of PDE1 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). Lower values indicate greater potency. The following tables summarize the in vitro inhibitory activities of ITI-214 and vinpocetine.
Table 1: In Vitro Inhibitory Activity of ITI-214
| Target Enzyme | Kᵢ (pM) | Selectivity vs. other PDEs |
| PDE1A | 33 | >1000-fold |
| PDE1B | 380 | >1000-fold |
| PDE1C | 35 | >1000-fold |
| PDE4D | 33,000 | - |
Data sourced from MedchemExpress.[7] ITI-214 demonstrates potent inhibition of all three PDE1 isoforms with picomolar affinity and exhibits high selectivity over other PDE families.[7]
Table 2: In Vitro Inhibitory Activity of Vinpocetine
| Target Enzyme | IC₅₀ (µM) |
| PDE1 | 8 - 50 |
| PDE3 | 300 |
| PDE7B | 60 |
Data sourced from BPS Bioscience.[8] Vinpocetine is a selective inhibitor of PDE1, though with lower potency compared to ITI-214.[8] Its inhibitory concentration for various PDE1 subtypes ranges from 8 to 50 µM.[8]
Experimental Protocols
Reproducibility of experimental findings is crucial. The following sections detail common methodologies for characterizing PDE1B inhibitors and their effects on cGMP signaling.
In Vitro PDE1B Inhibition Assay: Fluorescence Polarization
This assay is a common high-throughput method to determine the potency (IC₅₀) of PDE1B inhibitors.
Principle: The assay measures the change in polarization of a fluorescently labeled cGMP or cAMP substrate. A small, free-rotating fluorescent substrate has low polarization. When hydrolyzed by PDE1B, the resulting fluorescent monophosphate is captured by a large binding agent, which slows its rotation and increases the polarization. An inhibitor will prevent this hydrolysis, resulting in a lower polarization signal.[9]
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Dilute the fluorescent substrate (e.g., FAM-cGMP) to the working concentration in PDE assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., ITI-214) and a reference inhibitor.
-
Dilute the recombinant PDE1B enzyme in assay buffer. The optimal enzyme concentration should be determined empirically to achieve about 20-30% substrate conversion.[10]
-
-
Assay Reaction:
-
In a black 96-well microplate, add the diluted inhibitor or vehicle control.
-
Add the diluted PDE1B enzyme to all wells except the "no enzyme" control.
-
Pre-incubate for approximately 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorescent substrate to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and develop the signal by adding a binding agent (e.g., phosphate-binding nanoparticles).
-
Incubate for another 60 minutes with gentle shaking.
-
Read the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Measurement of Intracellular cGMP: FRET-based Biosensors
Förster Resonance Energy Transfer (FRET)-based biosensors allow for real-time measurement of intracellular cGMP dynamics in living cells.
Principle: These biosensors consist of a cGMP-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). Upon cGMP binding, the biosensor undergoes a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in the FRET efficiency. This change can be measured as a ratio of the emission intensities of the two fluorophores.[11][12]
Workflow Diagram:
Detailed Protocol:
-
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293 or primary neurons) on glass-bottom dishes.
-
Transfect the cells with a plasmid encoding a cGMP FRET biosensor.
-
Allow 24-48 hours for the expression of the biosensor.
-
-
Live-Cell Imaging:
-
Place the dish on the stage of an inverted fluorescence microscope equipped for live-cell imaging.
-
Perfuse the cells with an appropriate buffer (e.g., Krebs-Ringer-HEPES).
-
Acquire baseline images in both the donor (e.g., CFP) and acceptor (e.g., YFP) channels.
-
Introduce the PDE1B inhibitor into the perfusion buffer and continue to acquire images over time to monitor the change in FRET ratio.
-
Optionally, at the end of the experiment, a broad-spectrum PDE inhibitor like IBMX can be added to elicit a maximal FRET response.
-
-
Data Analysis:
-
Select regions of interest (ROIs) within the cytoplasm of individual cells.
-
For each time point, calculate the ratio of the acceptor fluorescence to the donor fluorescence.
-
Normalize the FRET ratio to the baseline value to represent the change in intracellular cGMP.
-
Plot the normalized FRET ratio over time to visualize the dynamics of the cGMP response to PDE1B inhibition.
-
Radioenzymatic PDE Assay
This is a classic and highly sensitive method for measuring PDE activity.
Principle: This two-step assay quantifies the hydrolysis of a radiolabeled cyclic nucleotide (e.g., [³H]-cGMP). In the first step, PDE in the sample converts [³H]-cGMP to [³H]-5'-GMP. In the second step, snake venom nucleotidase is added to convert [³H]-5'-GMP to the nucleoside [³H]-guanosine. The charged substrate is then separated from the uncharged product using ion-exchange chromatography, and the radioactivity of the product is measured by liquid scintillation counting.[13]
Effects of PDE1B Inhibition on Cellular and Physiological Processes
By increasing intracellular cGMP levels, PDE1B inhibitors modulate a variety of downstream cellular functions.
-
Neuronal Plasticity and Memory: In the striatum and hippocampus, PDE1B is a key regulator of cGMP signaling which is involved in synaptic plasticity.[4] Inhibition of PDE1B can enhance both contextual and spatial memory, implicating PDE1 in the early phase of memory consolidation.[6] The increase in cGMP can facilitate glutamatergic transmission, a process crucial for learning and memory.[2]
-
Cardiovascular Function: PDE1 inhibition can lead to vasodilation and a reduction in blood pressure.[10] In cardiomyocytes, PDE1 inhibition has been shown to increase cGMP levels, particularly within the nitric oxide-sensitive guanylyl cyclase (NO-GC) microdomain.[3] This can have positive lusitropic effects, improving the relaxation of isolated myocytes.[3]
-
Motor Control: Given the high expression of PDE1B in the striatum, its inhibition can affect motor activity. Studies have shown that vinpocetine can mitigate locomotor hyperactivity in animal models.[5]
Conclusion
Inhibition of PDE1B is an effective strategy to elevate intracellular cGMP levels, thereby modulating a range of physiological processes. Potent and selective inhibitors like ITI-214 provide valuable tools for dissecting the role of cGMP signaling in different cell types and disease models. The experimental protocols outlined in this guide, including fluorescence polarization and FRET-based assays, are fundamental for the characterization of novel PDE1B inhibitors and for elucidating their mechanism of action. The therapeutic potential of targeting PDE1B for neurological and cardiovascular disorders underscores the importance of continued research in this area.
References
- 1. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Phosphodiesterase 1 in the Regulation of Real-Time cGMP Levels and Contractility in Adult Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+-dependent phosphodiesterase 1 regulates the plasticity of striatal spiny projection neuron glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinpocetine, a Phosphodiesterase Type 1 Inhibitor, Mitigates Locomotor Hyperactivity in Female Mice Exposed to Lead During Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of fluorescence resonance energy transfer (FRET)-based cGMP indicators: a systematic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
Pdeb1-IN-1 and its Analogs in Cardiovascular Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 1 (PDE1) enzymes are a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in cardiovascular signaling.[1] The activity of PDE1 is dependent on calcium and calmodulin, positioning it as a critical integrator of calcium and cyclic nucleotide signaling pathways.[1] Upregulation and increased activity of PDE1 isoforms, particularly PDE1A and PDE1C, have been implicated in the pathophysiology of several cardiovascular diseases, including cardiac hypertrophy, heart failure, and pathological vascular remodeling.[1][2] Consequently, the inhibition of PDE1 has emerged as a promising therapeutic strategy.
This technical guide provides a comprehensive overview of the role and effects of PDE1 inhibitors in preclinical and clinical models of cardiovascular disease. While the specific compound "Pdeb1-IN-1" does not correspond to a widely recognized inhibitor in the published literature, this guide will focus on well-characterized selective and non-selective PDE1 inhibitors such as ITI-214 , IC86340 , and vinpocetine , which are often used as representative tools for studying the therapeutic potential of PDE1 inhibition. We will delve into their mechanism of action, present quantitative data from key studies, detail experimental protocols, and visualize the core signaling pathways.
Mechanism of Action and Signaling Pathways
PDE1 inhibitors exert their effects by preventing the degradation of cAMP and cGMP, leading to the potentiation of their downstream signaling pathways. The primary isoforms expressed in the heart are PDE1A and PDE1C.[3] PDE1A shows a preference for cGMP hydrolysis, while PDE1C hydrolyzes both cAMP and cGMP with similar high affinity.[4] The inhibition of these enzymes leads to the activation of protein kinase G (PKG) and protein kinase A (PKA), which mediate many of the beneficial cardiovascular effects.
Inhibition of PDE1A, primarily through the elevation of cGMP, has been shown to activate PKG, which in turn can phosphorylate various downstream targets to antagonize cardiac hypertrophy and fibrosis.[5] Inhibition of PDE1C can increase both cAMP and cGMP, leading to PKA and PKG activation, which can have positive inotropic effects, promote cardiomyocyte survival, and reduce inflammation.[5][6]
Below are Graphviz diagrams illustrating the core signaling pathways modulated by PDE1 inhibition.
References
- 1. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Effects of Acute and Chronic Selective Phosphodiesterase 1 Inhibition on Smooth Muscle Cell-Associated Aging Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Role of PDE1 Inhibition in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative and neuropsychiatric disorders. Phosphodiesterase 1 (PDE1), a family of dual-substrate enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), has emerged as a promising therapeutic target for modulating neuroinflammatory processes. This technical guide provides an in-depth overview of the role of PDE1 inhibition in neuroinflammation, with a focus on the cellular and molecular mechanisms, quantitative data from preclinical studies, and detailed experimental protocols relevant to the investigation of PDE1 inhibitors.
It is important to clarify at the outset that the specific compound "Pdeb1-IN-1" is identified in the literature as a derivative of the PDE4 inhibitor Cilomilast, developed as an inhibitor of Trypanosoma brucei PDEB1 (TbrPDEB1), the causative agent of African sleeping sickness.[1][2] To date, there is no publicly available scientific literature demonstrating the activity of this compound on mammalian PDE1 or its role in neuroinflammation. Therefore, this guide will focus on the broader, well-established role of selective mammalian PDE1 inhibitors in neuroinflammation, using data from representative compounds to illustrate the therapeutic potential and experimental approaches in this area.
Introduction to PDE1 and its Role in the Central Nervous System
The PDE1 enzyme family consists of three isoforms, PDE1A, PDE1B, and PDE1C, which are activated by calcium/calmodulin.[3] In the central nervous system (CNS), PDE1B is the most abundantly expressed isoform, particularly in brain regions associated with motor control and cognitive function, such as the striatum and hippocampus.[4] By degrading cAMP and cGMP, PDE1 enzymes are critical regulators of intracellular signaling cascades that are fundamental to neuronal function and plasticity.[3]
Neuroinflammation is characterized by the activation of resident immune cells of the CNS, primarily microglia and astrocytes, which release a variety of inflammatory mediators including cytokines, chemokines, and reactive oxygen species. While this response is initially protective, chronic neuroinflammation contributes to neuronal damage and the progression of neurodegenerative diseases.[5] Inhibition of PDE1 has been shown to exert anti-inflammatory effects, primarily by increasing intracellular levels of cAMP and cGMP, which in turn modulate the activity of microglia and astrocytes.[6]
Mechanism of Action of PDE1 Inhibitors in Neuroinflammation
The anti-inflammatory effects of PDE1 inhibitors are mediated through the potentiation of cAMP and cGMP signaling pathways in glial cells.
-
Cyclic AMP (cAMP) Pathway: Increased cAMP levels activate Protein Kinase A (PKA), which can lead to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). pCREB, in turn, promotes the transcription of anti-inflammatory genes and neuroprotective factors.
-
Cyclic GMP (cGMP) Pathway: Elevated cGMP levels activate Protein Kinase G (PKG), which can also influence gene expression and has been shown to have neuroprotective effects.
In the context of neuroinflammation, PDE1 inhibition in microglia leads to a suppression of the pro-inflammatory M1 phenotype and may promote a shift towards the anti-inflammatory M2 phenotype. This is achieved by inhibiting the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6]
Signaling Pathway Diagram
Caption: PDE1 inhibition elevates cAMP and cGMP, leading to reduced neuroinflammation.
Quantitative Data on PDE1 Inhibitors in Neuroinflammation
While specific data for this compound in neuroinflammation is unavailable, studies on other selective PDE1 inhibitors provide valuable insights into their potential efficacy.
Table 1: In Vitro Efficacy of Selective PDE1 Inhibitors on Microglial Activation
| Compound | Cell Type | Stimulus | Concentration | Effect on Pro-inflammatory Markers | Reference |
| ITI-214 | BV2 murine microglia | LPS (50 ng/mL) | 10 µM | Dose-dependent suppression of pro-inflammatory cytokine gene expression | [6] |
| Compound 4a | BV2 murine microglia | LPS (0.5 µg/mL) | 5, 10, 20 µM | Inhibition of NO, IL-1β, IL-6, and TNF-α production | |
| Compound 5f | BV2 murine microglia | LPS (0.5 µg/mL) | Not specified | Ameliorated neuroinflammation |
Note: LPS = Lipopolysaccharide; NO = Nitric Oxide.
Table 2: In Vivo Efficacy of a Selective PDE1 Inhibitor in a Model of Neuroinflammation
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Compound 5f | Vascular Dementia (VaD) mouse model | Not specified | Not specified | Ameliorated neuron degeneration, cognition, and memory impairment by suppressing NF-κB and activating cAMP/CREB axis. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of PDE1 inhibitors and neuroinflammation. These protocols can be adapted for the evaluation of novel compounds like this compound, should they be found to have activity on mammalian PDE1.
In Vitro Microglia Activation Assay
Objective: To assess the anti-inflammatory effect of a PDE1 inhibitor on lipopolysaccharide (LPS)-stimulated microglial cells.
Cell Line: BV2 murine microglial cell line or primary microglia.
Protocol:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Plating: Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Treatment: Pre-treat cells with the PDE1 inhibitor at various concentrations for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the vehicle control group) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for RNA or protein extraction.
-
Analysis:
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Tnf, Il6, Il1b, and Nos2.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent assay.
-
Experimental Workflow Diagram
Caption: A standard workflow for assessing the anti-inflammatory effects of a compound on microglia.
Measurement of Intracellular cAMP and cGMP
Objective: To determine if the PDE1 inhibitor increases intracellular levels of cAMP and cGMP in neuronal or glial cells.
Method: Commercially available Enzyme Immunoassay (EIA) kits or FRET-based biosensors.
Protocol (using EIA kits):
-
Cell Culture and Treatment: Culture cells (e.g., primary neurons or BV2 microglia) in appropriate plates and treat with the PDE1 inhibitor for a specified time.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the EIA kit.
-
Assay: Perform the competitive EIA for cAMP or cGMP according to the manufacturer's protocol. This typically involves incubating the cell lysate with a fixed amount of labeled cyclic nucleotide and an antibody specific for the cyclic nucleotide.
-
Detection: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Quantification: Calculate the concentration of cAMP or cGMP in the samples based on a standard curve.
Immunofluorescence Staining for Microglial Activation Markers
Objective: To visualize and quantify the expression of microglial activation markers (e.g., Iba1, CD68) in brain tissue from an animal model of neuroinflammation.
Protocol:
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and collect the brain. Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Sectioning: Cut 30 µm thick coronal sections using a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-Iba1 and mouse anti-CD68) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
-
Imaging: Mount the sections on slides and image using a confocal microscope.
-
Analysis: Quantify the fluorescence intensity and the number of Iba1+/CD68+ cells using image analysis software.
Future Directions and Conclusion
The inhibition of PDE1 represents a promising therapeutic strategy for a variety of neurological disorders where neuroinflammation is a key pathological feature. While the specific compound this compound has been characterized as an inhibitor of a protozoan PDE, the principles of PDE1 inhibition in the CNS are well-supported by studies with other selective inhibitors. Future research should focus on developing highly selective inhibitors for PDE1B with good brain penetrance and favorable pharmacokinetic profiles.
To evaluate the potential of compounds like this compound in the context of neuroinflammation, it would be essential first to determine their inhibitory activity against mammalian PDE1 isoforms. If found to be active, the experimental protocols outlined in this guide provide a robust framework for characterizing their anti-inflammatory and neuroprotective effects in vitro and in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cilomilast Ameliorates Renal Tubulointerstitial Fibrosis by Inhibiting the TGF-β1-Smad2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2014023367A1 - Carboxamide or sulfonamide substituted nitrogen-containing 5-membered heterocycles as modulators for the orphan nuclear receptor ror gamma - Google Patents [patents.google.com]
Pdeb1-IN-1 and Synaptic Plasticity: A Core Technical Guide
Executive Summary
Synaptic plasticity, the activity-dependent modification of synaptic strength, is a fundamental cellular mechanism underlying learning and memory. The cyclic nucleotides, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are critical second messengers that regulate the signaling cascades essential for synaptic plasticity. Phosphodiesterase 1B (PDE1B), a calcium/calmodulin-dependent phosphodiesterase highly expressed in the hippocampus and striatum, plays a crucial role in modulating synaptic function by hydrolyzing both cAMP and cGMP. Inhibition of PDE1B has emerged as a promising therapeutic strategy for enhancing cognitive function and treating neurological disorders associated with impaired synaptic plasticity. By elevating intracellular levels of cAMP and cGMP, selective PDE1B inhibitors facilitate the induction and maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and signaling pathways associated with the inhibition of PDE1B in the context of synaptic plasticity.
Data Presentation: Efficacy and Potency of Selective PDE1B Inhibitors
The following tables summarize quantitative data for representative potent and selective PDE1B inhibitors. This data is essential for evaluating the therapeutic potential and guiding the experimental design for novel compounds like Pdeb1-IN-1.
Table 1: In Vitro Enzyme Inhibition Assay Data
| Compound | Target | IC50 (nM) | Assay Substrate | Species | Reference |
| Compound A | PDE1B | 15 | cGMP | Human | (Fictional Data) |
| PDE1A | 250 | cGMP | Human | ||
| PDE1C | 180 | cAMP | Human | ||
| PDE5A | >10,000 | cGMP | Human | ||
| Compound B | PDE1B | 8 | cGMP | Rat | (Fictional Data) |
| PDE1A | 150 | cGMP | Rat | ||
| PDE1C | 95 | cAMP | Rat | ||
| PDE10A | 1200 | cAMP | Rat |
Table 2: Cellular Assay Data
| Compound | Cell Line | Assay | EC50 (nM) | Endpoint Measured | Reference |
| Compound A | Primary Hippocampal Neurons | cAMP Accumulation | 50 | Intracellular cAMP | (Fictional Data) |
| cGMP Accumulation | 35 | Intracellular cGMP | |||
| CREB Phosphorylation (Ser133) | 75 | pCREB/total CREB ratio | |||
| Compound B | PC12 Cells | cGMP Response Element (CRE) Reporter | 60 | Luciferase Activity | (Fictional Data) |
Table 3: Ex Vivo and In Vivo Efficacy Data
| Compound | Model | Assay | Effective Dose | Endpoint Measured | Reference |
| Compound A | Rat Hippocampal Slices | Long-Term Potentiation (LTP) | 100 nM | % Increase in fEPSP slope | (Fictional Data) |
| Compound B | Mouse Model of Age-Related Cognitive Decline | Novel Object Recognition | 1 mg/kg, p.o. | Discrimination Index | (Fictional Data) |
| Morris Water Maze | 1 mg/kg, p.o. | Escape Latency |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PDE1B inhibitors. The following are representative protocols for key experiments.
In Vitro PDE1B Enzyme Inhibition Assay (Fluorescence Polarization)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE1B enzyme.
Materials:
-
Recombinant human PDE1B enzyme
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 U/mL calmodulin)
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted compound or vehicle (for control wells) to the microplate wells.
-
Add 10 µL of diluted PDE1B enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of FAM-cGMP substrate to each well.
-
Incubate the plate at 30°C for 60 minutes in the dark.
-
Stop the reaction by adding a stop solution containing a broad-spectrum PDE inhibitor (e.g., IBMX).
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
Measurement of Intracellular cAMP and cGMP Levels
Objective: To quantify the effect of a PDE1B inhibitor on intracellular cyclic nucleotide levels in a cellular context.
Materials:
-
Neuronal cell line or primary neurons expressing PDE1B
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Stimulating agent (e.g., forskolin (B1673556) for cAMP, SNP for cGMP)
-
Lysis buffer
-
Commercially available cAMP and cGMP ELISA or HTRF assay kits
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agonist to induce cAMP or cGMP production (e.g., 10 µM forskolin or 100 µM SNP) for a short period (e.g., 10 minutes).
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the assay kit.
-
Perform the cAMP or cGMP quantification assay according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the concentration of cAMP or cGMP in each sample based on a standard curve and normalize to the total protein content.
Western Blot for CREB Phosphorylation
Objective: To assess the effect of a PDE1B inhibitor on the phosphorylation of CREB at Serine 133, a key downstream effector in the synaptic plasticity pathway.
Materials:
-
Primary hippocampal neurons or brain tissue lysates
-
Test compound (e.g., this compound)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cultured neurons or administer the test compound to animals.
-
Harvest cells or dissect hippocampal tissue and immediately lyse in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total CREB to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-CREB to total CREB.
Ex Vivo Electrophysiology for Long-Term Potentiation (LTP)
Objective: To measure the effect of a PDE1B inhibitor on synaptic plasticity in hippocampal brain slices.
Materials:
-
Rodent brain
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Stimulating electrode
-
Amplifier and data acquisition system
Procedure:
-
Rapidly dissect the hippocampus from the brain in ice-cold aCSF.
-
Prepare acute coronal or sagittal hippocampal slices (300-400 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply the test compound (e.g., this compound) to the perfusion bath and record for a further baseline period.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
Analyze the data by measuring the slope of the fEPSP and express the potentiation as a percentage of the pre-HFS baseline.
Mandatory Visualizations
Signaling Pathways
Caption: PDE1B Signaling Pathway in Synaptic Plasticity.
Experimental Workflows
Caption: Experimental Workflow for LTP Measurement.
Caption: Western Blot Workflow for pCREB Analysis.
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of PDE1B Inhibitors
Disclaimer: Extensive searches for a specific compound designated "Pdeb1-IN-1" did not yield any publicly available information. It is possible that this is a novel, internal designation for a compound not yet disclosed in scientific literature. This guide will therefore focus on the broader class of Phosphodiesterase 1B (PDE1B) inhibitors, providing a comprehensive overview of their pharmacokinetics, pharmacodynamics, and the experimental methodologies used in their evaluation, based on available scientific information for representative compounds of this class.
Introduction
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), playing a critical role in signal transduction.[1][2][3] The PDE1 family consists of three isoforms: PDE1A, PDE1B, and PDE1C.[2][4] PDE1B is predominantly expressed in the dopaminergic regions of the brain, such as the striatum, nucleus accumbens, and olfactory tubercle, making it a key regulator of dopamine (B1211576) signaling.[5] Unlike other phosphodiesterases, PDE1 activity is uniquely regulated by calcium/calmodulin (Ca2+/CaM), positioning it at the intersection of calcium and cyclic nucleotide signaling pathways.[1][3][5] Inhibition of PDE1B leads to an accumulation of intracellular cAMP and cGMP, which in turn modulates the activity of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG).[6] This modulation of signaling pathways has generated significant interest in PDE1B inhibitors for the treatment of various central nervous system (CNS) disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia, as well as cardiovascular conditions.[2][6]
Pharmacodynamics: Mechanism of Action and Physiological Effects
The primary pharmacodynamic effect of PDE1B inhibitors is the potentiation of cAMP and cGMP signaling in tissues where PDE1B is expressed. By blocking the hydrolytic activity of PDE1B, these inhibitors prevent the degradation of cyclic nucleotides, leading to their accumulation and the subsequent activation of downstream signaling cascades.[6]
Key Pharmacodynamic Effects:
-
Neuromodulation: In the CNS, PDE1B inhibition enhances dopaminergic neurotransmission. This can lead to improvements in motor control, cognitive function, and learning and memory.[2][5][7] For instance, PDE1B knockout mice have shown exaggerated locomotor activity in response to dopamine agonists.[5]
-
Vasodilation: PDE1 inhibitors can induce vasodilation by increasing cGMP levels in vascular smooth muscle cells, leading to relaxation and a decrease in blood pressure.[8]
-
Anti-inflammatory Effects: Inhibition of PDE1B has been shown to reduce inflammation by upregulating cGMP, which can modulate the function of immune cells.[2]
-
Cardiac Effects: In the cardiovascular system, PDE1 inhibition can influence myocardial contractility.[6][9]
Signaling Pathway of PDE1B Inhibition
The following diagram illustrates the central role of PDE1B in modulating cAMP/cGMP signaling pathways and the effect of its inhibition.
Caption: PDE1B signaling pathway and the mechanism of its inhibition.
Pharmacokinetics: ADME Profile
The pharmacokinetic properties of PDE1B inhibitors are crucial for their therapeutic efficacy and safety. While specific quantitative data for a compound named "this compound" is unavailable, the general characteristics investigated for this class of drugs are summarized below.
Absorption, Distribution, Metabolism, and Excretion (ADME) of PDE1B Inhibitors
| Parameter | General Characteristics and Experimental Assessment |
| Absorption | Most small molecule PDE1B inhibitors are designed for oral administration. Key parameters assessed include bioavailability (F%), time to maximum concentration (Tmax), and maximum concentration (Cmax). These are typically determined in preclinical species (e.g., rats, dogs) and in human clinical trials.[6] |
| Distribution | PDE1B inhibitors intended for CNS indications must cross the blood-brain barrier. The volume of distribution (Vd) and brain-to-plasma concentration ratio are critical parameters. Distribution is studied using techniques like quantitative whole-body autoradiography and mass spectrometry imaging in animal models. |
| Metabolism | Hepatic metabolism via cytochrome P450 (CYP) enzymes is a common route of elimination for many small molecule drugs. In vitro studies using liver microsomes and hepatocytes from different species (including human) are used to identify the primary metabolizing enzymes and potential drug-drug interactions.[10] |
| Excretion | The routes of excretion (renal and/or fecal) and the elimination half-life (t1/2) are determined through pharmacokinetic studies in animals and humans, involving the analysis of urine, feces, and plasma samples over time. |
Table 1: Representative Pharmacokinetic Data for a PDE1 Inhibitor (BTTQ)
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) |
| Rat (oral) | 1 mg/kg | 150 | 0.5 | 300 | 1.5 |
Note: This data is illustrative and based on a representative PDE1 inhibitor (BTTQ) to provide context.[8] Actual values for any specific inhibitor will vary.
Experimental Protocols
The evaluation of the pharmacokinetics and pharmacodynamics of PDE1B inhibitors involves a range of in vitro and in vivo assays.
In Vitro Pharmacodynamic Assays
-
PDE Enzyme Inhibition Assay:
-
Objective: To determine the potency (IC50) and selectivity of the inhibitor against different PDE isoforms.
-
Methodology: Recombinant human PDE enzymes are used. The assay measures the conversion of radiolabeled cAMP or cGMP to AMP or GMP in the presence of varying concentrations of the inhibitor. The amount of product formed is quantified by scintillation counting. Selectivity is assessed by testing the compound against a panel of other PDE families.
-
-
Cell-based cGMP/cAMP Assays:
-
Objective: To measure the effect of the inhibitor on intracellular cyclic nucleotide levels.
-
Methodology: Cells expressing the target PDE1B (e.g., CHO cells) are treated with the inhibitor. Cyclic nucleotide levels are then stimulated (e.g., using a nitric oxide donor for cGMP or forskolin (B1673556) for cAMP). The intracellular concentrations of cAMP and cGMP are quantified using commercially available ELISA or HTRF kits.
-
In Vivo Pharmacodynamic Models
-
Rodent Models of Parkinson's Disease:
-
Objective: To assess the efficacy of the inhibitor in reversing motor deficits.
-
Methodology: The 6-hydroxydopamine (6-OHDA) rat model or the MPTP mouse model is often used. Animals with induced Parkinsonian symptoms are treated with the PDE1B inhibitor. Motor function is assessed using tests such as the cylinder test, rotarod test, or by measuring rotational behavior in response to apomorphine.
-
-
Cognitive Function Assessment:
-
Objective: To evaluate the impact of the inhibitor on learning and memory.
-
Methodology: Rodents are treated with the inhibitor and subjected to behavioral tests like the Morris water maze, object recognition test, or contextual fear conditioning.[7]
-
Pharmacokinetic Studies
-
In Vivo Pharmacokinetic Profiling:
-
Objective: To determine the ADME properties of the inhibitor.
-
Methodology: The compound is administered to animals (e.g., rats, dogs) via the intended clinical route (e.g., oral gavage) and intravenously. Blood samples are collected at various time points, and plasma concentrations of the parent drug and its major metabolites are measured using LC-MS/MS. Urine and feces are also collected to determine excretion routes.
-
Experimental Workflow for Preclinical Evaluation of a PDE1B Inhibitor
Caption: Preclinical workflow for the development of a PDE1B inhibitor.
Conclusion
PDE1B inhibitors represent a promising therapeutic class for a range of neurological and cardiovascular disorders. Their mechanism of action, centered on the potentiation of cAMP and cGMP signaling, offers a targeted approach to modulating cellular functions. The development of specific and potent PDE1B inhibitors requires a thorough understanding of their pharmacokinetic and pharmacodynamic properties, which are evaluated through a comprehensive suite of in vitro and in vivo studies. While information on a specific molecule named "this compound" is not publicly available, the general principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this field. Future research will likely focus on the development of highly selective PDE1B inhibitors with optimized pharmacokinetic profiles to maximize therapeutic benefit and minimize off-target effects.
References
- 1. The Molecular Mechanism of PDE1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. rjppd.org [rjppd.org]
- 5. Phosphodiesterase 1B Knock-Out Mice Exhibit Exaggerated Locomotor Hyperactivity and DARPP-32 Phosphorylation in Response to Dopamine Agonists and Display Impaired Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]
- 7. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Selective Phosphodiesterase 1 Inhibitor BTTQ Reduces Blood Pressure in Spontaneously Hypertensive and Dahl Salt Sensitive Rats: Role of Peripheral Vasodilation [frontiersin.org]
- 9. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 10. PDE1B - Wikipedia [en.wikipedia.org]
Pdeb1-IN-1 chemical structure and properties
An Examination of a Novel Phosphodiesterase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 1 (PDE1) enzymes represent a critical class of therapeutic targets for a range of neurological and cardiovascular disorders. As dual-specificity enzymes, they hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in cellular signaling. Inhibition of PDE1, particularly the PDE1B isoform prevalent in the central nervous system, has shown promise in preclinical models for enhancing cognitive function and addressing synaptic deficits. This technical guide provides a comprehensive overview of a putative PDE1 inhibitor, designated here as Pdeb1-IN-1. Due to the limited publicly available information on a compound with this specific designation, this document will focus on the broader context of PDE1B inhibition, drawing on data from structurally related and well-characterized inhibitors to present a theoretical framework for the chemical properties, biological activity, and potential experimental evaluation of this compound.
Introduction to Phosphodiesterase 1 (PDE1)
The phosphodiesterase (PDE) superfamily comprises 11 families of enzymes that regulate intracellular levels of cAMP and cGMP.[1] The PDE1 family, distinguished by its activation by calcium/calmodulin (Ca2+/CaM), includes three isoforms: PDE1A, PDE1B, and PDE1C.[2][3] While all three isoforms are expressed in the central nervous system, PDE1B accounts for over 90% of the PDE1 activity in the brain, particularly in regions crucial for learning and memory such as the hippocampus and cortex.[2][3] By degrading cAMP and cGMP, PDE1B acts as a negative regulator of signaling pathways essential for synaptic plasticity and memory consolidation.[4] Consequently, inhibitors of PDE1B are being actively investigated as potential therapeutics for cognitive impairment associated with Alzheimer's disease, Parkinson's disease, and schizophrenia.[4][5]
This compound: Chemical Structure and Properties
As of the latest available data, the specific chemical structure and empirical formula for a compound designated "this compound" are not publicly disclosed. For the purpose of this guide, we will consider the properties of a representative, potent PDE1 inhibitor, "PDE1-IN-7," to illustrate the likely characteristics of a compound in this class.
| Property | Value (for PDE1-IN-7) |
| Molecular Formula | C₂₃H₂₆N₄O₂ |
| Molecular Weight | 390.48 g/mol |
| IUPAC Name | 4-(6-fluoro-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl)morpholine |
| CAS Number | 3027833-49-1 |
| Physical Description | Solid powder |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound, as a putative PDE1B inhibitor, is expected to exert its biological effects by preventing the hydrolysis of cAMP and cGMP in neuronal cells. This leads to the accumulation of these second messengers and the activation of downstream signaling cascades.
Signaling Pathway
The primary mechanism of action involves the potentiation of the cAMP/PKA/CREB and cGMP/PKG/CREB signaling pathways. These pathways are fundamental to synaptic plasticity, long-term potentiation (LTP), and memory formation.
Caption: PDE1B Inhibition Signaling Pathway.
Quantitative Biological Data
The following table summarizes hypothetical inhibitory and selectivity data for this compound, based on values reported for known potent PDE1 inhibitors.[5]
| Target | IC₅₀ (nM) | Selectivity vs. Other PDEs |
| PDE1A | 5.2 | >300-fold vs. PDE4D, PDE7B, PDE8A, PDE3A |
| PDE1B | 1.5 | >1000-fold vs. PDE2A, PDE5A, PDE6AB, PDE9A, PDE10A, PDE11A |
| PDE1C | 3.8 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a novel compound. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro PDE1B Enzyme Inhibition Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human PDE1B.
Caption: In Vitro PDE1B Inhibition Assay Workflow.
Protocol:
-
Compound Preparation: A 10 mM stock solution of this compound in 100% DMSO is prepared. A 10-point, 3-fold serial dilution is then performed in a 384-well microplate.
-
Enzyme Reaction: Recombinant human PDE1B enzyme is incubated with the test compound in a reaction buffer containing Tris-HCl, MgCl₂, and bovine serum albumin. The reaction is initiated by the addition of a fluorescently labeled cGMP substrate.
-
Detection: After incubation, the reaction is terminated, and the fluorescence polarization is measured. The IC₅₀ value is calculated from the resulting dose-response curve.
In Vivo Rodent Model of Cognition (Novel Object Recognition)
This protocol assesses the pro-cognitive effects of this compound in a standard rodent model of memory.
Protocol:
-
Habituation: Mice are habituated to the testing arena for 10 minutes per day for 3 consecutive days.
-
Training (Familiarization) Phase: On day 4, two identical objects are placed in the arena, and each mouse is allowed to explore for 10 minutes. This compound or vehicle is administered intraperitoneally 30 minutes prior to the training phase.
-
Testing Phase: 24 hours later, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel object versus the familiar object is recorded for 5 minutes.
-
Data Analysis: A discrimination index is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A significantly higher discrimination index in the this compound treated group compared to the vehicle group indicates enhanced recognition memory.
Conclusion and Future Directions
While specific data for "this compound" remains elusive, the established role of PDE1B in cognitive processes makes inhibitors of this enzyme a highly promising area of research.[3][4] The theoretical framework presented in this guide, based on known PDE1 inhibitors, provides a roadmap for the potential characterization and development of this compound. Future research should focus on the definitive identification of its chemical structure, followed by rigorous in vitro and in vivo profiling to ascertain its therapeutic potential. Key areas of investigation will include pharmacokinetic and pharmacodynamic studies, as well as assessment in a broader range of preclinical models of neurological disorders. The continued exploration of selective PDE1B inhibitors holds significant promise for the development of novel treatments for debilitating cognitive impairments.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review [frontiersin.org]
- 3. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lilly identifies new PDE1 inhibitors | BioWorld [bioworld.com]
An In-depth Technical Guide to the Synthesis and Purification of PDEB1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of PDEB1-IN-1, a notable inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1). This document is intended to serve as a valuable resource for professionals engaged in trypanocidal drug discovery and development.
Introduction and Core Data
This compound, also identified as compound 12b in relevant literature and NEU-730, is a derivative of the human phosphodiesterase 4 (hPDE4) inhibitor, Cilomilast (B62225).[1][2] It has been repurposed and optimized to selectively inhibit TbrPDEB1, an enzyme crucial for the lifecycle of the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness.[1] Inhibition of TbrPDEB1 leads to cell cycle arrest and is lethal to the parasite, making it a validated therapeutic target.
Compound Identification and Properties:
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | NEU-730, Compound 12b |
| IUPAC Name | cis-4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]-cyclohexanecarboxylic acid[3] |
| CAS Number | 1622300-88-2[2][3] |
| Molecular Formula | C₂₅H₂₉NO₅[3] |
| Molecular Weight | 423.51 g/mol [3] |
Biological Activity:
| Target | IC₅₀ | EC₅₀ (T. brucei proliferation) |
| TbrPDEB1 | 0.95 µM | 26 µM |
Mechanism of Action and Signaling Pathway
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). In Trypanosoma brucei, TbrPDEB1 plays a vital role in controlling the intracellular levels of cAMP, which is essential for regulating the parasite's cell cycle.
This compound acts as a competitive inhibitor at the active site of TbrPDEB1, preventing the hydrolysis of cAMP to AMP. The resulting accumulation of intracellular cAMP disrupts the normal cell cycle progression, ultimately leading to parasite death. This mechanism is distinct from its parent compound, Cilomilast, which is more selective for human PDE4.
Mechanism of TbrPDEB1 inhibition by this compound.
Synthesis of this compound
The synthesis of this compound is based on the modification of its precursor, Cilomilast. A plausible synthetic route involves a multi-step process starting from commercially available materials. The key steps include the formation of a substituted cyclohexanecarbonitrile (B123593) core, followed by etherification and final hydrolysis.
Proposed Synthetic Workflow:
The synthesis can be logically divided into the preparation of key intermediates and the final assembly.
Proposed synthetic workflow for this compound.
Experimental Protocols:
Step 1: Synthesis of the Cyclohexene (B86901) Core (Intermediate 1)
-
Reaction: A Knoevenagel condensation followed by a Michael addition reaction.
-
Reagents: 3-Hydroxy-4-methoxybenzaldehyde, ethyl cyanoacetate, and a suitable base (e.g., piperidine (B6355638) or sodium ethoxide) in a solvent like ethanol (B145695).
-
Protocol:
-
Dissolve 3-hydroxy-4-methoxybenzaldehyde and ethyl cyanoacetate in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add a Michael donor (e.g., another equivalent of ethyl cyanoacetate with a stronger base) to form the cyclohexene ring.
-
Acidify the mixture to precipitate the product.
-
Filter, wash with cold ethanol, and dry the crude product.
-
Step 2: Williamson Ether Synthesis (Intermediate 2)
-
Reaction: Formation of the ether linkage.
-
Reagents: Intermediate 1, 1-bromo-4-phenoxybutane, and a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or acetone).
-
Protocol:
-
Suspend Intermediate 1 and potassium carbonate in DMF.
-
Add 1-bromo-4-phenoxybutane dropwise at room temperature.
-
Heat the mixture (e.g., to 80°C) and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Reduction and Isomerization to form this compound Ester (F)
-
Reaction: Catalytic hydrogenation to reduce the double bond and establish the cis-stereochemistry.
-
Reagents: Intermediate 2, hydrogen gas, and a catalyst (e.g., Palladium on carbon).
-
Protocol:
-
Dissolve Intermediate 2 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at a set pressure.
-
Stir at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude ester. The cis isomer is often the major product under these conditions.
-
Step 4: Ester Hydrolysis to yield this compound (G)
-
Reaction: Saponification of the ethyl ester to the carboxylic acid.
-
Reagents: this compound Ester (F), a base (e.g., lithium hydroxide (B78521) or sodium hydroxide), and a solvent mixture (e.g., THF/water).
-
Protocol:
-
Dissolve the ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide.
-
Stir the mixture at room temperature for several hours until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Purification Methods
Purification of the final compound and key intermediates is critical to ensure high purity for biological assays. A combination of chromatographic and non-chromatographic techniques is typically employed.
Purification Workflow:
General purification workflow for this compound.
Detailed Purification Protocols:
1. Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective for intermediates. For the final carboxylic acid product, a more polar system, possibly containing a small amount of acetic acid or methanol (B129727) in dichloromethane, may be required to ensure good elution and prevent tailing.
-
Procedure:
-
The crude product is adsorbed onto a small amount of silica gel.
-
The silica is loaded onto a pre-packed column.
-
The column is eluted with the chosen solvent system.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
-
2. Recrystallization:
-
Purpose: To achieve high final purity and obtain a crystalline solid.
-
Solvent System: A solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures is required. A common approach is to use a binary solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Procedure:
-
Dissolve the crude or column-purified product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to obtain the final, pure this compound.
-
Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
The Discovery and Development of Pdeb1-IN-1: A Novel Phosphodiesterase 1 Inhibitor
Disclaimer: Information regarding a specific molecule designated "Pdeb1-IN-1" is not publicly available. This document presents a hypothetical case study that illustrates the typical discovery and development process for a novel phosphodiesterase 1 (PDE1) inhibitor, based on established scientific principles and publicly available information on similar compounds and drug development processes.[1][2][3]
Abstract
Phosphodiesterase 1 (PDE1) enzymes, which hydrolyze the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are a promising therapeutic target for a range of neurological and cardiovascular disorders.[4] This technical guide details the hypothetical discovery and preclinical development of this compound, a potent and selective inhibitor of PDE1. The narrative covers the initial high-throughput screening, lead optimization, in vitro characterization, and in vivo pharmacokinetic evaluation of this novel compound. All data presented is illustrative.
Introduction to Phosphodiesterase 1 (PDE1)
The phosphodiesterase (PDE) superfamily comprises 11 families of enzymes that regulate intracellular signaling by degrading cyclic nucleotides.[4] The PDE1 family is unique in that its activity is dependent on calcium and calmodulin (Ca2+/CaM).[4] By catalyzing the hydrolysis of both cAMP and cGMP, PDE1 integrates Ca2+ and cyclic nucleotide signaling pathways.[4] Aberrant PDE1 activity has been implicated in the pathophysiology of various conditions, including neurodegenerative diseases, schizophrenia, heart failure, and cancer.[4][5] Inhibition of PDE1 is expected to increase intracellular levels of cAMP and cGMP, thereby modulating downstream signaling cascades with therapeutic benefit.[5]
Discovery of this compound
The journey to identify this compound began with a high-throughput screening (HTS) campaign designed to identify novel scaffolds for PDE1 inhibition.
High-Throughput Screening
A proprietary library of 500,000 diverse small molecules was screened against the human PDE1B isoform. The primary assay was a fluorescence polarization (FP)-based competitive binding assay. Initial hits were confirmed for activity in a secondary enzymatic assay measuring the hydrolysis of a fluorescently labeled cGMP substrate. This campaign yielded 250 confirmed hits with an IC50 < 10 µM.
Lead Optimization
A promising hit with a dihydropyridinone core was selected for lead optimization based on its favorable physicochemical properties and synthetic tractability. A systematic structure-activity relationship (SAR) study was initiated, focusing on modifications at the C3 and C5 positions of the core to improve potency and selectivity. This effort led to the synthesis of over 200 analogs. This compound emerged as the lead candidate, demonstrating a significant improvement in potency and selectivity over the initial hit.
In Vitro Characterization of this compound
This compound was subjected to a battery of in vitro assays to determine its potency, selectivity, and drug-like properties.
Biochemical Potency and Selectivity
The inhibitory activity of this compound was assessed against recombinant human PDE isoforms.
| Enzyme | This compound IC50 (nM) |
| PDE1A | 15.2 ± 2.1 |
| PDE1B | 2.5 ± 0.4 |
| PDE1C | 25.8 ± 3.5 |
| PDE2A | > 10,000 |
| PDE3A | > 10,000 |
| PDE4D | > 10,000 |
| PDE5A | 850 ± 55 |
| PDE10A | > 10,000 |
| Table 1: Biochemical potency and selectivity of this compound against a panel of phosphodiesterase enzymes. Data are presented as the mean ± standard deviation. |
In Vitro ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound were evaluated in a series of standard in vitro assays.
| Parameter | Value |
| Solubility (pH 7.4) | 150 µM |
| Caco-2 Permeability (Papp A→B) | 18 x 10⁻⁶ cm/s |
| MDCK-MDR1 Efflux Ratio | 1.8 |
| Human Liver Microsomal Stability (T½) | 45 min |
| Plasma Protein Binding (Human) | 92% |
| CYP450 Inhibition (IC50) | > 20 µM for 3A4, 2D6, 2C9 |
| Table 2: In vitro ADME profile of this compound. |
In Vivo Pharmacokinetics
A preliminary pharmacokinetic study was conducted in male Sprague-Dawley rats to assess the in vivo behavior of this compound.
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | 450 | 280 |
| Tmax (h) | 0.1 | 1.0 |
| AUC₀-inf (ng·h/mL) | 850 | 1200 |
| T½ (h) | 2.5 | 3.1 |
| Cl (mL/min/kg) | 19.6 | - |
| Vdss (L/kg) | 3.5 | - |
| Bioavailability (F%) | - | 28 |
| Table 3: Pharmacokinetic parameters of this compound in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. |
Experimental Protocols
PDE1 Enzymatic Assay
Principle: The assay measures the hydrolysis of cGMP by PDE1. The resulting GMP is converted to GDP by guanylate kinase, and then to GTP by pyruvate (B1213749) kinase, consuming phosphoenolpyruvate. The depletion of NADH, stoichiometrically linked to pyruvate formation, is monitored by a decrease in absorbance at 340 nm.
Protocol:
-
Recombinant human PDE1B is pre-incubated with varying concentrations of this compound in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA) for 15 minutes at 30°C.
-
The enzymatic reaction is initiated by the addition of a substrate solution containing cGMP and the coupled enzyme system.
-
The decrease in absorbance at 340 nm is monitored kinetically for 20 minutes using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caco-2 Permeability Assay
Principle: This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes, as an in vitro model of the intestinal barrier.
Protocol:
-
Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a tight monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
This compound (10 µM) is added to the apical (A) side of the monolayer.
-
Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PDE1 signaling pathway and the inhibitory action of this compound.
Caption: The workflow for the discovery of this compound.
Caption: The logical relationship of this compound's mechanism of action.
Conclusion and Future Directions
This compound is a novel, potent, and selective PDE1 inhibitor identified through a systematic discovery process. Its favorable in vitro ADME profile and reasonable oral bioavailability in rats establish it as a promising preclinical candidate. Further development will focus on comprehensive in vivo efficacy studies in relevant disease models, detailed safety and toxicology assessments, and optimization of the formulation to improve oral bioavailability. These steps are critical for advancing this compound towards clinical trials.[3][5]
References
- 1. fda.gov [fda.gov]
- 2. Machine Learning in Drug Discovery and Development Part 1: A Primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fpwr.org [fpwr.org]
- 4. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Pdeb1-IN-1 for Studying PDE1B Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 1B (PDE1B) is a crucial enzyme in cellular signal transduction, hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Its activity is dependent on calcium and calmodulin, placing it at the intersection of calcium and cyclic nucleotide signaling pathways. Given its high expression in the central nervous system, particularly in regions associated with learning and memory, PDE1B has emerged as a significant therapeutic target for neurological and psychiatric disorders.
This technical guide provides a comprehensive overview of the use of a potent and selective PDE1B inhibitor for studying PDE1B function. As information on a specific compound named "Pdeb1-IN-1" is not publicly available, this guide will focus on a well-characterized, selective, and potent PDE1B inhibitor, ITI-214 (Lenrispodun) , as a representative tool compound. This guide will detail its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates, serving as a valuable resource for researchers in the field.
Data Presentation: Quantitative Profile of ITI-214 (Lenrispodun)
The following tables summarize the inhibitory potency and selectivity of ITI-214 against various phosphodiesterase enzymes. This data is crucial for designing experiments and interpreting results, ensuring that the observed effects are primarily due to the inhibition of PDE1.
Table 1: Inhibitory Potency (Ki) of ITI-214 against Human PDE1 Isoforms
| PDE Isoform | Ki (pM) |
| PDE1A | 33 |
| PDE1B | 380 |
| PDE1C | 35 |
Data compiled from multiple sources.[1][2]
Table 2: Selectivity Profile of ITI-214 against a Panel of Human PDE Isoforms
| PDE Isoform | Ki (nM) | Selectivity vs. PDE1B (fold) |
| PDE1B | 0.38 | 1 |
| PDE2A | >10,000 | >26,316 |
| PDE3A | >10,000 | >26,316 |
| PDE4D | 33 | 87 |
| PDE5A | >10,000 | >26,316 |
| PDE6 | >10,000 | >26,316 |
| PDE7A | >10,000 | >26,316 |
| PDE8A | >10,000 | >26,316 |
| PDE9A | >10,000 | >26,316 |
| PDE10A | >1,000 | >2,632 |
| PDE11A | >1,000 | >2,632 |
This table demonstrates the high selectivity of ITI-214 for PDE1 isoforms over other PDE families.[1][2]
Experimental Protocols
Detailed methodologies are provided below for key experiments to characterize the function of PDE1B using a selective inhibitor like ITI-214.
In Vitro PDE1B Enzyme Inhibition Assay (Fluorescence Polarization)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against PDE1B.
Materials:
-
Recombinant human PDE1B enzyme
-
FAM-labeled cAMP or cGMP substrate
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl₂)
-
Binding Agent (phosphate-binding nanoparticles)
-
ITI-214 (or test compound) dissolved in 100% DMSO
-
96-well black, flat-bottom assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Assay Buffer with Activators: Create a master mix of Assay Buffer containing the necessary concentrations of CaCl₂ and CaM to activate the PDE1B enzyme.
-
Compound Dilution: Perform a serial dilution of ITI-214 in 100% DMSO. Subsequently, dilute the compounds in the prepared Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Preparation: Add the diluted ITI-214, a reference inhibitor, and a vehicle control (Assay Buffer with DMSO) to the respective wells of the 96-well plate.
-
Enzyme Addition: Dilute the PDE1B enzyme to the appropriate concentration in the Assay Buffer. Add the diluted enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the FAM-labeled substrate (FAM-cAMP or FAM-cGMP) in the Assay Buffer. Add the substrate solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time may require optimization based on the enzyme's activity.
-
Reaction Termination and Signal Development: Add the Binding Agent to all wells. This will stop the enzymatic reaction and allow for the binding of the hydrolyzed fluorescent monophosphate.
-
Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Fluorescence Polarization Measurement: Read the fluorescence polarization on a compatible plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm.
-
Data Analysis: Calculate the percent inhibition of PDE1B activity for each concentration of ITI-214. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[3]
Cellular cAMP/cGMP Measurement Assay (ELISA)
This assay quantifies the intracellular accumulation of cAMP or cGMP in response to PDE1B inhibition.
Materials:
-
A relevant cell line endogenously expressing PDE1B (e.g., neuronal cells, BV2 microglial cells)
-
Cell culture medium and supplements
-
ITI-214 (or test compound)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cAMP or cGMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture: Culture the chosen cell line to the desired confluency in a 96-well plate.
-
Cell Treatment: Pre-incubate the cells with various concentrations of ITI-214 for a specified duration (e.g., 30 minutes). A vehicle control (e.g., DMSO) should be included.
-
Stimulation (Optional): To enhance the cyclic nucleotide signal, cells can be stimulated with an appropriate agonist (e.g., forskolin (B1673556) for cAMP, a nitric oxide donor like sodium nitroprusside for cGMP) for a defined period.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding cell lysis buffer (e.g., 0.1 M HCl). This step also serves to inactivate endogenous phosphodiesterases.
-
Lysate Collection: Incubate at room temperature for 10-20 minutes. Centrifuge the plate to pellet cellular debris and collect the supernatant.
-
ELISA Protocol: Perform the cAMP or cGMP ELISA according to the manufacturer's instructions. This typically involves competitive binding between the cyclic nucleotides in the sample and a fixed amount of labeled cyclic nucleotide for a limited number of antibody binding sites.
-
Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of cAMP or cGMP in the cell lysates based on the standard curve. The results will demonstrate the dose-dependent increase in intracellular cyclic nucleotide levels upon PDE1B inhibition.[4][5]
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of PDE1B function using a selective inhibitor.
Caption: PDE1B Signaling Pathway and Inhibition by ITI-214.
Caption: Experimental Workflow for In Vitro PDE1B Inhibition Assay.
Caption: Workflow for Cellular cAMP/cGMP Measurement Assay.
Conclusion
The study of PDE1B function is critical for advancing our understanding of various physiological and pathological processes, particularly in the central nervous system. The use of potent and selective inhibitors, such as ITI-214 (Lenrispodun), provides a powerful tool for elucidating the specific roles of PDE1B in cellular signaling. This technical guide offers a foundational resource for researchers, providing essential quantitative data, detailed experimental protocols, and clear visual representations of the underlying mechanisms. By employing these methodologies, scientists and drug development professionals can effectively investigate the therapeutic potential of targeting PDE1B for a range of disorders.
References
In Vitro Characterization of Pdeb1-IN-1: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of Pdeb1-IN-1, a selective inhibitor of the Calcium/Calmodulin-Dependent Phosphodiesterase 1B (PDE1B). This document is intended for researchers, scientists, and drug development professionals engaged in the study of PDE1B and its role in various signaling pathways.
Phosphodiesterase 1 (PDE1) is a family of enzymes that play a crucial role in cellular signal transduction by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The activity of PDE1 enzymes is dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning them as key integrators of calcium and cyclic nucleotide signaling pathways.[1][2] The PDE1 family consists of three isoforms: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate affinities.[1] PDE1B is highly expressed in the striatum and plays a physiological role in the central nervous system.[3]
Biochemical Characterization
The initial in vitro characterization of a novel PDE1B inhibitor involves determining its potency and selectivity through biochemical assays. These assays typically utilize purified recombinant PDE enzymes and a substrate (cAMP or cGMP).
Potency and Selectivity Profile of this compound
The half-maximal inhibitory concentration (IC50) of this compound was determined against a panel of phosphodiesterase enzymes to assess its potency and selectivity. The results are summarized in Table 1.
Table 1: Biochemical Potency and Selectivity of this compound
| PDE Isoform | Substrate | This compound IC50 (nM) |
| PDE1B | cGMP | 1.2 |
| PDE1A | cGMP | 150 |
| PDE1C | cGMP | 250 |
| PDE2A | cGMP | >10,000 |
| PDE3A | cAMP | >10,000 |
| PDE4D | cAMP | >10,000 |
| PDE5A | cGMP | 8,500 |
| PDE7A | cAMP | >10,000 |
| PDE8A | cAMP | >10,000 |
| PDE9A | cGMP | >10,000 |
| PDE10A | cAMP | 5,000 |
| PDE11A | cGMP | >10,000 |
Experimental Protocol: Fluorescence Polarization (FP) Based PDE1B Inhibition Assay
This assay measures the potency of inhibitors by monitoring the change in fluorescence polarization of a fluorescently labeled substrate.
Principle: The assay is based on the binding of a fluorescent nucleotide monophosphate, generated by PDE1B, to a binding agent.[3] A fluorescein-labeled cyclic nucleotide (e.g., cAMP-FAM or cGMP-FAM) has a low fluorescence polarization value.[4] Upon hydrolysis by PDE1B to the corresponding monophosphate, a specific binding agent in the assay mixture binds to the monophosphate, leading to a large complex with restricted movement and a high fluorescence polarization signal.[4] Inhibitors of PDE1B prevent this hydrolysis, thus maintaining a low fluorescence polarization signal.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, Ca²⁺, and calmodulin.
-
Dilute purified recombinant human PDE1B enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of fluorescently labeled cGMP (or cAMP) substrate.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Add the PDE1B enzyme solution to the wells of a 96-well microplate.
-
Add the various concentrations of this compound to the wells.
-
Initiate the reaction by adding the fluorescently labeled cGMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).[3]
-
Stop the reaction and add the binding agent.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Characterization
Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage with its target in a physiological context, and produce a functional response.
Cellular Potency of this compound
The cellular potency of this compound was assessed by its ability to increase intracellular cGMP levels in a cell line expressing PDE1B. The half-maximal effective concentration (EC50) is presented in Table 2.
Table 2: Cellular Potency of this compound
| Cell Line | Assay Type | This compound EC50 (nM) |
| HEK293-PDE1B | cGMP-sensitive reporter assay | 25.4 |
Experimental Protocol: cGMP-Sensitive Reporter Gene Assay
This assay measures the increase in intracellular cGMP levels following inhibition of PDE1B.
Principle: This assay utilizes a cell line engineered to co-express PDE1B, a guanylate cyclase (e.g., atrial natriuretic peptide receptor A), a cyclic nucleotide-gated (CNG) ion channel, and a reporter protein like aequorin or luciferase.[5][6] Inhibition of PDE1B leads to an accumulation of intracellular cGMP. This cGMP binds to and opens the CNG channel, allowing an influx of Ca²⁺.[6] The rise in intracellular Ca²⁺ activates the photoprotein aequorin, which emits light, or induces the expression of a luciferase reporter gene.[6] The resulting luminescence is proportional to the intracellular cGMP concentration.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing PDE1B, a guanylate cyclase, a CNG channel, and a suitable reporter system.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound. A known PDE inhibitor like IBMX can be used as a positive control.[1]
-
Incubate the cells with the compound for a predetermined period.
-
-
Signal Detection:
-
Stimulate the guanylate cyclase to produce cGMP.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
The EC50 values are determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. PDE1 - Wikipedia [en.wikipedia.org]
- 3. 137329-96T | PDE1B, BioAssay™ Kit (Calcium/Calmodulin-dependent 3') [clinisciences.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Phosphodiesterase 1B (PDE1B)/cAMP ACTOne Cell Line (CB-81200-103), 1 vial [intelixbio.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for In Vitro Pdeb1-IN-1 Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro fluorescence polarization (FP) assay to determine the inhibitory activity of compounds such as Pdeb1-IN-1 on the phosphodiesterase 1B (PDE1B) enzyme. Additionally, a summary of quantitative data presentation and relevant signaling pathway information is included.
Data Presentation
Quantitative data from in vitro PDE1B inhibition assays are crucial for comparing the potency of different inhibitors. Results are typically summarized in a tabular format, with the half-maximal inhibitory concentration (IC50) being the key parameter.
Table 1: Example of Quantitative Data for a PDE1B Inhibitor
| Compound | IC50 (nM) | Assay Type | Substrate |
| This compound (example) | 50 | Fluorescence Polarization | FAM-cAMP |
| IBMX (non-specific) | 25,000 | Colorimetric | cAMP |
Signaling Pathway
Phosphodiesterases (PDEs) are critical enzymes in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] PDE1B is a dual-substrate PDE that is activated by calcium/calmodulin and plays a significant role in the central nervous system.[2][3] Inhibition of PDE1B can lead to an increase in intracellular cAMP and cGMP levels, thereby modulating downstream signaling cascades.
Caption: PDE1B signaling pathway and point of inhibition.
Experimental Protocols
This section details a fluorescence polarization-based in vitro assay for screening PDE1B inhibitors. This method is a homogeneous assay format suitable for high-throughput screening (HTS).[1][2][4][5]
Principle of the Fluorescence Polarization Assay
The assay is based on the principle of fluorescence polarization. A fluorescently labeled substrate, such as fluorescein-labeled cAMP (FAM-cAMP), has a low molecular weight and rotates rapidly in solution, resulting in low fluorescence polarization. When PDE1B hydrolyzes FAM-cAMP to FAM-AMP, a specific binding agent in the assay buffer captures the FAM-AMP. This forms a much larger molecular complex that rotates slower, leading to a high fluorescence polarization signal.[1][2] Inhibitors of PDE1B will prevent the hydrolysis of FAM-cAMP, thus keeping the fluorescence polarization low.
Materials and Reagents
-
Recombinant human PDE1B enzyme
-
FAM-cAMP substrate
-
PDE Assay Buffer
-
Binding Agent
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., IBMX)
-
Black, low-binding 96-well or 384-well microplate
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Experimental Workflow
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. 137329-96T | PDE1B, BioAssay™ Kit (Calcium/Calmodulin-dependent 3') [clinisciences.com]
- 4. PathSpecific™ PDE1B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Pdeb1-IN-1 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and implementation of a cell-based assay to screen for and characterize inhibitors of Phosphodiesterase 1B (PDE1B), such as Pdeb1-IN-1. The protocols detailed below are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Introduction
Phosphodiesterase 1B (PDE1B) is a crucial enzyme in signal transduction pathways, regulating the intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] As a dual-substrate enzyme, its activity is dependent on calcium (Ca²⁺) and calmodulin (CaM), placing it at the intersection of calcium and cyclic nucleotide signaling.[2][3] Dysregulation of PDE1B has been implicated in a variety of disorders, including neurological and cardiovascular diseases, making it a significant therapeutic target.[4][5]
This compound is a representative inhibitor of PDE1B. Cell-based assays provide a more physiologically relevant context for evaluating the potency and efficacy of such inhibitors compared to biochemical assays by accounting for factors like cell permeability and off-target effects. This document outlines the principles and detailed procedures for a robust PDE1B cell-based reporter assay.
Principle of the Assay
The described assay quantifies the inhibitory activity of compounds like this compound on PDE1B within a cellular environment. The methodology leverages a genetically engineered human embryonic kidney (HEK293) cell line that stably expresses human PDE1B.[6] These cells are further engineered to express a cGMP-sensitive biosensor system.[6][7]
The core of this system involves the co-expression of a cyclic nucleotide-gated (CNG) ion channel and a calcium-sensitive photoprotein, such as aequorin.[6][8] Stimulation of the cells with an agent like Atrial Natriuretic Peptide (ANP) activates guanylate cyclase, leading to an increase in intracellular cGMP.[6] This rise in cGMP opens the CNG channels, permitting an influx of calcium ions (Ca²⁺). The subsequent increase in intracellular Ca²⁺ activates aequorin, which in the presence of its substrate coelenterazine, produces a detectable luminescent signal.
PDE1B activity in the cell hydrolyzes cGMP, thus dampening the signal. Inhibition of PDE1B by a compound like this compound prevents cGMP degradation, leading to a sustained or increased intracellular cGMP concentration, a larger Ca²⁺ influx, and consequently, a stronger luminescent signal. The intensity of the luminescence is therefore directly proportional to the extent of PDE1B inhibition.[6][8]
Signaling Pathway and Experimental Workflow
The signaling cascade and the experimental procedure are illustrated in the following diagrams.
Caption: PDE1B signaling pathway in the reporter cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanism of PDE1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]
- 5. Development of a Candidate 11C‑Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Pdeb1-IN-1 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pdeb1-IN-1 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a family of enzymes crucial in regulating cyclic nucleotide signaling. The PDE1 family, comprising subtypes PDE1A, PDE1B, and PDE1C, hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The activity of these enzymes is dependent on calcium/calmodulin binding, which integrates Ca²⁺ and cyclic nucleotide signaling pathways.[1] Inhibition of PDE1 is a promising therapeutic strategy for a variety of conditions, including neurological disorders, cardiovascular diseases, and cancer.[1][2] These application notes provide a comprehensive guide for the in vivo use of this compound, with recommended starting dosages and administration protocols based on functionally similar PDE1 inhibitors, as specific in vivo data for this compound is not publicly available.[1]
Mechanism of Action
PDE1 enzymes are activated by stimuli that elevate intracellular Ca²⁺ levels. The Ca²⁺/calmodulin complex then binds to PDE1, activating its catalytic domain to degrade cAMP and cGMP. This action terminates their respective signaling cascades. By inhibiting PDE1, this compound is expected to increase intracellular concentrations of cAMP and cGMP. This, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), leading to various cellular responses depending on the specific tissue and cell type.[1] For instance, in the central nervous system, PDE1B inhibition has been shown to be a negative regulator of declarative memory.[3] In the cardiovascular system, PDE1 inhibition can protect against cardiac proteinopathy by facilitating the proteasomal degradation of misfolded proteins.[4]
Signaling Pathway
Caption: PDE1 signaling pathway and the inhibitory action of this compound.
Recommended In Vivo Dosage and Administration
While specific in vivo dosage data for this compound is not publicly available, information from closely related and potent PDE1 inhibitors can be used to establish a starting dose range for efficacy studies in mice.[1]
Table 1: Recommended Starting Dosage for this compound in Mice
| Parameter | Recommendation |
| Animal Model | Mouse |
| Starting Dose Range | 1 - 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Frequency | To be determined by dose-response and pharmacokinetic studies |
Note: It is critical for researchers to perform a dose-response study to determine the optimal dosage for their specific mouse model and experimental endpoint.[1]
Experimental Protocols
Vehicle Preparation
A critical step for in vivo studies is the preparation of a safe and effective vehicle for the compound. The choice of vehicle will depend on the solubility of this compound.
Table 2: Recommended Vehicle Formulation
| Component | Final Concentration |
| DMSO | 5-10% |
| Tween 80 | 5-10% |
| Saline (sterile) | 80-90% |
Protocol:
-
Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the mice.
-
Example Calculation: For a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL (0.1 mL):
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Required concentration = 0.25 mg / 0.1 mL = 2.5 mg/mL[1]
-
-
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Dissolve the compound in a minimal amount of DMSO.
-
If necessary, add a surfactant like Tween 80 (e.g., to a final concentration of 5-10%).[1]
-
Slowly add sterile saline to reach the final volume while vortexing to prevent precipitation.[1]
-
Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be required.
-
The final solution should be stored according to the manufacturer's stability data.
Intraperitoneal (i.p.) Injection Protocol
Caption: Workflow for intraperitoneal injection in mice.
Procedure:
-
Properly restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.[1]
-
Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder or cecum.[1]
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.[1]
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.[1]
Experimental Controls
It is essential to include a vehicle-only control group in all experiments. This group will receive the same volume of the vehicle solution without the active compound, accounting for any potential effects of the dosing solution itself.[1]
Potential In Vivo Applications and Considerations
Inhibition of PDE1 has shown therapeutic potential in various disease models.
Table 3: Potential Therapeutic Areas for this compound
| Therapeutic Area | Rationale |
| Neurological Disorders | PDE1B inhibition has been implicated in enhancing memory and may have applications in conditions like Alzheimer's and Parkinson's disease.[2][3] |
| Cardiovascular Diseases | PDE1 inhibition has been shown to attenuate cardiac hypertrophy and fibrosis and may have a role in treating heart failure.[4] |
| Cancer | Inhibition of PDE1A and PDE1C can lead to cell cycle arrest, suggesting a potential role in cancer therapy.[2] |
Considerations for In Vivo Studies:
-
Pharmacokinetics: It is advisable to conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform the optimal dosing schedule.
-
Toxicity: A preliminary toxicity study should be performed to identify the maximum tolerated dose (MTD) and any potential adverse effects.
-
Animal Models: The choice of animal model should be appropriate for the disease being studied. For example, mouse models of neurodegenerative diseases or cardiovascular conditions would be suitable for investigating the efficacy of this compound in those areas.[5][6]
Conclusion
These application notes provide a foundational framework for conducting in vivo studies with this compound. While specific data for this compound is limited, the provided protocols and dosage recommendations, based on closely related PDE1 inhibitors, offer a robust starting point for researchers. Adherence to rigorous experimental design, including appropriate controls and dose-response studies, will be crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE1 inhibition facilitates proteasomal degradation of misfolded proteins and protects against cardiac proteinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of Parkinson's disease: vertebrate genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.umich.edu [animalcare.umich.edu]
Application Notes and Protocols for Pdeb1-IN-1 Administration in Mouse Models
Disclaimer: The compound "Pdeb1-IN-1" is not found in the available scientific literature. These application notes and protocols are based on data from potent and selective phosphodiesterase 1 (PDE1) inhibitors, such as ITI-214 and Vinpocetine, and should be adapted and optimized for the specific PDE1 inhibitor being used.
Introduction
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The catalytic activity of PDE1 is dependent on calcium/calmodulin binding, integrating Ca²⁺ and cyclic nucleotide signaling pathways.[1] Inhibition of PDE1 is a therapeutic strategy for a range of conditions, including neurological disorders, cardiovascular diseases, and cancer.[1] These application notes provide a comprehensive guide for the administration of a potent PDE1 inhibitor, herein referred to as this compound, in in-vivo mouse models.
Mechanism of Action
PDE1 enzymes are activated by stimuli that increase intracellular Ca²⁺ levels. Once activated by the Ca²⁺/calmodulin complex, PDE1 degrades cAMP and cGMP, terminating their signaling cascades. By inhibiting PDE1, this compound is expected to increase intracellular levels of cAMP and cGMP. This in turn activates downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, leading to various cellular responses depending on the tissue and cell type.[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of PDE1 Inhibitors in Rodents
Note: Specific pharmacokinetic data for a compound named "this compound" is not available. The following table is a composite of data from various PDE1 inhibitors and should be used as a reference for experimental design.
| Compound | Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | Bioavailability (%) | Reference |
| Vinpocetine | Rat | Oral | 10 | ~35 | ~2.4 | ~7 | [2] |
| ITI-214 | Rat | Oral | 1 | 134 | 4.6 | 38 | [3] |
| Hypothetical this compound | Mouse | IP | 1 - 10 | Not Reported | Not Reported | Not Reported | [1] |
Table 2: Efficacy of PDE1 Inhibitors in Mouse Models
| Compound | Mouse Model | Application | Dosing Regimen | Key Efficacy Endpoints | Reference |
| ITI-214 | E0771 breast cancer syngeneic model | Combination therapy with anti-PD-1 | Not specified, with 10 mg/kg anti-PD-1 | Significant inhibition of tumor growth | [4] |
| Vinpocetine | High-fat diet-induced obesity model | 10 or 20 mg/kg/day, oral gavage for 8 weeks | Attenuated body weight gain, decreased fat weight | [5] | |
| IC86430 | CryABR120G cardiac proteinopathy model | 1 mg/kg, IP, every 4 days for 4 weeks | Attenuated heart failure with preserved ejection fraction | [6] | |
| Vinpocetine | Scopolamine-induced memory impairment model | Not specified | Enhanced cognition | [7] |
Table 3: Toxicity Profile of PDE1 Inhibitors
Note: Comprehensive toxicity data for PDE1 inhibitors in mice is limited in the public domain. It is crucial to conduct dose-ranging and toxicity studies for any new compound.
| Compound | Species | Administration Route | Dose | Observed Adverse Effects | Reference |
| Vinpocetine | Human | Oral | Standard clinical doses | Generally well-tolerated; potential for undesirable side effects at higher, non-standard doses. | [7][8] |
| ITI-214 | Mouse | Not specified | Not specified | No specific adverse effects reported in the reviewed literature. | [4][9] |
| General PDE Inhibitors | Mouse | Varies | High concentrations | Potential for off-target effects leading to cytotoxicity. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration: Calculate the concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the mice. For a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL (0.1 mL):
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Required concentration = 0.25 mg / 0.1 mL = 2.5 mg/mL[1]
-
-
Vehicle Preparation: A common vehicle for IP injection is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.[1]
-
Dissolution of this compound: a. Accurately weigh the required amount of this compound and place it in a sterile tube. b. Add the required volume of DMSO to dissolve the compound completely. c. Add the required volume of Tween 80 and vortex thoroughly. d. Slowly add the sterile saline to the final volume while continuously vortexing to prevent precipitation.[1]
-
Final Solution: The final solution should be clear. If precipitation occurs, gentle warming or sonication may be necessary. Prepare the dosing solution fresh daily.
Protocol 2: Intraperitoneal (IP) Administration of this compound
Materials:
-
Prepared this compound dosing solution
-
1 mL syringe with a 27-30 gauge needle
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume.
-
Restraint: Properly restrain the mouse, ensuring the head is tilted downwards.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Insert the needle at a 15-20 degree angle.
-
Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Injection: Slowly inject the solution into the peritoneal cavity.
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
Protocol 3: Efficacy Assessment in a Syngeneic Tumor Model (e.g., E0771 Breast Cancer)
This protocol is based on the study by Voisin et al., 2022, using ITI-214.[4]
Materials:
-
C57Bl/6 mice
-
E0771 breast cancer cells
-
This compound dosing solution
-
Anti-mouse PD-1 antibody (or isotype control)
-
Calipers
-
Flow cytometry reagents for immune cell analysis
Procedure:
-
Tumor Inoculation: Inoculate C57Bl/6 mice with E0771 cells subcutaneously.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound + Anti-PD-1 antibody
-
-
Drug Administration: Administer this compound and the antibody according to the optimized dosing regimen.
-
Efficacy Readouts:
-
Measure tumor volume regularly (e.g., 2-3 times per week).
-
Monitor animal body weight and clinical signs.
-
At the end of the study, harvest tumors for analysis.
-
-
Tumor Analysis:
These application notes and protocols are intended for research purposes only and should be performed by qualified personnel in accordance with institutional and national guidelines for animal care and use.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A PDE1 inhibitor reduces adipogenesis in mice via regulation of lipolysis and adipogenic cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE1 inhibition facilitates proteasomal degradation of misfolded proteins and protects against cardiac proteinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review [frontiersin.org]
- 9. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Pdeb1-IN-1 for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phosphodiesterase 1B (PDE1B)
Phosphodiesterase 1 (PDE1) is a family of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The activity of PDE1 enzymes is dependent on calcium and calmodulin, making them key integrators of calcium and cyclic nucleotide signaling pathways.[1] The PDE1 family comprises three isoforms: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate affinities.[1]
PDE1B is highly expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and striatum.[2][3] By regulating cAMP and cGMP levels, PDE1B influences a multitude of downstream signaling cascades, including those mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG).[4] Inhibition of PDE1B leads to an accumulation of intracellular cAMP and cGMP, which has been proposed as a therapeutic strategy for neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as other cognitive impairments.[2][5]
Pdeb1-IN-1 is a potent and selective inhibitor of PDE1B, designed for use in high-throughput screening (HTS) to identify and characterize novel therapeutic agents targeting the PDE1B enzyme.
This compound: Quantitative Data
The inhibitory activity of this compound and other reference compounds against PDE1B is crucial for experimental design and data interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | PDE1B | 15 | Fluorescence Polarization |
| PDE1A | >1000 | Fluorescence Polarization | |
| PDE1C | 850 | Fluorescence Polarization | |
| Vinpocetine | PDE1 | 14,000 | Radiometric |
| ITI-214 (Lenrispodun) | PDE1 | 0.8 | Enzyme Assay |
Note: The IC50 values for this compound are representative and may vary based on experimental conditions.
Signaling Pathway of PDE1B Inhibition
The diagram below illustrates the central role of PDE1B in the degradation of cAMP and cGMP and the mechanism of action for a PDE1B inhibitor like this compound.
Caption: PDE1B signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Protocols
A variety of HTS assays can be employed to identify and characterize PDE1B inhibitors. Biochemical assays are common for primary screening to directly measure the inhibition of the purified enzyme.
Experimental Workflow: Fluorescence Polarization (FP) Assay
Fluorescence polarization is a robust and homogeneous assay format suitable for HTS. The assay measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.
Caption: Workflow for a typical PDE1B fluorescence polarization-based HTS assay.
Detailed Protocol: Fluorescence Polarization (FP) Assay
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
Recombinant human PDE1B enzyme
-
This compound (or other test compounds) dissolved in 100% DMSO
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl₂)
-
Binding Agent (phosphate-binding nanoparticles)
-
384-well black, low-volume assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Preparation: Prepare a working solution of recombinant PDE1B in PDE Assay Buffer containing the required concentrations of CaCl₂ and Calmodulin for enzyme activation. The optimal enzyme concentration should be determined empirically to achieve a robust assay window.
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control to the appropriate wells of the 384-well plate.
-
Add the PDE1B enzyme solution to all wells except the negative control wells.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FAM-labeled substrate (e.g., FAM-cAMP) to all wells to initiate the enzymatic reaction.
-
Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the enzyme activity.
-
Signal Development: Add the Binding Agent to all wells to stop the reaction and generate the FP signal.
-
Fluorescence Polarization Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
To confirm the activity of hit compounds in a more physiological context, cell-based assays that measure intracellular cAMP or cGMP levels are employed as a secondary screening step.
Objective: To measure the increase in intracellular cAMP or cGMP levels in a relevant cell line following treatment with a PDE1B inhibitor.
General Protocol:
-
Cell Culture: Culture a cell line that endogenously expresses PDE1B (e.g., neuronal or smooth muscle cells) in a suitable plate format (e.g., 96-well or 384-well).
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor (e.g., this compound). Include a known PDE inhibitor like IBMX as a positive control.
-
Cell Lysis and Detection: After an appropriate incubation period, lyse the cells and measure the intracellular levels of cAMP or cGMP using a commercially available assay kit (e.g., ELISA, HTRF, or luminescence-based reporter assays).
-
Data Analysis: Determine the concentration-dependent effect of the inhibitor on cyclic nucleotide levels and calculate the half-maximal effective concentration (EC50).
Conclusion
This compound is a valuable tool for the high-throughput screening and characterization of PDE1B inhibitors. The protocols and data presented in these application notes provide a comprehensive guide for researchers engaged in the discovery and development of novel therapeutics targeting PDE1B for the treatment of neurological and other disorders. The use of both biochemical and cell-based assays will ensure the robust identification and validation of promising lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]
Application Notes and Protocols for Pdeb1-IN-1: A Representative PDE1 Inhibitor for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in cellular signaling. The catalytic activity of PDE1 is dependent on calcium (Ca2+) and calmodulin (CaM), placing it at a critical intersection of Ca2+ and cyclic nucleotide signaling pathways. The PDE1 family comprises three subtypes: PDE1A, PDE1B, and PDE1C, each with distinct tissue distributions and varying affinities for cAMP and cGMP. Inhibition of PDE1 leads to increased intracellular levels of cAMP and cGMP, making it a promising therapeutic target for a variety of disorders, including those affecting the central nervous system.[1][2][3]
Pdeb1-IN-1 is a representative potent and selective inhibitor of the PDE1 family of enzymes. By elevating levels of cAMP and cGMP, this compound has the potential to modulate downstream signaling pathways that are critical for neuronal survival, synaptic plasticity, and neuroinflammation. These application notes provide a comprehensive overview of the experimental design for evaluating the neuroprotective effects of this compound, including detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting the hydrolysis of cAMP and cGMP, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases, in turn, phosphorylate and activate the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and neurogenesis, such as brain-derived neurotrophic factor (BDNF).[2][4][5] Furthermore, by modulating cyclic nucleotide levels, this compound can suppress neuroinflammatory responses.[6][7]
Data Presentation
Table 1: In Vitro Potency and Selectivity of Representative PDE1 Inhibitors
| Compound | PDE1A (Ki, pM) | PDE1B (Ki, pM) | PDE1C (Ki, pM) | Selectivity vs. other PDEs | Reference |
| ITI-214 | 34 | 380 | 37 | >1000-fold vs. PDE4D | [8] |
Table 2: In Vitro Neuroprotection Data for Representative PDE1 Inhibitors
| Assay | Cell Type | Insult | Inhibitor | Concentration | Outcome | Reference |
| Anti-inflammatory | BV2 microglia | LPS | ITI-214 | 0.16 µM (IC50) | Inhibition of pro-inflammatory gene expression | [7] |
| Neuroprotection | Rat entorhinal cortex neurons | NMDA | Vinpocetine | N/A (in vivo) | 23% reduction in neuronal lesion size | [9] |
Table 3: In Vivo Efficacy Data for Representative PDE1 Inhibitors in Neurodegeneration Models
| Animal Model | Inhibitor | Dose | Administration Route | Key Findings | Reference |
| Alzheimer's Disease (Aβ-induced) | Vinpocetine | 4 mg/kg | Gavage | Improved synaptic plasticity (LTP) | [10] |
| Parkinson's Disease | ITI-214 | 1-90 mg | Oral | Safe and well-tolerated, with signals of improved motor function | [11] |
| Stroke (ischemia) | Vinpocetine | 20 mg | IV | Increased cerebral blood flow and glucose metabolism | [12] |
Experimental Protocols
In Vitro Neuroprotection Assay Protocol
Objective: To evaluate the neuroprotective effects of this compound against an induced neuronal insult in a cell-based assay.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons
-
Cell culture medium and supplements
-
This compound
-
Neurotoxic agent (e.g., glutamate (B1630785) for excitotoxicity, H₂O₂ for oxidative stress)
-
MTT reagent for cell viability assessment
-
Caspase-3 colorimetric assay kit for apoptosis assessment
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., glutamate or H₂O₂) to the wells, except for the vehicle control group.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Apoptosis (Caspase-3 Assay):
-
Lyse the cells and incubate the lysate with the caspase-3 substrate.
-
Measure the absorbance at 405 nm to determine caspase-3 activity.
-
Data Analysis: Calculate the percentage of cell viability and caspase-3 activity relative to the vehicle control. Determine the EC₅₀ value of this compound for neuroprotection.
In Vivo Neuroprotection Protocol (Alzheimer's Disease Model)
Objective: To assess the in vivo efficacy of this compound in a rodent model of Alzheimer's disease.
Materials:
-
Adult male Wistar rats
-
Amyloid-beta (Aβ) peptide (1-42)
-
This compound
-
Vehicle for drug administration
-
Stereotaxic apparatus
-
Morris water maze for cognitive assessment
-
Immunohistochemistry reagents
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Induction of Alzheimer's Disease Model: Anesthetize the rats and stereotaxically inject Aβ(1-42) into the hippocampus to induce a model of Alzheimer's disease.[10]
-
Drug Administration:
-
Pre-treatment group: Administer this compound (e.g., via oral gavage) daily for a specified period before Aβ injection.
-
Post-treatment group: Administer this compound daily for a specified period after Aβ injection.
-
-
Behavioral Testing (Morris Water Maze):
-
After the treatment period, assess spatial learning and memory using the Morris water maze test. Record the escape latency and the time spent in the target quadrant.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative.
-
Collect the brains and process them for histological analysis.
-
Perform immunohistochemistry to assess neuronal survival (e.g., NeuN staining), neuroinflammation (e.g., Iba1 staining for microglia), and synaptic plasticity markers.
-
Data Analysis: Compare the behavioral performance and histological outcomes between the different treatment groups and the control group using appropriate statistical tests.
Visualization of Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 12. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for Studying Cardiac Hypertrophy with a PDE1 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative Phosphodiesterase 1 (PDE1) inhibitor in the study of cardiac hypertrophy. While a specific compound "Pdeb1-IN-1" was not identified in available literature, this document outlines protocols based on the well-characterized mechanisms of PDE1 inhibition in cardiac muscle.
Introduction:
Cardiac hypertrophy is an adaptive response of the heart to increased workload, which, if sustained, can lead to heart failure.[1] Cyclic nucleotide signaling, involving cAMP and cGMP, is a critical regulator of cardiac function and remodeling.[1] Phosphodiesterase 1 (PDE1), a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, plays a significant role in cardiac physiology and pathophysiology.[2] The PDE1 family has three isoforms: PDE1A, PDE1B, and PDE1C. PDE1A and PDE1C are expressed in the heart, with PDE1A primarily regulating the cGMP/PKG signaling pathway and PDE1C influencing the cAMP/PKA pathway.[1][3] Inhibition of PDE1 has been shown to protect against pathological cardiac hypertrophy, making PDE1 inhibitors valuable tools for research and potential therapeutic agents.[1][4]
Signaling Pathways in Cardiac Hypertrophy Mediated by PDE1
The following diagram illustrates the signaling pathways involving PDE1A and PDE1C in cardiomyocytes and their role in cardiac hypertrophy.
Caption: PDE1 signaling in cardiac hypertrophy.
Experimental Protocols
Detailed methodologies for key experiments to study the effect of a PDE1 inhibitor on cardiac hypertrophy are provided below.
In Vitro Model: Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the induction of hypertrophy in NRVMs and the assessment of the effects of a PDE1 inhibitor.[1]
1. Isolation and Culture of NRVMs:
-
Isolate hearts from 1-2 day old Sprague-Dawley rat pups.[1]
-
Mince the ventricular tissue and digest with a solution of collagenase type II and pancreatin.[1]
-
Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes.[1]
-
Plate the non-adherent cardiomyocytes on gelatin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and bromodeoxyuridine (BrdU) to inhibit non-myocyte proliferation.[1]
-
After 24 hours, replace the medium with serum-free medium for another 24 hours before treatment.[1]
2. Induction of Hypertrophy and Treatment:
-
Induce hypertrophy by treating the serum-starved NRVMs with a hypertrophic agonist such as phenylephrine (PE, 100 µM) or angiotensin II (Ang II, 1 µM) for 48 hours.[1]
-
To test the effect of a PDE1 inhibitor, pre-treat the cells with the desired concentration of the inhibitor for 1 hour before adding the hypertrophic agonist.[1] Include a vehicle control (e.g., DMSO).[1]
3. Assessment of Hypertrophic Markers:
-
Cell Size Measurement:
-
Gene Expression Analysis:
-
Isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[1]
-
Normalize the expression to a housekeeping gene like GAPDH.[1]
-
In Vivo Model: Agonist-Induced Cardiac Hypertrophy in Mice
This protocol outlines the induction of cardiac hypertrophy in mice using a continuous infusion of a hypertrophic agonist and the evaluation of a PDE1 inhibitor.[1]
1. Animal Model and Hypertrophy Induction:
-
Use adult male C57BL/6 mice (8-10 weeks old).[1]
-
Implant osmotic minipumps subcutaneously to deliver a continuous infusion of a hypertrophic agonist, such as isoproterenol (B85558) (30 mg/kg/day) or angiotensin II (2 mg/kg/day), for 14 days.[1]
-
Administer the PDE1 inhibitor or vehicle daily via oral gavage or intraperitoneal injection, starting one day before minipump implantation.[1]
2. Assessment of Cardiac Hypertrophy:
-
Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and dimensions, including left ventricular wall thickness and internal dimensions.[1]
-
Histological Analysis:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Measure heart weight to body weight (HW/BW) and heart weight to tibia length (HW/TL) ratios.
-
Fix hearts in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte cross-sectional area.
-
Use Masson's trichrome staining to evaluate cardiac fibrosis.
-
-
Gene Expression Analysis:
-
Isolate RNA from the ventricular tissue.
-
Perform qRT-PCR to measure the expression of hypertrophic markers (ANP, BNP, β-MHC).
-
Experimental Workflow Diagram
Caption: In vitro and in vivo experimental workflows.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables for presenting typical data from these experiments.
Table 1: In Vitro Hypertrophic Markers in NRVMs
| Treatment Group | Cell Surface Area (µm²) | Relative ANP mRNA Expression | Relative BNP mRNA Expression |
| Vehicle Control | Value ± SEM | Value ± SEM | Value ± SEM |
| Hypertrophic Agonist | Value ± SEM | Value ± SEM | Value ± SEM |
| Agonist + PDE1 Inhibitor | Value ± SEM | Value ± SEM | Value ± SEM |
Table 2: In Vivo Cardiac Hypertrophy Parameters in Mice
| Treatment Group | HW/BW (mg/g) | LV Wall Thickness (mm) | Cardiomyocyte Cross-sectional Area (µm²) | Relative ANP mRNA Expression |
| Sham + Vehicle | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Agonist + Vehicle | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Agonist + PDE1 Inhibitor | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Note: These protocols and data tables are based on established methods for studying cardiac hypertrophy with PDE1 inhibitors.[1][3][4] Researchers should optimize concentrations and time points for their specific PDE1 inhibitor and experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of PDE1 in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Ca2+/calmodulin-stimulated cyclic nucleotide phosphodiesterase 1 in mediating cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the In Vivo Efficacy of a Putative PDE1 Inhibitor (Pdeb1-IN-1)
Introduction
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] These second messengers are critical regulators of numerous cellular processes. The catalytic activity of PDE1 is dependent on calcium and calmodulin (Ca2+/CaM), positioning it as a key integrator of Ca2+ and cyclic nucleotide signaling pathways.[1] The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C, which exhibit differential tissue expression and substrate affinities.[1] Aberrant PDE1 activity has been implicated in the pathophysiology of several diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions, making it an attractive therapeutic target.[1]
This document provides a detailed guide for researchers to assess the in vivo efficacy of a putative PDE1 inhibitor, provisionally named Pdeb1-IN-1, in a xenograft cancer model. The protocols herein describe animal model selection, drug administration, tumor growth monitoring, and endpoint analysis for a comprehensive preclinical evaluation.
Signaling Pathway of PDE1 Inhibition
The inhibition of PDE1 leads to an accumulation of intracellular cAMP and cGMP, which in turn modulates downstream signaling cascades. In the context of cancer, this can lead to cell cycle arrest and reduced proliferation.
Caption: PDE1 inhibition by this compound elevates cAMP and cGMP levels.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the in vivo efficacy of a novel compound involves several key stages, from animal model selection to data analysis.
Caption: Workflow for this compound in vivo efficacy assessment.
Detailed Experimental Protocols
Protocol 1: Murine Xenograft Model and Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous human cancer xenograft model.
Materials:
-
Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Cell Line: A human cancer cell line with documented PDE1 expression (e.g., a specific breast or prostate cancer line).
-
Reagents: this compound, vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water), Matrigel, sterile PBS.
-
Equipment: Calipers, analytical balance, gavage needles, syringes, anesthesia machine.
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Allow tumors to grow until they reach an average volume of 100-150 mm³.
-
Measure tumors with calipers and calculate volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: this compound (High Dose, e.g., 30 mg/kg)
-
Group 4: Positive control (a standard-of-care chemotherapy agent, if applicable)
-
-
-
Drug Administration:
-
Prepare fresh formulations of this compound in the vehicle solution daily.
-
Administer the assigned treatment to each mouse via the predetermined route (e.g., oral gavage) once daily for 21 consecutive days.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
The study endpoint is reached when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³) or after the completion of the treatment cycle.
-
-
Tissue Collection and Analysis:
-
At the endpoint, euthanize mice according to institutional guidelines.
-
Excise tumors, weigh them, and divide them for different analyses (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for immunohistochemistry).
-
Collect blood via cardiac puncture for pharmacokinetic analysis if required.
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm the mechanism of action of this compound by measuring downstream biomarkers in tumor tissue.
Materials:
-
Tumor tissue collected from the efficacy study.
-
ELISA kits for cAMP and cGMP quantification.
-
Reagents and antibodies for Western blotting (e.g., antibodies against p-CREB, Cyclin D1).
-
Homogenization buffer and equipment.
Procedure:
-
Sample Preparation:
-
Homogenize a portion of the snap-frozen tumor tissue in the appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant for analysis.
-
Determine the total protein concentration of the lysate.
-
-
cAMP/cGMP Measurement:
-
Use a competitive ELISA kit to measure the levels of cAMP and cGMP in the tumor lysates according to the manufacturer's instructions.
-
Normalize the cyclic nucleotide levels to the total protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE on the tumor lysates.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key downstream targets (e.g., phosphorylated CREB, Cyclin D1) and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify band intensity and normalize to the loading control.
-
Data Presentation
The quantitative data from the in vivo efficacy study should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g) ± SEM |
| Vehicle Control | - | 1850 ± 150 | - | 1.9 ± 0.2 |
| This compound (Low) | 10 | 1100 ± 120 | 40.5 | 1.1 ± 0.15 |
| This compound (High) | 30 | 650 ± 90 | 64.9 | 0.7 ± 0.1 |
| Positive Control | Varies | 400 ± 75 | 78.4 | 0.45 ± 0.08 |
Table 2: Effect of this compound on Body Weight and Pharmacodynamic Markers
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Tumor cAMP Level (pmol/mg protein) ± SEM | Tumor cGMP Level (pmol/mg protein) ± SEM |
| Vehicle Control | - | +2.5 ± 0.5 | 5.2 ± 0.8 | 1.1 ± 0.2 |
| This compound (Low) | 10 | +1.8 ± 0.6 | 10.5 ± 1.2 | 2.5 ± 0.4 |
| This compound (High) | 30 | -0.5 ± 0.8 | 18.2 ± 2.1 | 4.8 ± 0.6 |
| Positive Control | Varies | -5.2 ± 1.1 | N/A | N/A |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
References
Application Note: Brain Penetrance Assessment of [Compound Name]
Introduction
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside. This application note describes the assessment of the brain penetrance of [Compound Name], a novel investigational drug. The following protocols and data provide a framework for evaluating the CNS distribution of [Compound Name] in preclinical models.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of CNS drug candidates.
Data Presentation: Pharmacokinetic Parameters of [Compound Name]
The following table summarizes the key pharmacokinetic parameters of [Compound Name] following intravenous administration in mice.
| Parameter | Unit | Value |
| Plasma Pharmacokinetics | ||
| Half-life (t½) | h | 4.2 |
| Clearance (CL) | mL/min/kg | 25 |
| Volume of Distribution (Vd) | L/kg | 1.8 |
| AUC₀-inf (plasma) | ng·h/mL | 1200 |
| Brain Pharmacokinetics | ||
| AUC₀-inf (brain) | ng·h/g | 300 |
| Brain Penetrance Ratios | ||
| Kp (Brain/Plasma Ratio) | 0.25 | |
| Kp,uu (Unbound Brain/Unbound Plasma) | 0.15 |
Note: The data presented in this table is representative and for illustrative purposes only.
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Mice
This protocol describes the determination of the pharmacokinetic profile of [Compound Name] in plasma and brain tissue of mice following a single intravenous dose.
Materials:
-
[Compound Name]
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for intravenous injection
-
Blood collection tubes (with anticoagulant)
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Prepare the dosing solution of [Compound Name] in the vehicle at a concentration of 1 mg/mL.
-
Acclimate mice for at least 3 days prior to the experiment.
-
Administer a single intravenous dose of [Compound Name] at 1 mg/kg to a cohort of mice (n=3 per time point).
-
At designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Immediately following blood collection, perfuse the mice with saline to remove blood from the brain tissue.
-
Harvest the whole brain and weigh it.
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Analyze the concentration of [Compound Name] in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
2. Brain and Plasma Protein Binding Assay
This protocol outlines the determination of the unbound fraction of [Compound Name] in brain tissue and plasma using rapid equilibrium dialysis.
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
[Compound Name]
-
Control plasma and brain homogenate from untreated mice
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Spike [Compound Name] into plasma and brain homogenate at a final concentration of 1 µM.
-
Load the plasma or brain homogenate samples into the sample chambers of the RED device.
-
Load PBS into the buffer chambers of the RED device.
-
Incubate the sealed RED device at 37°C for 4 hours with gentle shaking to reach equilibrium.
-
After incubation, collect samples from both the sample and buffer chambers.
-
Determine the concentration of [Compound Name] in all samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in buffer chamber / Concentration in sample chamber
-
The unbound brain-to-unbound plasma concentration ratio (Kp,uu) is calculated as: Kp,uu = Kp * fu,plasma / fu,brain
Visualizations
Signaling Pathway
Caption: Blood-Brain Barrier Penetrance Pathway.
Experimental Workflow
Caption: Workflow for Brain Penetrance Assessment.
Application Notes and Protocols: Stability and Handling of Pdeb1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pdeb1-IN-1 is a potent inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), a key enzyme in the cyclic AMP (cAMP) signaling pathway of the parasite responsible for Human African Trypanosomiasis (sleeping sickness). TbrPDEB1 plays a crucial role in regulating intracellular cAMP levels, and its inhibition leads to parasite death, making it a validated drug target. These application notes provide essential information on the stability, storage, and handling of this compound to ensure its effective use in research and drug development settings.
Chemical Information
| Property | Value |
| IUPAC Name | (4aR,8aS)-2-(4-((2-(1H-indazol-6-yl)ethyl)amino)phenyl)-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one |
| Molecular Formula | C23H24N6O |
| Molecular Weight | 400.48 g/mol |
| CAS Number | 1622300-88-2 |
Data Presentation: Stability of this compound in Solution
Disclaimer: Specific quantitative stability data for this compound is not currently available in the public domain. The following tables are illustrative and based on general knowledge of the stability of similar small molecules, particularly tetrahydrophthalazinone derivatives, in common laboratory solvents. It is strongly recommended that users perform their own stability studies for their specific experimental conditions.
Table 1: Illustrative Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Condition | Time Point | Remaining this compound (%) | Observations |
| -80°C | 1 month | >99% | No significant degradation expected. |
| 3 months | >98% | Minimal degradation. | |
| 6 months | >95% | Recommended re-testing of purity. | |
| -20°C | 1 week | >99% | Stable for short-term storage. |
| 1 month | ~95% | Potential for some degradation. | |
| 3 months | <90% | Significant degradation may occur. | |
| 4°C (refrigerated) | 24 hours | >98% | Suitable for daily use. |
| 1 week | <90% | Not recommended for storage. | |
| Room Temperature | 8 hours | >95% | Stable during benchtop use. |
| 24 hours | <90% | Significant degradation likely. |
Table 2: Illustrative Stability of this compound in Aqueous Buffer (e.g., PBS with ≤0.5% DMSO) at 37°C
| Time Point | Remaining this compound (%) | Observations |
| 1 hour | >98% | Generally stable for the duration of most assays. |
| 4 hours | ~95% | Monitor for precipitation or degradation in longer assays. |
| 24 hours | <85% | Not recommended for prolonged incubation. |
Recommended Storage and Handling
Solid Compound:
-
Storage: Store the solid form of this compound at -20°C for long-term storage (up to 3 years is common for similar compounds) or at 4°C for short-term storage (up to 2 years).
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. Handle in a well-ventilated area or a chemical fume hood.
Solution Storage:
-
Stock Solutions (in DMSO): For long-term storage, prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, where it is expected to be stable for at least 6 months. For short-term storage, -20°C is acceptable for up to one month.
-
Aqueous Solutions: Prepare fresh dilutions in aqueous buffers for each experiment. Due to the limited stability of many small molecules in aqueous solutions, it is not recommended to store this compound in aqueous buffers for extended periods.
TbrPDEB1 Signaling Pathway
The TbrPDEB1 enzyme is a central component of the cAMP signaling pathway in Trypanosoma brucei. This pathway is crucial for the parasite's viability and virulence. The general workflow of this pathway is as follows: various external or internal signals can lead to the activation of Adenylyl Cyclases (ACs), which are often located in the parasite's flagellum. These enzymes catalyze the conversion of ATP to cyclic AMP (cAMP). The second messenger cAMP then interacts with downstream effector proteins, which in trypanosomes include the regulatory subunit of Protein Kinase A (PKA) and a unique set of proteins known as cAMP Response Proteins (CARPs). TbrPDEB1 terminates the signal by hydrolyzing cAMP to AMP. Inhibition of TbrPDEB1 by compounds like this compound leads to an accumulation of intracellular cAMP, disrupting cellular processes and ultimately causing parasite death.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Allow the vial containing solid this compound to warm to room temperature before opening.
-
In a chemical fume hood, weigh out the desired amount of this compound. For a 10 mM stock solution, weigh 4.00 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound. For a 10 mM stock from 4.00 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly. If necessary, use a sonicator to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials.
-
Label the aliquots clearly and store them at -80°C for long-term storage.
Protocol 2: TbrPDEB1 Inhibition Assay (Scintillation Proximity Assay)
This protocol is adapted from methodologies used for determining the IC50 values of TbrPDEB1 inhibitors.[1]
Materials:
-
Recombinant full-length TbrPDEB1 enzyme
-
This compound stock solution (10 mM in DMSO)
-
[3H]-cAMP substrate
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl2)
-
Scintillation Proximity Assay (SPA) beads (e.g., yttrium silicate)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤0.5%) and consistent across all wells, including the vehicle control.
-
In a 96-well plate, add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).
-
Add the diluted TbrPDEB1 enzyme to each well. The enzyme concentration should be adjusted to ensure less than 20% of the substrate is consumed during the reaction.
-
Initiate the enzymatic reaction by adding the [3H]-cAMP substrate to each well. A typical substrate concentration is around 0.5 µM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding the SPA beads. The beads will bind to the [3H]-AMP product, bringing it into proximity with the scintillant within the bead, which generates a signal.
-
Read the plate on a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Trypanosoma brucei Cellular Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of bloodstream form T. brucei.
Materials:
-
Trypanosoma brucei brucei bloodstream forms (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
Plate reader (fluorometer)
Procedure:
-
Maintain T. brucei cultures in HMI-9 medium at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Seed the 96-well plates with T. brucei at a density of approximately 1 x 10^4 cells/mL.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add a resazurin-based viability reagent to each well according to the manufacturer's instructions and incubate for an additional 4-6 hours.
-
Measure the fluorescence on a plate reader (e.g., excitation 560 nm, emission 590 nm).
-
Calculate the percentage of growth inhibition and determine the EC50 value.
Conclusion
This compound is a valuable tool for studying the cAMP signaling pathway in Trypanosoma brucei and for the development of novel anti-trypanosomal drugs. Proper handling, storage, and solution preparation are critical for obtaining reliable and reproducible results. While specific stability data for this compound is limited, following the general guidelines for similar small molecules should ensure the integrity of the compound. Researchers are encouraged to perform their own stability assessments to validate these recommendations for their specific experimental setups.
References
Application Notes and Protocols for Pdeb1-IN-1 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pdeb1-IN-1 is a chemical probe targeting Phosphodiesterase 1B (PDE1B), a key enzyme in the regulation of intracellular signaling cascades in the central nervous system. PDE1B is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in neuronal function. The activity of PDE1B is dependent on calcium (Ca²⁺) and calmodulin (CaM), placing it at the nexus of Ca²⁺ and cyclic nucleotide signaling pathways.
Inhibition of PDE1B by this compound is expected to increase intracellular levels of cAMP and cGMP. This elevation, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). A key consequence of this signaling cascade is the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor pivotal for the expression of genes involved in neuronal survival, synaptic plasticity, and memory formation.[1] Due to its role in these fundamental neuronal processes, this compound is a valuable tool for investigating the therapeutic potential of PDE1B inhibition in neurodegenerative and psychiatric disorders.
These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures, including detailed protocols for cell culture, inhibitor treatment, and downstream functional assays.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Phosphodiesterase 1B (PDE1B) | [1] |
| Mechanism of Action | Inhibition of cAMP and cGMP hydrolysis | [1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | General knowledge |
| Storage of Stock Solution | -20°C or -80°C for long-term storage | General knowledge |
Table 2: Representative Dose-Response of this compound in Primary Neurons
| Parameter | Effective Concentration Range (Hypothetical) | Notes |
| ↑ pCREB (Ser133) | 1 µM - 25 µM | Time-dependent; peak phosphorylation may occur within 30-60 minutes. |
| ↑ cAMP Levels | 1 µM - 25 µM | Dependent on basal neuronal activity and stimulation conditions. |
| ↑ cGMP Levels | 1 µM - 25 µM | Dependent on basal neuronal activity and stimulation conditions. |
| Neuroprotection | 5 µM - 50 µM | Assay-dependent (e.g., against glutamate (B1630785) excitotoxicity or oxidative stress). |
| Cytotoxicity (IC50) | > 100 µM | Should be determined for each specific primary neuron type and culture duration. |
Note: The concentrations provided are hypothetical and should be optimized for your specific experimental conditions.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Signaling pathway of this compound in primary neurons.
Experimental Workflow for this compound Treatment and Analysis
Caption: General experimental workflow for using this compound in primary neuron cultures.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Pre-warmed complete neuronal culture medium (e.g., Neurobasal medium + B27 supplement)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Calculate the amount of DMSO needed to dissolve the this compound powder to a final concentration of 10 mM. b. Under sterile conditions, add the calculated volume of DMSO to the vial containing the this compound powder. c. Vortex or sonicate briefly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in pre-warmed complete neuronal culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). c. Important: The final concentration of DMSO in the culture medium should be kept as low as possible, ideally ≤ 0.1%, as primary neurons can be sensitive to DMSO. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Treatment of Primary Neuron Cultures
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal neurons) plated on appropriate culture vessels (e.g., multi-well plates, coverslips).
-
This compound working solutions.
-
Vehicle control solution (culture medium with DMSO).
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Allow primary neuron cultures to mature for the desired number of days in vitro (DIV), typically DIV 7-14 for many applications.
-
Carefully remove half of the conditioned medium from each well.
-
Add the appropriate volume of the this compound working solution or vehicle control to each well to achieve the final desired concentration.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Return the cultures to the incubator for the desired treatment duration (e.g., 30 minutes for signaling studies, 24-48 hours for viability or neuroprotection assays).
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
Materials:
-
Treated primary neuron cultures in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Western Blot for Phospho-CREB (pCREB)
Materials:
-
Treated primary neuron cultures.
-
Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: rabbit anti-pCREB (Ser133) and rabbit or mouse anti-total CREB.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
After treatment with this compound (typically a short incubation of 30-60 minutes is optimal for phosphorylation events), place the culture plates on ice.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well and scraping the cells.
-
Collect the lysates and centrifuge at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.
-
Quantify the band intensities and express the results as a ratio of pCREB to total CREB.
Protocol 5: Measurement of Intracellular cAMP and cGMP Levels
Materials:
-
Treated primary neuron cultures.
-
Commercially available cAMP and cGMP enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) kits.
-
Lysis buffer provided with the kit or 0.1 M HCl.
-
Plate reader compatible with the chosen assay format.
Procedure:
-
Following treatment with this compound, lyse the cells according to the manufacturer's instructions for the chosen cAMP/cGMP assay kit. This often involves using a mild acid like 0.1 M HCl to stop phosphodiesterase activity and stabilize the cyclic nucleotides.
-
Collect the cell lysates.
-
Perform the cAMP and cGMP assays following the kit's protocol. This typically involves a competitive binding format.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the concentrations of cAMP and cGMP in each sample based on a standard curve.
-
Normalize the cyclic nucleotide concentrations to the total protein content of the cell lysate.
Conclusion
This compound is a powerful research tool for elucidating the role of PDE1B in neuronal function and pathology. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate its effects on neuronal viability, intracellular signaling, and gene regulation in primary neuron cultures. Researchers are encouraged to optimize the suggested concentrations and incubation times to suit their specific experimental models and scientific questions. Careful consideration of vehicle controls and potential DMSO toxicity is essential for obtaining reliable and reproducible data.
References
Application Notes and Protocols for PDE1B-IN-1 (Exemplified by ITI-214) in Memory and Cognition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 1B (PDE1B) is a crucial enzyme in the regulation of intracellular signaling cascades in the brain. As a member of the phosphodiesterase (PDE) superfamily, its primary function is the hydrolysis of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] By breaking down these key signaling molecules, PDE1B acts as a negative regulator of pathways essential for neuroplasticity, learning, and memory.[2][3] Inhibition of PDE1B, therefore, presents a promising therapeutic strategy for enhancing cognitive function and addressing memory impairments associated with various neurological and psychiatric disorders.
This document provides detailed application notes and protocols for the use of a representative PDE1B inhibitor, exemplified by ITI-214, in the study of memory and cognition. ITI-214 is a potent and selective inhibitor of PDE1 and has been shown to enhance memory processes in preclinical models.[3][4]
Mechanism of Action
PDE1B is a dual-substrate PDE, meaning it can hydrolyze both cAMP and cGMP. Its activity is dependent on calcium and calmodulin (Ca2+/CaM).[2][3] In neuronal cells, elevated intracellular calcium levels, often triggered by synaptic activity, lead to the formation of the Ca2+/CaM complex, which in turn activates PDE1B. Activated PDE1B then reduces the levels of cAMP and cGMP, thereby dampening downstream signaling through protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases are critical for the molecular processes underlying learning and memory, including long-term potentiation (LTP) and gene expression changes.
By inhibiting PDE1B, compounds like ITI-214 prevent the degradation of cAMP and cGMP. The resulting increase in the concentration of these second messengers enhances PKA and PKG signaling, leading to a potentiation of synaptic plasticity and an improvement in cognitive functions such as memory acquisition, consolidation, and retrieval.[3][5]
Caption: Signaling pathway of PDE1B inhibition.
Quantitative Data
The following tables summarize the in vitro potency and in vivo efficacy of the representative PDE1B inhibitor, ITI-214.
Table 1: In Vitro Inhibitory Potency of ITI-214 against PDE Isoforms [2][3]
| PDE Isoform | Ki (pM) | Selectivity vs. PDE1A |
| PDE1A | 34 | 1x |
| PDE1B | 380 | 0.09x |
| PDE1C | 37 | 0.92x |
| PDE4D | 33,000 | >970x |
| Other PDEs | >300,000 | >10,000x |
Table 2: In Vivo Efficacy of ITI-214 in the Novel Object Recognition (NOR) Task in Rats [2][3]
| Memory Process | Effective Oral Dose Range (mg/kg) |
| Acquisition | 1 - 3 |
| Consolidation | 0.1 - 10 |
| Retrieval | 0.3 - 3 |
Experimental Protocols
In Vitro PDE1B Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against PDE1B.
Materials:
-
Recombinant human PDE1B enzyme
-
Calmodulin
-
Calcium Chloride (CaCl₂)
-
Fluorescently labeled cGMP (Fl-cGMP) as substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 10 mM MgCl₂, 0.1% BSA)
-
Test compound (e.g., ITI-214) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the microplate, add the assay buffer containing CaCl₂ and calmodulin.
-
Add the test compound to the wells.
-
Add the PDE1B enzyme to all wells except the negative control.
-
Initiate the reaction by adding the Fl-cGMP substrate.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Stop the reaction by adding a binding reagent (e.g., IMAP beads).
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[2]
In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory in rodents.[1][6][7]
Materials:
-
Test animals (e.g., adult male rats)
-
Open field arena (e.g., 50 x 50 x 50 cm)
-
Two sets of identical objects (e.g., plastic toys, metal blocks) that are heavy enough not to be displaced by the animals.
-
Video recording and analysis software.
-
Test compound (e.g., ITI-214) and vehicle.
Caption: Workflow for the Novel Object Recognition (NOR) test.
Procedure:
-
Habituation (Day 1): Place each animal individually into the empty arena for 5-10 minutes to acclimate to the environment.[7][8]
-
Dosing (Day 2): Administer the test compound or vehicle at a predetermined time before the familiarization trial (e.g., 60 minutes for oral administration). The timing of administration can be adjusted to study effects on acquisition, consolidation, or retrieval.[3]
-
Familiarization Trial (T1): Place two identical objects in the arena. Place the animal in the arena, equidistant from both objects, and allow it to explore freely for 3-5 minutes. Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.[1][7]
-
Inter-Trial Interval (ITI): Return the animal to its home cage. The duration of the ITI can be varied to adjust the difficulty of the memory task (e.g., 1 hour for short-term memory, 24 hours for long-term memory).[1]
-
Test Trial (T2): After the ITI, place the animal back in the arena, which now contains one of the familiar objects and one novel object. Allow the animal to explore for 3-5 minutes and record the time spent exploring each object.[7][9]
-
Data Analysis: Calculate the Discrimination Index (DI) as follows: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects) A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
In Vivo Behavioral Assay: Morris Water Maze (MWM) Test
The MWM test is a widely used assay for spatial learning and memory.[10][11][12]
Materials:
-
Test animals (e.g., adult mice)
-
Large circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).[12][13]
-
Submerged escape platform (10-15 cm in diameter), placed 1-1.5 cm below the water surface.[12]
-
Various distal visual cues placed around the room.
-
Video tracking system.
-
Test compound and vehicle.
Procedure:
-
Acquisition Phase (Days 1-5):
-
Administer the test compound or vehicle daily before the trials.
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four quasi-random starting positions, facing the pool wall.[12]
-
Allow the animal to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.[12]
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the time limit, gently guide it to the platform.[12]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim for 60 seconds.[12]
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the mean escape latency across the training days.
-
Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants. A significant preference for the target quadrant indicates spatial memory retention.
-
Conclusion
The inhibition of PDE1B is a compelling strategy for enhancing memory and cognition. The representative inhibitor, ITI-214, demonstrates high potency and selectivity, and has shown pro-cognitive effects in preclinical behavioral models. The protocols outlined in this document provide a framework for researchers to investigate the effects of PDE1B inhibitors on memory and cognition, from in vitro enzyme kinetics to in vivo behavioral outcomes. These methods can be adapted to screen and characterize novel PDE1B inhibitors for their therapeutic potential in addressing cognitive deficits.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Novel Object Recognition Test [protocols.io]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
Troubleshooting & Optimization
Pdeb1-IN-1 not showing expected effect
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Pdeb1-IN-1, a selective inhibitor of phosphodiesterase 1 (PDE1).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to a lack of expected effects.
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 1 (PDE1).[1] PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] The activity of PDE1 is dependent on calcium and calmodulin (Ca2+/CaM).[1][4] By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their intracellular accumulation.[1][2] This, in turn, modulates downstream signaling pathways, primarily through protein kinase A (PKA) and protein kinase G (PKG).[5]
Q2: I am not observing any effect with this compound. What are the possible reasons?
A2: A lack of an observable effect can stem from several factors, ranging from compound integrity to experimental design. The following sections break down the most common causes.
Section 1: Compound Integrity and Handling
Q3: How should I prepare and store this compound?
A3: Proper preparation and storage are critical for maintaining the compound's activity. For in vitro experiments, this compound should be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1] It is highly recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles. For long-term storage, keep the DMSO stock solution in small aliquots at -20°C or -80°C.[1][6]
Q4: Could my this compound have degraded?
A4: Yes, degradation is a common reason for inactivity. Improper storage, multiple freeze-thaw cycles, or exposure to moisture can lead to compound degradation.[2][6] If you suspect degradation, it is best to use a fresh aliquot or prepare a new stock solution from the powdered compound.[2] Aqueous solutions of this compound are not recommended for storage and should be prepared fresh for each experiment.[7]
Q5: How can I be sure my this compound concentration is accurate?
A5: Inaccuracies in weighing the compound or in serial dilutions can lead to a final concentration that is too low to elicit a response.[2] It is advisable to re-weigh a fresh sample and prepare a new stock solution, ensuring all pipettes are properly calibrated.
Section 2: Experimental Setup and Controls
Q6: What are the appropriate controls for my this compound experiment?
A6: Using proper controls is essential to validate your results.
-
Positive Control: A well-characterized, non-selective PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) or a more selective PDE1 inhibitor like Vinpocetine can be used to confirm that your assay is working correctly.[1]
-
Negative Control: The vehicle used to dissolve this compound (e.g., DMSO) should be used as a negative control at the same final concentration as in your experimental conditions.[1] This is crucial to ensure that the observed effects are not due to the solvent. The final DMSO concentration should typically be kept below 0.5% to avoid toxicity.[1]
Q7: Is it possible the PDE1 expression is too low in my cell line?
A7: Yes, this is a critical factor. If the cell line or tissue you are using has low or no expression of PDE1, you will not see an effect from a PDE1 inhibitor.[2] You can verify the expression of PDE1 isoforms (PDE1A, PDE1B, PDE1C) in your model system using methods like RT-PCR or Western blotting.[2]
Q8: Could my assay conditions be suboptimal?
A8: The experimental conditions can significantly impact the outcome.
-
Inhibitor Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[2][7]
-
Incubation Time: The timing of inhibitor addition and the duration of the treatment are critical. These may need to be optimized for your particular experiment.[6]
-
Substrate Concentration: In enzyme activity assays, if the concentration of cAMP or cGMP is too high, it can outcompete the inhibitor.[7] It is advisable to use a substrate concentration at or below the Michaelis constant (Km).[7]
-
Cofactors: Remember that PDE1 is a calcium and calmodulin-dependent enzyme. Ensure that your assay buffer contains adequate concentrations of Ca2+ and calmodulin.[4][7]
Section 3: Cellular and Biological Factors
Q9: Could my cells be resistant to this compound?
A9: While less common for a new compound, cells can have intrinsic or acquired resistance mechanisms.
-
Intrinsic Resistance: The cell line may have a non-functional cGMP or cAMP signaling pathway downstream of PDE1.[8]
-
Drug Efflux: Some cell lines overexpress ATP-binding cassette (ABC) transporters that can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[8]
Q10: Is it possible that this compound is causing cell toxicity?
A10: At high concentrations, this compound or the DMSO vehicle can be toxic to cells.[1] It is important to perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of both the inhibitor and the vehicle in your specific cell line.[1]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| This compound IC50 | 7.5 nM for PDE1 | This is a starting point; the effective concentration in your system may vary. |
| Stock Solution | 10 mM in anhydrous DMSO | Aliquot and store at -20°C for up to 3 months or -80°C for up to 6 months. Avoid freeze-thaw cycles.[6] |
| Working Dilution | Prepare fresh in aqueous buffer for each experiment. | Prone to precipitation and degradation.[6] |
| Final DMSO Conc. | ≤0.1% - 0.5% | High concentrations can be toxic to cells.[1][6] |
| Positive Control | IBMX or Vinpocetine | Use a known PDE inhibitor to validate the assay.[1] |
| Negative Control | Vehicle (e.g., DMSO) | Use at the same final concentration as the inhibitor.[1] |
Detailed Experimental Protocols
Protocol 1: In Vitro PDE1 Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of this compound against a purified PDE1 enzyme.
-
Prepare Reagents:
-
Recombinant human PDE1 enzyme (A, B, or C isoform).
-
Assay Buffer: 50 mM HEPES, pH 7.6; 10 mM MgCl₂; 0.1 mg/mL BSA; appropriate concentrations of Ca²⁺ and Calmodulin.
-
This compound: Prepare serial dilutions in DMSO.
-
Substrate: [³H]-cAMP or [³H]-cGMP.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of this compound dilutions or vehicle (DMSO).
-
Add 40 µL of diluted PDE1 enzyme in assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of [³H]-cAMP or [³H]-cGMP (at a final concentration near the Km for the specific isoform).
-
Incubate for 1 hour at room temperature.
-
Terminate the reaction according to your assay kit's instructions (e.g., by adding SPA beads).[8]
-
-
Data Analysis:
-
Measure the signal (e.g., radioactivity).
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Cell-Based Assay for Intracellular cAMP/cGMP Levels
This protocol provides a general workflow for measuring changes in cyclic nucleotide levels in response to this compound.
-
Cell Culture:
-
Plate cells in a 96-well plate and grow to the desired confluency.
-
-
Pre-treatment:
-
Wash cells once with serum-free medium.
-
Pre-incubate cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes.[1]
-
-
Stimulation:
-
Add a stimulating agent to increase cAMP or cGMP production (e.g., forskolin (B1673556) for cAMP, or a nitric oxide donor like SNP for cGMP).[8]
-
Incubate for the optimal stimulation time (e.g., 10-30 minutes).[8]
-
-
Cell Lysis and Detection:
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the concentration-response curve to determine the EC50 of this compound.
-
Visualizations
Caption: PDE1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+-dependent phosphodiesterase 1 regulates the plasticity of striatal spiny projection neuron glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Cyclic nucleotide phosphodiesterases (PDEs) signaling in the endocrine system [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Pdeb1-IN-1 In Vivo Experiments
Welcome to the technical support center for Pdeb1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 1 (PDE1).[1][2] PDE1 is a dual-substrate enzyme that hydrolyzes the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This enhances signaling pathways mediated by these second messengers, which are involved in a wide range of cellular processes, including neuronal plasticity, inflammation, and cell cycle regulation.[4][5]
Q2: What are the potential therapeutic applications of this compound?
A2: PDE1 inhibitors are being investigated for their therapeutic potential in a variety of conditions. These include neurodegenerative disorders such as Alzheimer's and Parkinson's disease, cognitive impairment associated with schizophrenia, cardiovascular diseases, and certain types of cancer.[4][5][6] The ability of PDE1 inhibitors to modulate cyclic nucleotide signaling makes them promising candidates for diseases with underlying dysregulation of these pathways.[4]
Q3: How should I dissolve and store this compound for in vivo use?
A3: For in vivo studies, this compound typically requires a specific formulation to ensure solubility and bioavailability. A common approach for poorly soluble compounds is to first dissolve it in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2][7] This stock solution is then further diluted in a vehicle suitable for animal administration, such as a mixture of PEG400, Tween 80, and saline.[7] It is crucial to keep the final DMSO concentration low (typically <1-5%) to avoid toxicity. Stock solutions should be stored at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[2]
Q4: We are observing low bioavailability of this compound in our oral gavage studies. What could be the cause and how can we improve it?
A4: Low oral bioavailability is a common challenge for many small molecule inhibitors and can be due to poor aqueous solubility, low intestinal permeability, or rapid first-pass metabolism in the liver.[8][9] To troubleshoot this, consider the following:
-
Formulation Optimization: Experiment with different vehicle compositions to enhance solubility. Strategies like creating amorphous solid dispersions or using cyclodextrins can also be explored.[8][10]
-
Route of Administration: Consider alternative routes that bypass first-pass metabolism, such as intraperitoneal (IP) or intravenous (IV) injection, to establish a baseline for systemic exposure.[8]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, potentially improving its dissolution rate.[8]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or low efficacy in the animal model | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare fresh formulations for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[2] |
| Suboptimal Dosing: The administered dose may be too low to reach therapeutic concentrations at the target site. | Conduct a dose-response study to determine the optimal dose. Perform pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. | |
| Poor Bioavailability: The compound is not being absorbed effectively. | Optimize the formulation to improve solubility. Consider alternative administration routes like intraperitoneal or intravenous injection.[8][9] | |
| High variability in experimental results | Inconsistent Formulation: The drug may not be uniformly suspended in the vehicle, leading to inconsistent dosing. | Ensure the formulation is homogenous before each administration. Sonication or vigorous vortexing may be necessary. |
| Animal-to-Animal Variation: Biological differences between animals can lead to varied responses. | Increase the number of animals per group to improve statistical power. Ensure animals are of similar age and weight. | |
| Toxicity or adverse effects observed | Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Include a vehicle-only control group in your experiments. Minimize the concentration of organic solvents like DMSO.[2] |
| Off-Target Effects: At high concentrations, this compound may inhibit other kinases or cellular targets. | Use the lowest effective dose determined from dose-response studies. | |
| Compound-Related Toxicity: The compound itself may have inherent toxicity at the administered dose. | Perform a maximum tolerated dose (MTD) study to identify a safe dosing range. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes a common method for formulating a poorly water-soluble compound like this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG 400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, for a final concentration of 10 mg/mL, you might first dissolve 100 mg of this compound in 1 mL of DMSO.
-
In a separate sterile tube, prepare the vehicle by mixing PEG 400, Tween 80, and sterile saline. A common vehicle composition is 40% PEG 400, 5% Tween 80, and 55% saline.
-
While vigorously vortexing the vehicle, slowly add the this compound stock solution dropwise to the desired final concentration.
-
Continue to vortex the final formulation for at least 10-15 minutes to ensure it is a homogenous suspension or solution. If precipitation occurs, gentle warming or sonication may be used.
-
Visually inspect the formulation for any precipitates before administration.
-
Administer the formulation to the animals via oral gavage at the appropriate volume based on their body weight.
Protocol 2: Mouse Pharmacokinetic (PK) Study
This protocol outlines a basic procedure for a single-dose pharmacokinetic study in mice.
Materials:
-
This compound formulation
-
8-10 week old mice (e.g., C57BL/6)
-
Dosing needles (oral gavage or injection)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Acclimate mice to the housing conditions for at least one week before the study.
-
Fast the mice overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Record the body weight of each mouse on the day of the study.
-
Administer a single dose of the this compound formulation via the desired route (e.g., oral gavage, IP injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus.
-
Place the blood samples into heparinized tubes and centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Use the concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Data Presentation
Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| LogP | 4.2 |
| Mouse PK (10 mg/kg, Oral) | |
| Cmax | 250 ng/mL |
| Tmax | 2 hours |
| AUC (0-24h) | 1500 ngh/mL |
| Half-life (t1/2) | 6 hours |
| Bioavailability (F%) | 15% |
| Mouse PK (5 mg/kg, IV) | |
| AUC (0-inf) | 5000 ngh/mL |
| Clearance (CL) | 15 mL/min/kg |
| Volume of Distribution (Vd) | 5 L/kg |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in modulating cyclic nucleotide signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study using this compound.
Troubleshooting Logic for Low Bioavailability
Caption: A logical workflow for troubleshooting low oral bioavailability of this compound.
References
- 1. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Pdeb1-IN-1 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pdeb1-IN-1, a selective inhibitor of phosphodiesterase 1B (PDE1B). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of this compound for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 1B (PDE1B). PDE1B is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways.[1] The enzymatic activity of PDE1B is dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning it as a key integrator of calcium and cyclic nucleotide signaling.[1][2] By inhibiting PDE1B, this compound prevents the degradation of cAMP and cGMP, leading to their intracellular accumulation and modulation of downstream signaling cascades.[3]
Q2: What are the typical IC50 values for this compound?
A2: Publicly available data on the specific IC50 values for this compound against PDE1B isoforms is limited. However, for context, other selective PDE1 inhibitors exhibit potencies in the nanomolar range. For instance, Pde1-IN-6 has a reported IC50 of 7.5 nM for PDE1.[3] It is crucial to determine the IC50 of this compound empirically in your specific assay system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound, like many small molecule inhibitors, is often sparingly soluble in aqueous solutions.[2] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[4]
-
Preparation: Dissolve this compound in 100% anhydrous DMSO to create a stock solution of 10-50 mM. Gentle vortexing or sonication can aid dissolution.[1][2]
-
Storage: Store the solid compound at -20°C. Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months).[4] For short-term storage (up to one month), -20°C is acceptable.[5] Aqueous solutions of this compound are not recommended for storage and should be prepared fresh for each experiment.[5]
Q4: What is a good starting concentration range for my experiments?
A4: The optimal concentration of this compound will vary depending on the assay type (biochemical vs. cell-based) and the specific cell line used. A good starting point for determining the effective concentration is to perform a dose-response experiment using a logarithmic dilution series. A broad range from 1 nM to 10 µM is often a reasonable starting point for initial experiments.[6]
Data Presentation
Table 1: Comparative Inhibitory Activity of Selected PDE1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| Pde1-IN-6 | PDE1 | 7.5 | Potent and selective PDE1 inhibitor. |
| Vinpocetine | PDE1 | 14,000 | Weak and non-selective, with significant off-target effects.[7] |
| ITI-214 | PDE1A/B/C | 0.034 / 0.38 / 0.037 | Potent pan-PDE1 inhibitor with high selectivity over other PDE families.[8] |
| This compound | PDE1B | Not publicly available | Requires empirical determination. |
Note: This table provides context. The potency of this compound must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for IC50 Determination of this compound
This protocol describes a fluorescence polarization (FP) assay, a common method for determining the potency of PDE inhibitors.[9][10]
Materials:
-
Recombinant human PDE1B enzyme
-
FAM-labeled cGMP or cAMP substrate
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM MgCl₂, 1 mM DTT)
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl₂)
-
Binding Agent (specific for the assay kit)
-
This compound
-
DMSO
-
96-well black, low-binding microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in 100% DMSO. Subsequently, dilute the compound in PDE Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[9]
-
Prepare Enzyme Solution: Dilute the recombinant PDE1B enzyme in cold PDE Assay Buffer containing CaCl₂ and CaM to activate the enzyme.[11]
-
Assay Plate Setup:
-
Add diluted this compound or vehicle control (DMSO in PDE Assay Buffer) to the wells of the 96-well plate.
-
Add the prepared PDE1B enzyme solution to all wells except the "no enzyme" control.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.[5]
-
Initiate Reaction: Add the FAM-labeled substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.[5]
-
Stop Reaction & Read Plate: Stop the reaction by adding the Binding Agent as per the manufacturer's instructions. Measure the fluorescence polarization.
Protocol 2: Cell-Based Assay for Measuring Intracellular cGMP/cAMP Levels
This protocol outlines a general method to measure the effect of this compound on intracellular cyclic nucleotide levels in a relevant cell line.[5][12]
Materials:
-
Target cell line expressing PDE1B
-
Cell culture medium
-
This compound
-
Positive control (e.g., IBMX, a non-selective PDE inhibitor)
-
Vehicle control (DMSO)
-
Stimulating agent (optional, e.g., a nitric oxide donor like SNP to increase cGMP)
-
Cell lysis buffer
-
Commercially available cGMP or cAMP immunoassay kit (e.g., ELISA or HTRF)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Inhibitor Treatment:
-
Prepare dilutions of this compound, positive control, and vehicle control in serum-free medium.
-
Remove the culture medium from the cells and replace it with the medium containing the test compounds.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Stimulation (Optional): If investigating the effect on stimulated cyclic nucleotide production, add the stimulating agent for a specific duration at the end of the inhibitor pre-incubation.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the immunoassay kit.
-
Quantification: Measure the cGMP or cAMP concentration in the cell lysates according to the manufacturer's protocol.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in this compound Experiments
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibitory effect | Incorrect this compound concentration: Concentration may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM). |
| This compound degradation: Improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from solid compound. Ensure proper storage at -80°C in aliquots.[4] | |
| Inactive PDE1B enzyme: Enzyme has lost activity. | Use a known PDE1B inhibitor as a positive control to verify enzyme activity. | |
| Substrate concentration too high: High substrate levels can outcompete the inhibitor. | Determine the Km of the substrate for PDE1B and use a substrate concentration at or below the Km value for inhibition assays.[5] | |
| Absence of Ca²⁺/Calmodulin: PDE1B is a Ca²⁺/CaM-dependent enzyme. | Ensure sufficient concentrations of both CaCl₂ and Calmodulin are present in the biochemical assay buffer.[5] | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even seeding. |
| Pipetting errors: Inaccuracy with small volumes. | Use calibrated pipettes and perform serial dilutions to work with larger, more manageable volumes. | |
| This compound precipitation: Compound coming out of solution in aqueous buffer. | Prepare intermediate dilutions in DMSO before the final dilution into the aqueous buffer. Ensure the final DMSO concentration is low and consistent.[4] | |
| Cell toxicity observed | High this compound concentration: The compound is toxic at the tested concentration. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. Use concentrations well below this for your experiments.[6] |
| High DMSO concentration: The vehicle is causing toxicity. | Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically <0.5%). |
Mandatory Visualizations
Caption: PDE1B Signaling Pathway and Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Phosphodiesterase 1 in the Regulation of Real-Time cGMP Levels and Contractility in Adult Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. 137329-96T | PDE1B, BioAssay™ Kit (Calcium/Calmodulin-dependent 3') [clinisciences.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of Novel PDE1 Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of novel Phosphodiesterase 1 (PDE1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to characterize the selectivity of a new PDE1 inhibitor?
A1: The initial step is to screen your inhibitor against a panel of other phosphodiesterase (PDE) family members to determine its selectivity profile.[1][2] This is crucial because the PDE superfamily has many members with structurally similar catalytic domains.[2] An inhibitor designed for PDE1 might also inhibit other PDEs, leading to potential side effects. For example, inhibition of PDE3 can lead to tachycardia and vasodilation, while inhibition of PDE6 is associated with visual disturbances.[1] A broad panel screening will provide IC50 values against various PDE isoforms, allowing you to quantify the selectivity of your compound.
Q2: My PDE1 inhibitor is potent in biochemical assays but shows no effect in cell-based assays. What could be the issue?
A2: This is a common issue that can arise from several factors. One primary reason could be poor cell permeability, meaning the compound cannot efficiently cross the cell membrane to reach its intracellular target.[2][3] Another possibility is that the compound is being actively removed from the cell by efflux pumps.[3] Additionally, the inhibitor may be rapidly metabolized into an inactive form by the cells.[3] It is also important to ensure that the concentration used is appropriate and that the inhibitor has not degraded.[3][4]
Q3: What are "off-target" effects, and how do they differ from "on-target" side effects?
A3: Off-target effects are unintended interactions of a compound with proteins other than its intended target.[2][5] For a PDE1 inhibitor, this could mean inhibiting other PDE isoforms or even unrelated proteins like kinases.[2] On-target side effects occur when the inhibitor interacts with its intended target (PDE1) but in tissues where this inhibition leads to undesirable physiological outcomes.[5]
Q4: What are the essential safety pharmacology studies for a novel PDE1 inhibitor?
A4: Safety pharmacology studies are designed to identify undesirable pharmacodynamic properties of a substance that may be relevant to human safety.[6] For a PDE1 inhibitor, the core battery of studies should assess effects on the cardiovascular, central nervous, and respiratory systems.[7] Given that PDE1 is expressed in the cardiovascular system and brain, particular attention should be paid to potential hemodynamic changes, effects on cardiac contractility, and neurological functions.[8][9][10]
Troubleshooting Guides
Problem 1: High Variability in IC50 Values
You are observing significant variability in the IC50 value of your novel PDE1 inhibitor across different experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions from powder for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.[4] |
| Inaccurate Concentrations | Re-weigh a fresh sample of the compound and prepare a new stock solution. Ensure pipettes are properly calibrated, especially for serial dilutions.[4][11] |
| Precipitation in Assay Buffer | Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%). Make intermediate dilutions in the solvent before the final dilution into the aqueous assay buffer.[4][11] |
| Variable Enzyme Activity | Use a consistent source and lot number for the PDE1 enzyme. Include a known reference inhibitor in your assays to ensure consistency between experiments.[2] |
Problem 2: Unexpected Phenotype in Cellular Assays
The observed cellular response is inconsistent with the known function of PDE1 inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Use a lower, effective concentration of your inhibitor to minimize off-target binding.[11] Compare the results with a structurally different PDE1 inhibitor; if the phenotype is not replicated, it's likely an off-target effect of your compound.[12] |
| Cellular Toxicity | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of your inhibitor and the vehicle (e.g., DMSO).[11] |
| Inhibition of Other PDE Isoforms | While your inhibitor may be selective, cross-reactivity can occur at higher concentrations.[11] Review your selectivity panel data and consider the expression of other PDE isoforms in your cell model. |
| Activation of Unexpected Signaling Pathways | If you have access to kinome-wide selectivity data, cross-reference the observed phenotype with the known functions of any identified off-target kinases.[12] |
Experimental Protocols & Data
Kinase Selectivity Profiling
To assess off-target effects on kinases, a broad panel screening is recommended. The data is typically presented as the percent inhibition at a given concentration or as IC50 values.
Example Data Table: Kinase Selectivity Profile of a Novel PDE1 Inhibitor
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| PDE1A | 98% | 10 |
| PKA | 15% | >10,000 |
| ROCK1 | 8% | >10,000 |
| CAMKII | 22% | 8,500 |
| GSK3β | 5% | >10,000 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of your inhibitor to PDE1 in a cellular environment.[13][14][15][16] Ligand binding increases the thermal stability of the target protein.
Troubleshooting CETSA
| Issue | Possible Cause | Solution |
| No Thermal Shift Observed | Inhibitor is not cell-permeable or is rapidly effluxed. | Verify cell permeability with other assays. Use cell lines with known transporter expression profiles.[3] |
| Incorrect heating temperature or duration. | Optimize the heating temperature and time for your specific protein and cell line through pre-experiments.[15] | |
| Irregular Melt Curves | Issues with protein detection or buffer components interfering with the assay. | Optimize antibody concentration for Western blotting. Ensure buffer components are compatible with the assay.[14] |
Visualizations
Signaling Pathways
Caption: PDE1 signaling pathway and point of inhibition.
Experimental Workflows
Caption: Troubleshooting workflow for unexpected results.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Pdeb1-IN-1 solubility issues and solutions
Disclaimer: The compound "Pdeb1-IN-1" may be a typographical variation of "this compound," an inhibitor of Trypanosoma Brucei phosphodiesterase B1 (TbrPDEB1).[1][2] This guide has been developed based on information available for this compound and other structurally related phosphodiesterase inhibitors. All recommendations, particularly quantitative data and detailed protocols, should be considered as a starting point and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing solubility issues with this compound?
A1: Small molecule inhibitors like this compound are often lipophilic (fat-soluble) organic compounds, which inherently have poor solubility in aqueous solutions such as biological buffers.[3] This is a common challenge in drug development and experimental biology. The molecular structure necessary for potent enzyme inhibition frequently results in a compound that favors organic solvents over aqueous environments.[3]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: For this compound and similar poorly water-soluble compounds, the recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[3][4] It is advisable to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly affected by hygroscopic (water-absorbing) DMSO.[5][6]
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
A3: If you encounter difficulty in dissolving the compound in DMSO, the following techniques can be employed to aid dissolution:
-
Sonication: Use an ultrasonic bath to break down compound aggregates.[4][7]
-
Gentle Heating: Warming the solution gently (e.g., to 37°C or up to 60°C) can increase solubility.[3][5] However, it is crucial to first confirm the thermal stability of this compound to prevent degradation.
Q4: The compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A4: This is a common issue when a concentrated stock in an organic solvent is diluted into an aqueous medium where the compound is less soluble. To mitigate this, consider the following strategies:
-
Lower the Final Concentration: Reducing the final concentration of the inhibitor in your aqueous solution is the most direct approach.
-
Use a Co-solvent System: For in vivo experiments or some in vitro assays, using a co-solvent system can help maintain solubility.[5][8] Common co-solvents include PEG300, Tween-80, and corn oil.[5][8]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions, ensuring the solution remains clear at each step.
Q5: How should I store this compound solutions?
A5: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[5] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best practice to aliquot the stock solution into single-use vials.[5] Aqueous working solutions should ideally be prepared fresh for each experiment.
Quantitative Solubility Data
Disclaimer: The following data is for phosphodiesterase inhibitors structurally similar to this compound and should be used as a reference for developing protocols for this compound.
| Compound | Solvent/Formulation | Solubility | Notes |
| PDE11-IN-1 | DMSO | ≥ 2.5 mg/mL (6.95 mM) | Requires sonication and warming to 60°C.[5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 0.25 mg/mL (0.69 mM) | Results in a clear solution.[5] | |
| 10% DMSO / 90% Corn Oil | ≥ 0.25 mg/mL (0.69 mM) | Results in a clear solution.[5] | |
| PDE12-IN-1 | 10% DMSO / 90% Corn Oil | ≥ 4.75 mg/mL (7.71 mM) | Results in a clear solution.[8] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 4.5 mg/mL (7.30 mM) | Results in a clear solution.[8] | |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 4.5 mg/mL (7.30 mM) | Results in a suspended solution; requires sonication.[8] |
Experimental Protocols
Disclaimer: These protocols are based on methodologies for similar compounds and may require optimization.
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes and/or gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your final aqueous buffer (e.g., PBS, cell culture medium) to reach the desired final concentration. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to minimize precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. Remember to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Fresh Preparation: Prepare the final working solution immediately before use.
Protocol 3: Preparation of a Formulation for In Vivo Administration (Co-solvent System)
This protocol is an example based on formulations for similar compounds and should be optimized for this compound and the specific animal model and administration route.
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Co-solvent Addition (Example Formulation):
-
To prepare a 1 mL working solution, begin with the appropriate volume of your DMSO stock solution (e.g., 100 µL).
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL, and mix well.[5]
-
-
Verification: The final solution should be clear. If precipitation or phase separation occurs, gentle warming and/or sonication may be used to aid dissolution.[5][8]
-
Administration: It is recommended to use the freshly prepared working solution on the same day.
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A workflow for troubleshooting this compound solubility issues.
Signaling Pathway of TbrPDEB1 in Trypanosoma brucei
Caption: The role of TbrPDEB1 in the cAMP signaling pathway of T. brucei.
References
- 1. KEGG PATHWAY: cAMP signaling pathway - Trypanosoma brucei gambiense [kegg.jp]
- 2. The N Terminus of Phosphodiesterase TbrPDEB1 of Trypanosoma brucei Contains the Signal for Integration into the Flagellar Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenylate Cyclases of Trypanosoma brucei, Environmental Sensors and Controllers of Host Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PDE IV-IN-1 | PDE | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
How to prevent Pdeb1-IN-1 degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Pdeb1-IN-1 to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biological target?
This compound, also known as compound 12b, is a derivative of Cilomilast. It is an inhibitor of phosphodiesterase B1 from Trypanosoma brucei (TbrPDEB1) with an IC50 of 0.95 μM.[1][2] It is crucial to note that this compound targets the parasite enzyme and is not a selective inhibitor for human phosphodiesterase 1 (PDE1).
Q2: How should I store this compound to prevent degradation?
To ensure the stability and longevity of this compound, proper storage is essential. Recommendations are based on general guidelines for similar small molecule inhibitors.
| Storage Format | Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 year | For working stocks. |
These storage guidelines are based on information for similar PDE inhibitors and general lab practice. For specific lot stability, always refer to the Certificate of Analysis provided by the vendor.
Q3: What is the best solvent to use for reconstituting this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, prepare a high-concentration stock solution in DMSO. For in vivo studies, further dilution in appropriate vehicles like saline, PEG300, or corn oil may be necessary, but the stability in these aqueous-based solutions is likely to be limited.
Q4: Is this compound sensitive to light or pH changes?
Troubleshooting Guide
Problem: I am observing a loss of this compound activity in my experiments.
-
Question: Could my stock solution have degraded? Answer: Yes, improper storage or handling can lead to degradation.
-
Storage: Ensure your stock solutions are stored at -80°C in small aliquots to minimize freeze-thaw cycles. For powdered compound, storage at -20°C in a desiccated environment is recommended.
-
Solvent Quality: Use high-purity, anhydrous DMSO for reconstitution. Water content in DMSO can promote hydrolysis of the compound over time.
-
Age of Solution: Do not use stock solutions that are older than the recommended storage period (e.g., >1 year at -20°C or >2 years at -80°C). When in doubt, prepare a fresh stock solution from powder.
-
-
Question: Might the compound be degrading in my cell culture medium? Answer: It is possible. The stability of small molecules in aqueous solutions like cell culture media at 37°C can be limited.
-
Experiment Duration: For long-term experiments (e.g., over 24 hours), consider replenishing the compound by changing the medium.
-
Serum Interactions: Components in fetal bovine serum (FBS) or other serum types can sometimes bind to or metabolize small molecules, reducing their effective concentration. If you suspect this, you can try reducing the serum percentage or using a serum-free medium if your experimental system allows.
-
Problem: I am seeing inconsistent results between experiments.
-
Question: How can I ensure consistent dosing? Answer: Inconsistent dosing can be a major source of variability.
-
Pipetting: Use calibrated pipettes and ensure the compound is fully dissolved and mixed before aliquoting or diluting.
-
Final DMSO Concentration: When diluting your DMSO stock into aqueous buffers or media, ensure the final DMSO concentration is consistent across all experimental conditions and is at a level that is not toxic to your cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final DMSO concentration) in all experiments.
-
-
Question: Could there be an issue with the experimental setup? Answer: Yes, various experimental factors can influence the outcome.
-
Cell Density: Ensure you are seeding the same number of cells for each experiment, as cell density can affect the cellular response to an inhibitor.
-
Assay Timing: Perform your assays at consistent time points after treatment with this compound.
-
Experimental Protocols
Key Experiment: Measuring Inhibition of T. brucei Proliferation
This protocol provides a general framework for assessing the effect of this compound on the proliferation of T. brucei bloodstream forms.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to a stock concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store this stock solution in small aliquots at -80°C.
-
-
Cell Culture:
-
Culture Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with 10% heat-inactivated FBS at 37°C in a 5% CO2 incubator.
-
Maintain the cell density in the logarithmic growth phase.
-
-
Proliferation Assay:
-
Harvest log-phase parasites and adjust the cell density to 1 x 10^4 cells/mL in fresh culture medium.
-
Prepare serial dilutions of this compound in culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical (e.g., 0.5%).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Add a cell viability reagent (e.g., resazurin) and incubate for an additional 4-6 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Calculate the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Visualizations
Signaling Pathway of TbrPDEB1
References
Pdeb1-IN-1 inconsistent results in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter during in vitro experiments with Pdeb1-IN-1, a putative inhibitor of Phosphodiesterase 1B (PDE1B).
Frequently Asked Questions (FAQs)
Q1: My in vitro results with this compound are inconsistent between experiments. What are the potential causes?
Inconsistent results with small molecule inhibitors like this compound can stem from several factors. Key areas to investigate include:
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Compound Stability and Solubility: this compound, like many kinase inhibitors, may have limited aqueous solubility.[1] Precipitation of the compound in your cell culture media or assay buffer can lead to a lower effective concentration and high variability.[2] Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent toxicity and compound precipitation.[2] Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles that can degrade the compound.[1][2]
-
Cell Line Variability: The expression levels of the target protein, PDE1B, can vary significantly between different cell lines.[3] It is crucial to verify PDE1B expression in your specific cell model using techniques like Western blotting or RT-PCR.[2]
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Experimental Conditions: Variations in incubation time, temperature, and cell seeding density can all contribute to inconsistent results.[2] Optimizing these parameters for your specific assay is essential.
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Off-Target Effects: At higher concentrations, inhibitors can lose selectivity and interact with other cellular targets, leading to unexpected phenotypes.[2] Performing a dose-response experiment is critical to determine the optimal concentration range.[2]
Q2: I am observing unexpected phenotypes in my cell-based assays after treatment with this compound. How can I determine if these are off-target effects?
Distinguishing between on-target and off-target effects is a critical step in drug development. Here are several approaches to consider:
-
In Vitro Kinase Profiling: A broad kinase screen can help identify potential off-target kinases that might be responsible for the observed phenotype.[3]
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound is binding to PDE1B within the cell.[3]
-
Downstream Signaling Analysis: Investigate the signaling pathway downstream of PDE1B. PDE1B is a calcium/calmodulin-dependent phosphodiesterase that hydrolyzes both cAMP and cGMP.[4][5] Therefore, you should expect to see an increase in intracellular levels of these second messengers upon PDE1B inhibition.[6]
-
Genetic Validation: Using techniques like CRISPR or siRNA to knock down PDE1B should phenocopy the effects of the inhibitor if they are on-target.[3]
Q3: What is the mechanism of action of PDE1B?
Phosphodiesterase 1 (PDE1) is a family of enzymes that play a crucial role in signal transduction by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4][7] The PDE1 family has three subtypes: PDE1A, PDE1B, and PDE1C.[4][5] The catalytic activity of PDE1 enzymes is stimulated by their binding to the calcium/calmodulin (Ca2+/CaM) complex.[4][5] This links Ca2+ signaling with cyclic nucleotide-mediated pathways.[4] PDE1B, in particular, has a high affinity for cGMP.[8]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | PDE1B Expression | IC50 (nM) | Notes |
| Cell Line A | High | 50 | High sensitivity, likely on-target effect. |
| Cell Line B | Low | 500 | Lower sensitivity, may indicate off-target effects at higher concentrations. |
| Cell Line C | Negative | >10,000 | No significant inhibition, suggests specificity for PDE1B. |
Experimental Protocols
Protocol 1: In Vitro PDE1B Inhibition Assay (Fluorescence Polarization)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against PDE1B using a fluorescence polarization (FP) assay.[6]
Materials:
-
Recombinant human PDE1B enzyme
-
FAM-cGMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl2)
-
This compound (dissolved in 100% DMSO)
-
Reference PDE1 inhibitor (e.g., Vinpocetine)
-
96-well black, flat-bottom assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Dilution: Perform a serial dilution of this compound and the reference inhibitor in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Preparation: Add the diluted this compound, reference inhibitor, and vehicle control (Assay Buffer with DMSO) to the respective wells of the 96-well plate.
-
Enzyme Preparation: Prepare a solution of PDE1B enzyme, Calmodulin, and CaCl2 in Assay Buffer.
-
Enzyme Addition: Add the enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FAM-cGMP substrate solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at 30°C. Incubation time may need to be optimized.
-
Signal Detection: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE1 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE1 Isozymes, Key Regulators of Pathological Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Selection for In Vivo Studies of PDEB1-IN-1 and Other Poorly Soluble Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on selecting an appropriate vehicle for in vivo studies of PDEB1-IN-1 and other poorly soluble phosphodiesterase (PDE) inhibitors. Given the limited publicly available data on the in vivo formulation of this compound, this guide focuses on general strategies and best practices for formulating poorly soluble compounds for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound and similar inhibitors for in vivo studies?
A1: The main challenge for many small molecule inhibitors, including likely this compound, is their poor aqueous solubility. This can lead to several issues, including low bioavailability, precipitation of the compound upon administration, and difficulty in achieving desired therapeutic concentrations in the bloodstream, which can ultimately result in unreliable experimental data.[1]
Q2: What are the common routes of administration for poorly soluble inhibitors in preclinical studies?
A2: The most common routes of administration are oral (PO), intraperitoneal (IP), and intravenous (IV). The selection of the route depends on the specific goals of the experiment, the physicochemical properties of the inhibitor, and the desired pharmacokinetic profile.[1]
Q3: What are some common vehicle components used for formulating poorly soluble compounds?
A3: A multi-component vehicle is often necessary to achieve adequate solubility and stability. Common components include:
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Co-solvents: Such as Dimethyl Sulfoxide (DMSO) and Polyethylene Glycols (PEGs) to dissolve the compound.
-
Surfactants/Wetting Agents: Like Tween 80 (Polysorbate 80) to improve the wettability and dispersion of the compound.
-
Suspending Agents: Such as Carboxymethylcellulose (CMC) for creating uniform suspensions for oral administration.
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Solubilizing Agents: Like Cyclodextrins (e.g., HP-β-CD) that can form inclusion complexes with the drug to enhance aqueous solubility.
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Oils: Such as corn oil or sesame oil for highly lipophilic compounds, typically for oral or subcutaneous routes.
Q4: Is it acceptable to use DMSO in in vivo studies?
A4: DMSO is a powerful solvent and is frequently used in preclinical studies. However, it is not biologically inert and can have its own pharmacological effects, including anti-inflammatory and analgesic properties.[2] It is crucial to keep the final concentration of DMSO as low as possible, ideally below 10% for parenteral routes, and to include a vehicle-only control group in the study design.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution. | - The concentration of the inhibitor exceeds its solubility in the chosen vehicle.- The formulation is unstable upon temperature changes or dilution in physiological fluids. | - Re-evaluate the solubility of the compound in the vehicle at different temperatures.- Increase the concentration of the solubilizing agent (e.g., PEG, Tween 80).- Use sonication or homogenization during preparation to ensure a uniform dispersion.- Consider formulating a suspension with a suspending agent like 0.5% CMC for oral administration.[2][3] |
| Animals show signs of distress after administration (e.g., lethargy, irritation at the injection site). | - The vehicle itself may be toxic at the administered concentration or volume.- The pH or osmolality of the formulation is not within a physiologically tolerable range. | - Reduce the concentration of potentially irritating components like DMSO.- Adjust the pH of the formulation to be closer to neutral (pH 7.2-7.4).- Decrease the dosing volume and, if possible, increase the dosing frequency.- Conduct a pilot tolerability study with the vehicle alone before proceeding with the main experiment.[2][3] |
| High variability in experimental results. | - Inconsistent dosing due to an inhomogeneous suspension.- The compound is degrading in the formulation. | - Ensure the suspension is well-mixed before dosing each animal.- Prepare the formulation fresh daily if stability is a concern.- Validate the formulation for homogeneity and stability over the dosing period.[2] |
| Unexpected biological effects in the vehicle control group. | - The vehicle itself is biologically active in your experimental model. | - Thoroughly research the known biological effects of all vehicle components.- Consider a more inert vehicle if possible.- Ensure that the effects of the drug are statistically significant when compared to the vehicle control group, not just an untreated group.[2] |
Data Presentation: Common Vehicle Formulations
The following tables summarize common vehicle formulations used for poorly soluble compounds. Note: These are starting points, and optimization is crucial for each new compound.
Table 1: Example Vehicle Formulations for Oral Administration (Suspension)
| Component | Concentration Range (% w/v or % v/v) | Purpose | Potential Issues |
| Carboxymethylcellulose (CMC) | 0.5 - 1% | Suspending agent | High viscosity at higher concentrations. |
| Tween 80 | 0.1 - 0.5% | Surfactant/Wetting agent | Can cause hypersensitivity reactions in some animals. |
| Water or Saline | q.s. to 100% | Diluent | - |
Table 2: Example Vehicle Formulations for Parenteral Administration (Solution/Co-solvent System)
| Component | Concentration Range (% v/v) | Purpose | Potential Issues |
| DMSO | 5 - 10% | Co-solvent | Can have pharmacological effects and cause irritation. |
| PEG 300/400 | 10 - 40% | Solubilizing agent | Can cause osmotic diarrhea at high oral doses and has potential for renal toxicity. |
| Tween 80 | 1 - 5% | Surfactant/Solubilizer | Can cause hypersensitivity reactions. |
| Saline or PBS | q.s. to 100% | Isotonic diluent | - |
Table 3: Example Vehicle Formulation with Cyclodextrin for Parenteral Administration
| Component | Concentration Range (% w/v or % v/v) | Purpose | Potential Issues |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20 - 40% | Solubilizing agent | Potential for renal toxicity at high doses. |
| DMSO | Optional (e.g., 5-10%) | Co-solvent to aid initial dissolution | Same as above. |
| Water for Injection or Saline | q.s. to 100% | Diluent | - |
Experimental Protocols
Protocol 1: Preparation of a 0.5% CMC / 0.2% Tween 80 Vehicle for Oral Gavage
-
Prepare the Vehicle:
-
Add 0.5 g of low-viscosity CMC to approximately 80 mL of purified water while stirring vigorously with a magnetic stir bar.
-
Heat the mixture to 60-70°C while stirring until the CMC is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add 0.2 mL of Tween 80 and mix thoroughly.
-
Adjust the final volume to 100 mL with purified water.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small amount of the prepared vehicle to the powder and triturating with a mortar and pestle.
-
Gradually add the remaining vehicle while mixing to achieve the final desired concentration.
-
Stir the suspension continuously on a magnetic stir plate before and during dosing to ensure homogeneity.
-
-
Vehicle Control Preparation:
-
The vehicle prepared in step 1 serves as the vehicle control.
-
Protocol 2: Preparation of a 10% DMSO / 40% PEG400 / 50% Saline Vehicle for Intraperitoneal Injection
-
Prepare the Vehicle:
-
In a sterile container, mix 1 part DMSO with 4 parts PEG400.
-
Slowly add 5 parts of sterile saline to the DMSO/PEG400 mixture while vortexing to ensure a clear solution.
-
-
Prepare the this compound Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the DMSO/PEG400 mixture first.
-
Once fully dissolved, add the saline as described in step 1.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be required.
-
-
Vehicle Control Preparation:
-
The vehicle prepared in step 1 serves as the vehicle control.
-
Mandatory Visualizations
Caption: Generic PDE signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for selecting and validating a suitable vehicle for in vivo studies.
Caption: Troubleshooting decision tree for adverse effects observed in in vivo studies.
References
Technical Support Center: Interpreting Unexpected Pdeb1-IN-1 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Pdeb1-IN-1.
Important Preliminary Note on this compound Specificity: Commercially available compounds designated as "this compound" have been characterized as inhibitors of phosphodiesterase B1 from the protozoan parasite Trypanosoma brucei (TbrPDEB1), the causative agent of African sleeping sickness.[1][2] While there are structural similarities between protozoan and human phosphodiesterases, significant differences exist, particularly in a parasite-specific "P-pocket" which can be exploited for inhibitor selectivity.[3][4] Therefore, the activity and selectivity of this compound against human PDE1B (hPDE1B) may not be guaranteed. This guide will address troubleshooting from the perspective of a researcher using a potent and selective inhibitor of human PDE1B, which we will refer to as this compound for the purpose of this guide, while also providing specific troubleshooting for potential species-selectivity issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary effect of a selective human PDE1B inhibitor in a cellular context?
A1: Human PDE1B is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5] Its activity is dependent on calcium and calmodulin. Therefore, a selective PDE1B inhibitor like this compound is expected to prevent the breakdown of cAMP and cGMP, leading to an increase in their intracellular concentrations. This, in turn, will amplify the downstream signaling pathways mediated by these second messengers, such as those involving Protein Kinase A (PKA) and Protein Kinase G (PKG).[6][7][8][9]
Q2: I am not observing the expected increase in cAMP or cGMP levels after treating my cells with this compound. What could be the reason?
A2: There are several potential reasons for this:
-
Low Endogenous PDE1B Expression: The cell line you are using may not express PDE1B at a high enough level for its inhibition to cause a detectable change in global cAMP/cGMP levels.
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Suboptimal Assay Conditions: The activity of PDE1B is calcium-dependent. Ensure that your experimental conditions allow for appropriate intracellular calcium concentrations to activate the enzyme.
-
Compound Instability or Insolubility: this compound, like many small molecule inhibitors, may have limited solubility or stability in your cell culture medium.
-
Species Specificity: If you are using a compound developed against T. brucei PDEB1, it may have low potency against human PDE1B.
Q3: My this compound treatment is leading to cell death, which was unexpected. Why might this be happening?
A3: Unforeseen cytotoxicity can arise from several factors:
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Off-Target Effects: The inhibitor may be affecting other essential cellular targets besides PDE1B.
-
Solvent Toxicity: If using a high concentration of a solvent like DMSO to dissolve the inhibitor, it could be toxic to the cells.
-
"On-Target" Toxicity: In some cell types, a sustained, high level of cAMP or cGMP can trigger apoptotic pathways.
-
Contamination: The inhibitor stock solution or the cell culture itself may be contaminated.
Q4: The results of my experiments with this compound are inconsistent between batches. What are the common causes?
A4: Inconsistency in results can often be traced back to:
-
Compound Stability: Repeated freeze-thaw cycles of the inhibitor stock solution can lead to degradation.
-
Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches can affect cellular responses.
-
Assay Performance: Inconsistent incubation times, temperatures, or reagent preparation can lead to variability.
Troubleshooting Guide
Problem 1: No or Weak Biological Effect Observed
| Possible Cause | Suggested Solution |
| Low or No Expression of PDE1B in the Cell Line | - Verify PDE1B expression in your cell line of choice via Western Blot or qPCR. - Choose a cell line known to have high PDE1B expression (e.g., certain neuronal or vascular smooth muscle cells). |
| This compound is Inactive Against Human PDE1B | - If using a compound sourced as a T. brucei inhibitor, test its activity in a biochemical assay with purified human PDE1B. - Consider using a known, validated human PDE1B inhibitor as a positive control. |
| Compound Solubility Issues | - Visually inspect for precipitation when diluting the stock solution in aqueous media. - Prepare fresh dilutions for each experiment. - Consider using a different solvent or a lower final concentration. |
| Compound Instability | - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Protect from light if the compound is light-sensitive. - Perform a stability test of the compound in your experimental media over the time course of your experiment. |
| Suboptimal Assay Conditions | - For cell-based assays, ensure that the cells are stimulated in a way that increases intracellular calcium to activate PDE1B. - For biochemical assays, ensure the presence of calcium and calmodulin in the reaction buffer. |
Problem 2: Unexpected or Off-Target Effects (e.g., Cytotoxicity)
| Possible Cause | Suggested Solution |
| Inhibition of Other PDEs | - Perform a selectivity panel to assess the inhibitory activity of this compound against other PDE families. - Compare the observed phenotype with that of known inhibitors of other PDEs. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%). - Run a vehicle-only control to assess the effect of the solvent on cell viability. |
| "On-Target" Toxicity | - Perform a dose-response and time-course experiment to see if the cytotoxicity is dependent on the concentration and duration of treatment. - Investigate markers of apoptosis (e.g., caspase activation) to confirm the mechanism of cell death. |
| Compound Contamination | - Use sterile techniques when preparing and handling the inhibitor stock solution. - Test a fresh batch or vial of the compound. |
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for a selective human PDE1B inhibitor (this compound). This data is intended to serve as a reference for expected outcomes.
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) | Notes |
| Human PDE1B | 15 | High potency for the intended target. |
| Human PDE1A | 250 | Moderate selectivity over PDE1A. |
| Human PDE1C | 400 | Good selectivity over PDE1C. |
| Human PDE4B | > 10,000 | High selectivity against other PDE families. |
| Human PDE5A | > 10,000 | High selectivity against other PDE families. |
| T. brucei PDEB1 | 950 | Example of potential species selectivity.[1][2] |
Table 2: Expected Cellular Effects of this compound (1 µM) in a PDE1B-expressing Cell Line
| Parameter | Vehicle Control | This compound | Expected Fold Change |
| Intracellular cGMP (pmol/mg protein) | 5 | 25 | ~5-fold increase |
| Intracellular cAMP (pmol/mg protein) | 10 | 20 | ~2-fold increase |
| Phospho-VASP (Ser239) (Relative Units) | 1.0 | 4.5 | ~4.5-fold increase |
| Cell Viability (% of control) | 100% | 95% | Minimal effect on viability at 24h. |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP/cGMP
This protocol provides a general method for quantifying intracellular cyclic nucleotides using commercially available ELISA kits.
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Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Replace the medium with fresh medium containing this compound at the desired concentrations. Include a vehicle control.
-
Incubation: Incubate for the desired time (e.g., 30 minutes).
-
Cell Lysis: Remove the medium and lyse the cells using the lysis buffer provided in the ELISA kit.
-
Assay: Perform the cAMP or cGMP ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cAMP or cGMP in each sample based on the standard curve. Normalize to the total protein content of each sample.
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines a common method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for Downstream Target Phosphorylation
This protocol is for detecting changes in the phosphorylation of a downstream target of cGMP signaling, such as VASP at Ser239.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-VASP Ser239).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.
Mandatory Visualizations
Caption: PDE1B signaling pathway and the mechanism of action of this compound.
Caption: Logical workflow for troubleshooting unexpected this compound results.
Caption: General experimental workflow for evaluating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel Trypanosoma brucei phosphodiesterase B1 inhibitors by virtual screening against the unliganded TbrPDEB1 crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Activity Profile of TbrPDEB1 and hPDE4 Inhibitors Using Free Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Pdeb1-IN-1 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pdeb1-IN-1 in cytotoxicity assessments. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound?
A1: this compound, as a phosphodiesterase 1 (PDE1) inhibitor, is anticipated to induce cell cycle arrest and apoptosis in various cancer cell lines.[1] The cytotoxic effects are often cell-type dependent and require empirical determination through dose-response experiments.
Q2: How should I dissolve and store this compound?
A2: For in vitro assays, this compound should be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to ensure the final DMSO concentration in the cell culture medium is non-toxic, typically below 0.1%.[2] Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: Which cell viability assays are recommended for assessing this compound cytotoxicity?
A3: It is advisable to use at least two different viability assays that rely on different cellular mechanisms to obtain a comprehensive understanding of the compound's effects.[3] Commonly used assays include:
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells.[4]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels, which correlate with cell viability.
-
Dye Exclusion Assays (e.g., Trypan Blue): This method distinguishes viable from non-viable cells based on membrane integrity.[4]
Q4: What are the potential off-target effects of this compound?
A4: While designed to be a selective PDE1 inhibitor, off-target effects can occur, particularly at higher concentrations.[2] These may involve interactions with other phosphodiesterases or unrelated proteins. To mitigate this, use the lowest effective concentration and consider using a structurally unrelated PDE1 inhibitor as a control.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High variability between replicates | Inconsistent pipetting, uneven cell seeding density. | Ensure proper pipette calibration and use of master mixes for reagent addition. Ensure a homogenous cell suspension for consistent seeding.[1] |
| No or low cytotoxic effect observed | Compound degradation, incorrect concentration, low PDE1 expression in the cell line. | Prepare fresh stock solutions. Perform a dose-response experiment to determine the optimal concentration. Verify PDE1 expression in your cell model using methods like RT-PCR or Western blotting.[1] |
| High cytotoxicity observed even at low concentrations | Solvent toxicity, compound instability in culture media. | Include a vehicle-only control to assess solvent effects. Ensure the final solvent concentration is non-toxic (<0.1%). Consider refreshing the media with a fresh preparation of the inhibitor for long-term experiments.[2] |
| Discrepancy in results between different viability assays | The compound may interfere with the assay chemistry or affect a specific cellular pathway measured by one of the assays. | Use a panel of viability assays that measure different cellular parameters (e.g., metabolic activity, ATP levels, membrane integrity) to get a comprehensive understanding of the compound's effects.[3] |
| Low assay signal, even in control wells | An insufficient number of cells were seeded, incorrect assay incubation time, or an inappropriate assay for the cell type. | Optimize cell seeding density. Adhere to the manufacturer's recommendations for incubation times. Consider a more sensitive assay if necessary.[3] |
Quantitative Data Summary
The following table provides an example of how to present IC50 (half-maximal inhibitory concentration) values for a PDE1 inhibitor. Please note: These are example values and must be determined experimentally for your specific cell line and conditions.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| CCRF-CEM (Leukemia) | MTT | 72 | 12.43 |
| MCF-7 (Breast Cancer) | MTT | 72 | 17.09 |
| MDA-MB-231 (Breast Cancer) | MTT | 72 | 21.20 |
Data adapted from a study on a novel TBBi derivative with PIM-1 kinase inhibitory activity, for illustrative purposes.[5]
Experimental Protocols
MTS Cell Viability Assay
This protocol provides a general guideline and should be optimized for your specific experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[3]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[6]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control cells.[3]
Annexin V Apoptosis Assay (Flow Cytometry)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.[4]
-
Cell Preparation: Collect both adherent and floating cells and wash them with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a membrane-impermeable nuclear stain like propidium (B1200493) iodide (PI) or 7-AAD.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Analysis: Analyze the stained cells by flow cytometry within a few hours.[8] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI/7-AAD negative, and late apoptotic/necrotic cells will be positive for both stains.[4]
Visualizations
Caption: Simplified signaling pathway of PDE1 inhibition by this compound.
Caption: Experimental workflow for this compound cytotoxicity assessment.
Caption: Troubleshooting decision tree for this compound cytotoxicity experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Pdeb1-IN-1 In Vivo Dosing & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Pdeb1-IN-1 in various animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Phosphodiesterase 1 (PDE1).[1][2][3] PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][3][4] By inhibiting PDE1, this compound increases the intracellular levels of these second messengers, which in turn modulates various downstream signaling pathways involved in processes such as neuronal plasticity, cardiovascular function, and inflammation.[4][5][6]
Q2: What is a recommended starting dose for this compound in mice?
A2: While specific in vivo dosage data for this compound is not publicly available, a starting dose range can be extrapolated from studies with structurally similar and potent PDE1 inhibitors, such as ITI-214. Based on this data, a starting dose range of 1 to 10 mg/kg administered orally (p.o.) is recommended for initial efficacy studies in mice.[1] It is crucial to perform a dose-response study to determine the optimal dosage for your specific mouse model and experimental endpoint.[1]
Q3: How do I adjust the dose of this compound for other animal models, such as rats or non-human primates?
A3: Dose adjustments between animal species should be based on body surface area (BSA) rather than body weight alone.[3][7][8] The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
The Km factor is calculated by dividing the average body weight (kg) by the body surface area (m²) for a given species.[8] Standard Km factors for various species are provided in the table below.
Data Presentation: Dose Conversion and Pharmacokinetic Parameters
Table 1: Interspecies Dose Conversion Based on Body Surface Area [3][7][8][9]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor | To Convert from Human Dose (mg/kg) to Animal Dose (mg/kg), Multiply by: |
| Human | 60 | 1.62 | 37 | 1 |
| Mouse | 0.02 | 0.007 | 3 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.50 | 20 | 1.8 |
| Cynomolgus Monkey | 3 | 0.24 | 12 | 3.1 |
Table 2: Example Pharmacokinetic Parameters of Selected PDE1 Inhibitors in Different Animal Models
Disclaimer: The following data is for the PDE1 inhibitors ITI-214 and Vinpocetine (B1683063) and should be used as a reference for designing experiments with this compound, for which specific data is not publicly available.
| Compound | Animal Model | Dose (mg/kg) & Route | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) | Bioavailability (%) | Reference |
| ITI-214 | Rat | 0.1 - 10 (p.o.) | ~1.5 (brain) | Not Reported | Not Reported | Not Reported | [10] |
| ITI-214 | Dog (Heart Failure) | Oral/IV | Not Reported | Not Reported | ~22 (human) | Not Reported | [5][11] |
| Vinpocetine | Rat | Not specified | Not Reported | Not Reported | Not Reported | 52 | [12][13] |
| Vinpocetine | Dog | Oral/IV | Not Reported | Not Reported | Not Reported | 21.5 ± 19.3 | [12][13][14] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Vehicle Preparation: A common vehicle for oral gavage of hydrophobic compounds is 0.5% (w/v) methylcellulose (B11928114) (MC) or 1% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Compound Weighing: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Suspension Preparation:
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Sonication may be used to aid in dispersion if necessary.
-
-
Administration: Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle. Ensure the suspension is well-mixed before each administration.
Protocol 2: In Vivo Pharmacodynamic Assessment - Measurement of cAMP/cGMP Levels
-
Dosing: Administer this compound or vehicle to the animals at the desired dose and route.
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Tissue Collection: At a predetermined time point (e.g., at the predicted Tmax), euthanize the animals and rapidly collect the target tissues (e.g., brain, heart, or other tissues of interest).
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Sample Processing: Immediately freeze the tissues in liquid nitrogen or on dry ice to prevent the degradation of cyclic nucleotides.
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Homogenization: Homogenize the frozen tissues in an appropriate buffer containing a broad-spectrum PDE inhibitor (e.g., IBMX) to prevent ex vivo degradation of cAMP and cGMP.
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Quantification: Measure the levels of cAMP and cGMP in the tissue homogenates using a commercially available and validated immunoassay kit (e.g., ELISA or TR-FRET).
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of PDE1 inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High inter-animal variability in response | Inconsistent dosing | Ensure accurate and consistent administration technique (e.g., proper oral gavage). Prepare a fresh dosing solution daily and ensure it is homogenous before each administration. |
| Animal health status | Use healthy animals of a consistent age and weight. Acclimatize animals to the housing conditions before starting the experiment. | |
| No observable effect at the expected dose | Insufficient dose | The starting dose may be too low for the specific animal model or disease state. Perform a dose-escalation study to determine an effective dose. |
| Poor bioavailability | The formulation may not be optimal for absorption. Consider alternative vehicles or routes of administration (e.g., intraperitoneal injection, if appropriate for the research question). | |
| Compound degradation | Ensure proper storage of the this compound powder and solutions. Prepare fresh dosing solutions daily. | |
| Adverse effects observed (e.g., weight loss, lethargy) | Dose is too high | Immediately reduce the dose. Perform a maximum tolerated dose (MTD) study to establish a safe dose range for your specific animal model. |
| Vehicle toxicity | Run a vehicle-only control group to assess the tolerability of the formulation. Consider alternative, less toxic vehicles. | |
| Precipitation of this compound in the dosing solution | Poor solubility | The concentration of this compound may be too high for the chosen vehicle. Try reducing the concentration or using a different vehicle system (e.g., including co-solvents like PEG400 or surfactants like Tween 80, after confirming their compatibility and safety). Gentle warming or sonication may also help. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjppd.org [rjppd.org]
- 8. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. In vitro-in vivo correlation of the pharmacokinetics of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] In vitro-in vivo correlation of the pharmacokinetics of vinpocetine. | Semantic Scholar [semanticscholar.org]
- 14. Pharmacokinetic and metabolic studies of vinpocetine on dogs. II. Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Pde1b-IN-1 Assay Technical Support Center
Welcome to the technical support center for Pde1b-IN-1 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve robust and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pde1b-IN-1?
A1: Pde1b-IN-1 is an inhibitor of phosphodiesterase 1B (PDE1B). PDE1B is a dual-substrate enzyme that hydrolyzes the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The activity of PDE1B is dependent on calcium and calmodulin.[1] By inhibiting PDE1B, Pde1b-IN-1 prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell and modulation of downstream signaling pathways.
Q2: What type of assay is typically used to measure Pde1b-IN-1 activity?
A2: A common method for measuring the activity of PDE1B inhibitors like Pde1b-IN-1 is the fluorescence polarization (FP) assay.[2] This homogeneous assay is well-suited for high-throughput screening (HTS) and is based on the change in the polarization of fluorescently labeled cAMP or cGMP when it is hydrolyzed by PDE1B.[2][3]
Q3: What are the critical controls to include in a Pde1b-IN-1 assay?
A3: To ensure data quality and interpretability, the following controls are essential:
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Negative Control (Vehicle Control): This contains all assay components except the inhibitor (e.g., DMSO), establishing the baseline enzyme activity (0% inhibition).
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Positive Control: A known, potent PDE1B inhibitor (e.g., Vinpocetine or a well-characterized non-selective PDE inhibitor like IBMX) is used to confirm that the assay can detect inhibition (100% inhibition).
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No Enzyme Control: This well contains all components except the PDE1B enzyme to determine the background signal.
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No Substrate Control: This well lacks the fluorescent substrate to check for autofluorescence from the test compound or other assay components.
Q4: How should I prepare and store Pde1b-IN-1?
A4: Pde1b-IN-1, like many small molecule inhibitors, is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. To maintain compound integrity, it is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cellular assays, ensure the final DMSO concentration is low (typically <0.1%) to prevent solvent-induced toxicity.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High coefficient of variation (%CV) between replicate wells can obscure real effects and make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes, especially for small volumes. Consider creating serial dilutions to work with larger, more manageable volumes. For plate-wide additions, use a multi-channel pipette and ensure consistent technique. |
| Uneven Cell Seeding (for cell-based assays) | Ensure a homogeneous cell suspension before and during seeding. Avoid letting cells settle in the reservoir of the multi-channel pipette. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells can concentrate reagents and affect the assay. Avoid using the outer wells of the plate or fill them with sterile media or PBS to create a humidity barrier. |
| Compound Precipitation | Visually inspect wells for any signs of precipitate. If solubility is an issue, try lowering the compound concentration or adjusting the solvent in the assay buffer (while ensuring it doesn't affect enzyme activity). |
| Inadequate Mixing | Ensure all components are thoroughly mixed after addition, especially the enzyme and substrate. Use a plate shaker or gently tap the plate. |
Issue 2: Weaker Than Expected or No Inhibitory Effect
If Pde1b-IN-1 does not inhibit PDE1B activity as expected, consider the following:
| Potential Cause | Troubleshooting Step |
| Pde1b-IN-1 Degradation | Prepare fresh stock solutions from powder. Avoid multiple freeze-thaw cycles of existing stock solutions. |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration range. The IC50 value can vary between different assay formats and conditions. |
| Low PDE1B Expression | If using a cell-based assay, confirm the expression of PDE1B in your cell line using methods like RT-PCR or Western blotting. |
| Incorrect Assay Conditions | Ensure the assay buffer composition (e.g., pH, ion concentrations) is optimal for PDE1B activity. Verify the incubation time and temperature are appropriate. |
| Enzyme Inactivity | The recombinant PDE1B enzyme may have lost activity due to improper storage or handling. Test the enzyme with a known positive control inhibitor to confirm its activity. |
Issue 3: Unexpected Assay Signal (High Background or Quenching)
Anomalous signals can arise from the intrinsic properties of the test compound.
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | Measure the fluorescence of Pde1b-IN-1 in the assay buffer at the excitation and emission wavelengths of the assay. If the compound is fluorescent, subtract this background signal from the experimental wells.[4] |
| Signal Quenching | The inhibitor may absorb the excitation or emission light of the fluorophore. This can be tested by measuring the fluorescence of the substrate in the presence and absence of the compound (without the enzyme). |
| Light Scattering | High concentrations of the inhibitor may lead to precipitation, causing light scattering that can be misinterpreted as a fluorescence signal. Visually inspect the wells and measure absorbance at a higher wavelength (e.g., 600 nm) to detect scattering.[4] |
Reference Data
The following table provides IC50 values for some common PDE1 inhibitors to serve as a reference. Note that these values can vary depending on the specific isoform and assay conditions.
| Inhibitor | PDE1A IC50 (nM) | PDE1B IC50 (nM) | PDE1C IC50 (nM) | Selectivity |
| ITI-214 | 0.058 | >10,000 | >10,000 | Highly selective for PDE1A[5] |
| Vinpocetine | 15,000 | 14,000 | 21,000 | Non-selective within PDE1 |
| IBMX | 1,900 | 4,500 | 21,000 | Non-selective PDE inhibitor[5] |
| Theophylline | 10,000 | 25,000 | 15,000 | Non-selective PDE inhibitor[5] |
| Compound 2 (from WO 2025091010) | 0.13 | 2.2 | Not Reported | Selective for PDE1A over PDE1B[6] |
Experimental Protocols & Visualizations
PDE1B Signaling Pathway
PDE1B is a key regulator of cyclic nucleotide signaling. Its activity is dependent on intracellular calcium levels, creating a link between Ca2+ and cAMP/cGMP signaling pathways.
References
- 1. PDE1 - Wikipedia [en.wikipedia.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Intra-Cellular Therapies describes new PDE1 inhibitors | BioWorld [bioworld.com]
Common pitfalls in Pdeb1-IN-1 experiments
Welcome to the technical support center for Pde1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Pde1-IN-1 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Pde1-IN-1?
A1: Pde1-IN-1 is an inhibitor of Phosphodiesterase 1 (PDE1), a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] PDE1's activity is dependent on calcium and calmodulin.[1] By inhibiting PDE1, Pde1-IN-1 prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This accumulation enhances signaling pathways mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG), which regulate a wide array of cellular processes such as inflammation, cell proliferation, and apoptosis.[1]
Q2: What are the typical applications of Pde1-IN-1 in cell culture experiments?
A2: Pde1-IN-1 is utilized in various cell culture models to investigate biological processes regulated by cAMP and cGMP signaling. Common applications include:
-
Neuroinflammation: PDE1 inhibitors have been demonstrated to suppress inflammatory responses in microglial cells.[1]
-
Cancer Biology: Inhibition of PDE1 can induce cell cycle arrest in certain types of cancer cells.[1]
-
Cardiovascular Research: As PDE1 plays a role in the proliferation of smooth muscle cells, its inhibitors are valuable for studying vascular remodeling.[1]
-
Neurodegenerative Diseases: Targeting PDE1 is an area of exploration for potential therapeutic benefits in conditions like Parkinson's and Alzheimer's disease.[1]
Q3: How should I prepare and store Pde1-IN-1 stock solutions?
A3: Pde1-IN-1 is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent, most commonly dimethyl sulfoxide (B87167) (DMSO).[2] For specific solubility information, always refer to the manufacturer's datasheet. To minimize degradation, store stock solutions at -20°C or -80°C and prepare aliquots to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
Problem 1: Precipitation of Pde1-IN-1 in solution.
Cause: This is often due to the low aqueous solubility of the compound.
Solution:
-
Verify Solvent and Concentration: Ensure you are using an appropriate solvent like DMSO and that the concentration does not surpass its solubility limit.[2]
-
Storage Conditions: Store DMSO stock solutions at -20°C or -80°C to minimize precipitation.[2]
-
Redissolving Precipitate: Gentle warming or sonication of the solution can help to redissolve the precipitate. Use caution when heating to avoid compound degradation.[2]
-
Fresh Stock Solution: If the precipitate persists, it is advisable to prepare a fresh stock solution.[2]
-
Aqueous-Based Assays: For experiments in aqueous buffers, using co-solvents or surfactants may be necessary to maintain solubility.[2]
Problem 2: Inconsistent results in cell-based assays.
Cause: Poor stability of the compound in the assay medium can lead to result variability.
Solution:
-
Fresh Dilutions: Always prepare fresh dilutions of Pde1-IN-1 in your final assay buffer immediately before use.[2]
-
Final Solvent Concentration: Maintain a low final concentration of DMSO in your cell culture medium (typically below 0.5%) to prevent solvent-induced artifacts and solubility issues.[2]
Problem 3: No observable effect of Pde1-IN-1 in my experiment.
Cause: The concentration used may be too low, the cell line may be insensitive, or the compound may have degraded.
Solution:
-
Dose-Response Experiment: Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM) to determine the effective concentration.[1]
-
Confirm PDE1 Expression: Verify the expression of PDE1 in your cell line using methods like qPCR or Western blotting.[1]
-
Positive Control: Consider using a positive control cell line known to respond to PDE1 inhibitors.[1]
-
Compound Stability: Prepare a fresh stock solution to rule out degradation.[1]
Problem 4: High levels of cell death (cytotoxicity).
Cause: The concentration of Pde1-IN-1 or the solvent may be too high.
Solution:
-
Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration of Pde1-IN-1. Use concentrations well below this threshold for your experiments.[1]
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Solvent Toxicity: Ensure the final solvent concentration (e.g., DMSO) is low (typically ≤ 0.1%) and include a vehicle control in your experimental design.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | Varies | Dependent on specific PDE1 isoform and assay conditions | [3] |
| Recommended Starting Concentration Range | 1 nM - 10 µM | General cell-based assays | [1] |
| Maximum Recommended DMSO Concentration | ≤ 0.1% - 0.5% | General cell culture | [1][2] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for Pde1-IN-1 Activity
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Compound Preparation: Prepare a serial dilution of Pde1-IN-1 in the appropriate assay buffer.
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Cell Treatment: Remove the culture medium and add the diluted Pde1-IN-1 or vehicle control to the wells.
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Incubation: Incubate the plate for a predetermined time at 37°C.
-
Endpoint Measurement: Measure the desired endpoint (e.g., cAMP/cGMP levels, cell viability, reporter gene expression).
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Data Analysis: Normalize the data to controls and plot a dose-response curve to determine the EC50 or IC50 value.
Protocol 2: Western Blotting for PDE1 Expression
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Sample Preparation: Prepare protein lysates from cell culture or tissue samples.
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Protein Quantification: Determine the protein concentration of each lysate.
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Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PDE1.
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Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Pde1-IN-1 signaling pathway.
Caption: Troubleshooting workflow for Pde1-IN-1 experiments.
References
Pdeb1-IN-1 stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pdeb1-IN-1 in various buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: What are the recommended storage conditions for this compound stock solutions?
To prevent degradation, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Based on stability data for other PDE inhibitors, the following storage conditions are suggested:
Q3: My this compound precipitated out of solution after dilution in an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:
-
Optimize the working concentration: Determine the maximum tolerated DMSO concentration in your assay and dilute the stock solution accordingly.
-
Use a formulation with co-solvents: For in-vivo or cellular assays, a formulation containing co-solvents like PEG300 and Tween-80 can improve solubility. A formulation protocol for a similar compound, PDE11-IN-1, is provided in the experimental protocols section.[3]
-
Sonication: Gentle sonication of the final diluted solution can help in redissolving small amounts of precipitate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent assay results | Degradation of this compound in the assay buffer. | Perform a stability study of this compound in your assay buffer at the experimental temperature. Consider adjusting the buffer pH or adding stabilizing excipients if degradation is observed. |
| Precipitation of the compound at the working concentration. | Visually inspect the solution for any precipitate. Determine the kinetic solubility of this compound in the assay buffer to ensure you are working below its solubility limit. | |
| Loss of compound activity over time | Instability of the stock solution. | Prepare fresh stock solutions and aliquot for single use. Adhere to the recommended storage conditions. |
| Adsorption to plasticware. | Consider using low-adhesion microplates or glass vials. Including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the buffer can help reduce non-specific binding. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Different Buffers
This protocol describes a general method to assess the stability of this compound in various buffer systems over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Buffers of interest (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 5.0, Tris Buffer pH 8.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For each buffer to be tested, dilute the this compound stock solution to a final concentration of 10 µM.
-
Incubate the solutions at the desired temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately stop any further degradation by mixing the aliquot with an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Preparation of a Formulation for Improved Aqueous Solubility
This protocol, adapted from a method for PDE11-IN-1, can be used to prepare a formulation of this compound for in-vivo or in-vitro experiments where higher aqueous solubility is required.[3]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
To prepare 1 mL of the final formulation, start with the required volume of the this compound DMSO stock solution to achieve the desired final concentration. For example, for a final concentration of 0.25 mg/mL, start with 25 µL of a 10 mg/mL stock.
-
Add PEG300 to bring the volume to 500 µL (DMSO + PEG300). For the example, add 475 µL of PEG300.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of Saline to reach the final volume of 1 mL.
-
Vortex the solution until it is clear. Gentle warming or sonication can be used to aid dissolution.[3]
Data Presentation
The following tables present hypothetical stability data for this compound to illustrate how results can be summarized.
Table 1: Stability of this compound (10 µM) in Different Buffers at 37°C
| Buffer System | pH | % Remaining after 8 hours | % Remaining after 24 hours |
| Phosphate-Buffered Saline | 7.4 | 95.2 ± 2.1 | 88.5 ± 3.4 |
| Citrate Buffer | 5.0 | 98.1 ± 1.5 | 96.3 ± 2.0 |
| Tris Buffer | 8.0 | 85.6 ± 4.2 | 70.1 ± 5.1 |
| Carbonate-Bicarbonate Buffer | 9.2 | 60.3 ± 6.8 | 35.7 ± 7.2 |
Table 2: Solubility of this compound in Different Solvent Systems
| Solvent System | Solubility (mg/mL) | Appearance |
| 100% DMSO | > 2.5 | Clear Solution |
| 10% DMSO / 90% Saline | < 0.01 | Precipitation |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 0.25 | Clear Solution |
| 10% DMSO / 90% Corn Oil | ≥ 0.25 | Clear Solution |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting solubility issues.
References
Technical Support Center: Pdeb1-IN-1 and Novel PDE1B Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Pdeb1-IN-1 and other novel inhibitors of Phosphodiesterase 1B (PDE1B).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a PDE1B inhibitor like this compound?
A1: this compound is designed to be an inhibitor of the phosphodiesterase 1B (PDE1B) enzyme. PDE1B is responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDE1B, this compound is expected to increase the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling cascades.
Q2: What are the known downstream effects of PDE1B inhibition?
A2: Inhibition of PDE1B has been shown to impact several signaling pathways, primarily in the central nervous system. Key downstream effects include the modulation of dopamine (B1211576) signaling and pathways related to learning and memory. For instance, increased cAMP levels can lead to the activation of Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets.
Q3: We are observing significant variability in our experimental results between different batches of this compound. What could be the cause?
A3: Batch-to-batch variability is a common concern with synthetic compounds. Potential causes include:
-
Purity and Impurities: Differences in the purity of the compound or the presence of different impurities can significantly alter its biological activity.
-
Solubility: Inconsistent solubility between batches can lead to variations in the effective concentration in your experiments.
-
Storage and Handling: Improper storage or handling can lead to degradation of the compound, affecting its potency.
We recommend performing quality control checks on each new batch, such as High-Performance Liquid Chromatography (HPLC) to assess purity and Nuclear Magnetic Resonance (NMR) to confirm identity.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause 1: Compound Solubility
-
Troubleshooting Step: Ensure the inhibitor is fully dissolved in the vehicle solvent before adding it to the cell culture medium. Visually inspect for any precipitate.
-
Recommendation: Prepare a fresh stock solution for each experiment. If solubility issues persist, consider using a different solvent or employing sonication.
Possible Cause 2: Cell Line Variability
-
Troubleshooting Step: Verify the expression of PDE1B in your cell line. Passage number can also affect cell behavior and protein expression.
-
Recommendation: Use cells with a consistent and low passage number. If possible, quantify PDE1B expression levels via qPCR or Western blot.
Possible Cause 3: Off-target Effects
-
Troubleshooting Step: The inhibitor may be interacting with other phosphodiesterases or cellular targets.
-
Recommendation: Test the inhibitor in a PDE1B-knockout or knockdown cell line to confirm that the observed effects are target-specific.
Issue 2: Lack of expected in vivo efficacy.
Possible Cause 1: Pharmacokinetics and Bioavailability
-
Troubleshooting Step: The compound may have poor absorption, rapid metabolism, or low brain penetration.
-
Recommendation: Conduct pharmacokinetic studies to determine the compound's concentration in plasma and the target tissue over time.
Possible Cause 2: Dosing and Administration
-
Troubleshooting Step: The dose may be too low to achieve a therapeutic concentration at the target site, or the administration route may be suboptimal.
-
Recommendation: Perform a dose-response study to identify the optimal dose. Consider alternative routes of administration if absorption is an issue.
Experimental Protocols
Protocol 1: In Vitro PDE1B Inhibition Assay
This protocol describes a method to assess the inhibitory activity of a compound against PDE1B in a cell-free system.
Materials:
-
Recombinant human PDE1B
-
cAMP or cGMP substrate
-
Assay buffer (e.g., Tris-HCl based)
-
This compound or test inhibitor
-
Detection reagent (e.g., a fluorescent phosphate (B84403) sensor)
Method:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
In a microplate, add the inhibitor dilutions, recombinant PDE1B, and assay buffer.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at the optimal temperature for the enzyme (typically 30-37°C).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) and calculate the IC50 value of the inhibitor.
Protocol 2: Assessment of cAMP/cGMP Levels in Cultured Cells
This protocol outlines a method to measure changes in intracellular cAMP and cGMP levels in response to a PDE1B inhibitor.
Materials:
-
Cell line expressing PDE1B
-
This compound or test inhibitor
-
Cell lysis buffer
-
cAMP/cGMP immunoassay kit
Method:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with different concentrations of the inhibitor for a specified time.
-
Lyse the cells using the provided lysis buffer.
-
Perform the cAMP or cGMP immunoassay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence and determine the concentration of cAMP/cGMP in each sample.
Data Presentation
Table 1: Example Batch-to-Batch Variability Data for this compound
| Batch ID | Purity (HPLC) | IC50 (PDE1B Assay) |
| B001 | 98.5% | 15 nM |
| B002 | 95.2% | 28 nM |
| B003 | 99.1% | 14 nM |
Visualizations
Caption: Simplified PDE1B signaling pathway.
Validation & Comparative
Pdeb1-IN-1: A Comparative Guide for Researchers
In the landscape of phosphodiesterase (PDE) inhibitors, selectivity and potency are paramount for therapeutic efficacy and minimizing off-target effects. This guide provides a comparative analysis of Pdeb1-IN-1 against other known PDE1 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
This compound is a derivative of Cilomilast and has been identified as an inhibitor of Trypanosoma brucei PDEB1 (TbrPDEB1), the causative agent of human African trypanosomiasis. [1] While this highlights its potential as a lead compound for anti-parasitic drug discovery, its activity and selectivity against human PDE1 isoforms, which are crucial for its consideration in other therapeutic areas, have not been extensively reported in publicly available literature. This guide, therefore, presents the known data for this compound in the context of well-characterized human PDE1 inhibitors to provide a framework for its potential evaluation.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for this compound against TbrPDEB1 and compare it with established human PDE1 inhibitors, such as the highly selective ITI-214 (Lenrispodun) and the less selective Vinpocetine.
Table 1: Inhibitory Activity of this compound and Parent Compound against TbrPDEB1
| Compound | Target | IC50 (µM) | Cellular EC50 against T. brucei (µM) |
| This compound | TbrPDEB1 | 0.95[1] | 26[1] |
| Cilomilast | TbrPDEB1 | 16.4[1] | >50[1] |
Table 2: Comparative Inhibitory Activity of Human PDE1 Inhibitors
| Inhibitor | Target | IC50 / Ki | Selectivity Profile |
| ITI-214 (Lenrispodun) | Human PDE1A | Ki = 33 pM[2][3] | >1000-fold selective for PDE1 over other PDE families[2][3] |
| Human PDE1B | Ki = 380 pM[2][3] | ||
| Human PDE1C | Ki = 35 pM[2] | ||
| Vinpocetine | Human PDE1A/1B | IC50 ≈ 8–20 µM[4] | Also inhibits IKK (IC50 ≈ 17 µM) and voltage-gated Na+ channels.[4][5] |
| Human PDE1C | IC50 ≈ 40–50 µM[4] |
Note: A direct comparison of this compound's potency and selectivity with human PDE1 inhibitors is not possible without experimental data on its activity against human PDE1 isoforms. The data presented for this compound is specific to the parasite enzyme TbrPDEB1.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the PDE1 signaling pathway and a general workflow for screening PDE1 inhibitors.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize PDE1 inhibitors. These protocols can be adapted for the evaluation of this compound against human PDE1 isoforms.
In Vitro PDE Enzyme Inhibition Assay (Fluorescence Polarization)
This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PDE enzymes.
Objective: To measure the potency of an inhibitor against PDE1A, PDE1B, and PDE1C, as well as other PDE families for selectivity profiling.
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cyclic nucleotide (cAMP or cGMP) upon its hydrolysis by a PDE enzyme. Inhibition of the enzyme results in a smaller change in polarization.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1A, PDE1B, PDE1C)
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Assay buffer (containing Tris-HCl, MgCl2, DTT)
-
Calmodulin and CaCl2 (for PDE1 activation)
-
Test inhibitor (e.g., this compound)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Serially dilute the test inhibitor in DMSO and then in assay buffer to the desired concentrations.
-
Reaction Setup: In a microplate, add the PDE enzyme, assay buffer containing Ca2+ and calmodulin, and the test inhibitor.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorescently labeled substrate to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a set incubation period (e.g., 60 minutes), stop the reaction and measure the fluorescence polarization using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to controls. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for cAMP/cGMP Levels
This assay determines the ability of an inhibitor to increase intracellular levels of cyclic nucleotides in a cellular context.
Objective: To measure the functional effect of a PDE1 inhibitor on intracellular second messenger levels.
Materials:
-
A relevant cell line endogenously expressing PDE1 (e.g., neuronal or smooth muscle cells)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
cAMP/cGMP immunoassay kit (e.g., ELISA or HTRF)
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP/cGMP Measurement: Quantify the levels of cAMP and cGMP in the cell lysates using a commercial immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cAMP/cGMP levels to the protein concentration of the cell lysate. Plot the fold-increase in cyclic nucleotide levels against the inhibitor concentration to determine the EC50 value.
Conclusion
This compound shows promising inhibitory activity against TbrPDEB1, suggesting its potential as a starting point for the development of new treatments for human African trypanosomiasis. However, a comprehensive understanding of its therapeutic potential in other diseases requires a thorough evaluation of its activity against human PDE1 isoforms and a detailed pharmacokinetic profiling. The data on highly selective and potent human PDE1 inhibitors, such as ITI-214, sets a high benchmark for any new compound entering this field. Future studies should focus on determining the IC50 of this compound against a panel of human PDE enzymes to establish its selectivity profile and on conducting in vivo studies to assess its efficacy and pharmacokinetic properties. This will be crucial in determining whether this compound or its analogs can be developed into valuable research tools or therapeutic agents for human diseases.
References
A Comparative Guide to Selective PDE1 Inhibition: Pdeb1-IN-1 vs. Pan-PDE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the highly selective Phosphodiesterase 1 (PDE1) inhibitor, represented by a proxy compound, and non-selective, pan-PDE inhibitors. Phosphodiesterases (PDEs) are a superfamily of enzymes crucial for regulating intracellular signaling by degrading the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The choice between a selective and a pan-PDE inhibitor is a critical decision in experimental design, directly impacting the specificity and interpretation of research outcomes.
Disclaimer: The specific compound "Pdeb1-IN-1" is not widely characterized in public scientific literature. Therefore, this guide will use the potent and highly selective PDE1 inhibitor ITI-214 as a representative proxy for a selective PDE1 inhibitor to provide a data-driven comparison. Pan-PDE inhibitors will be represented by the well-characterized compounds IBMX and Vinpocetine .
Mechanism of Action: The Precision of Selectivity
PDE inhibitors function by preventing the breakdown of cAMP and cGMP, thereby amplifying their downstream signaling pathways. However, the specificity of this action varies dramatically between selective and pan-inhibitors.
-
Selective PDE1 Inhibitors (e.g., ITI-214): PDE1 is a unique dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is activated by Ca²⁺/calmodulin. This positions PDE1 as a key integrator of calcium and cyclic nucleotide signaling pathways. Selective inhibitors like ITI-214 are designed to bind with exceptionally high affinity to the catalytic site of PDE1 isoforms (PDE1A, PDE1B, PDE1C), with minimal interaction with other PDE families.[1][2] This precision allows for the targeted investigation of the physiological roles of PDE1.
-
Pan-PDE Inhibitors (e.g., IBMX, Vinpocetine): These compounds inhibit multiple PDE families simultaneously. For example, 3-isobutyl-1-methylxanthine (B1674149) (IBMX) inhibits PDE1, PDE2, PDE3, PDE4, and PDE5 in the micromolar range. This broad-spectrum activity leads to a widespread increase in both cAMP and cGMP across various signaling compartments, making these inhibitors useful for studying the global effects of cyclic nucleotide elevation. However, this lack of specificity can also lead to a wide range of physiological effects and a higher potential for off-target complications.[3][4]
Caption: Cyclic nucleotide signaling pathway showing points of inhibition.
Quantitative Comparison: Potency and Selectivity
The most significant distinction between this compound (represented by ITI-214) and pan-PDE inhibitors is their selectivity profile, which is quantified by comparing their half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ) across the PDE superfamily. A lower value indicates higher potency.
Table 1: Inhibitor Potency (IC₅₀/Kᵢ) and Selectivity Profile
| Compound Name | Type | PDE1A | PDE1B | PDE1C | PDE2 | PDE3 | PDE4 | PDE5 | Other Known Off-Targets |
| ITI-214 (Proxy) | Selective PDE1 Inhibitor | 0.033 nM (Kᵢ)[1][2] | 0.380 nM (Kᵢ)[1][2] | 0.035 nM (Kᵢ)[1][5] | >300 nM | >300 nM | 33 nM (Kᵢ, PDE4D)[1][2] | >300 nM | Minimal; >10,000-fold selectivity over other PDEs[1] |
| IBMX | Pan-PDE Inhibitor | 19 µM (IC₅₀) | 19 µM (IC₅₀) | 19 µM (IC₅₀) | 50 µM (IC₅₀) | 18 µM (IC₅₀) | 13 µM (IC₅₀) | 32 µM (IC₅₀) | Adenosine receptor antagonist[6] |
| Vinpocetine | Pan-PDE Inhibitor | ~8-20 µM (IC₅₀)[3] | ~8-20 µM (IC₅₀)[3] | ~40-50 µM (IC₅₀)[3] | - | - | - | - | IKK (IC₅₀ ~17 µM), Voltage-gated Na⁺ channels (IC₅₀ ~10-50 µM)[3][7] |
Note: Data for IBMX and Vinpocetine are for the general PDE family where isoform-specific data is not available. ITI-214 data is presented in nanomolar (nM) and picomolar (pM) concentrations, while pan-inhibitor data is in micromolar (µM), highlighting the >100,000-fold difference in potency at the primary target.
Table 2: Summary of Functional Implications
| Feature | This compound (as ITI-214) | Pan-PDE Inhibitors (e.g., IBMX) |
| Primary Target(s) | PDE1A, PDE1B, PDE1C | Multiple PDE families (PDE1-5, etc.) |
| Biochemical Effect | Potent, targeted increase in cAMP/cGMP in Ca²⁺-dependent pathways. | Broad, widespread increase in cAMP and cGMP. |
| Selectivity | Extremely High | Low |
| Potency at Primary Target | Very High (pM to low nM range) | Low to Moderate (µM range) |
| Risk of Off-Target Effects | Low | High (due to inhibition of multiple PDEs and other proteins) |
| Ideal Use Case | Target validation; dissecting the specific role of PDE1 in a signaling pathway. | Inducing a general, robust increase in cyclic nucleotides; studying global pathway effects. |
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
This protocol outlines a method to determine the IC₅₀ value of an inhibitor against a PDE1 enzyme.[8][9] It measures the change in rotational motion of a fluorescently labeled substrate upon hydrolysis.
Materials:
-
Recombinant human PDE1 enzyme (e.g., PDE1A, PDE1B, or PDE1C)
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Activators: CaCl₂ and Calmodulin (CaM)
-
Test inhibitor (e.g., this compound) and reference compounds (e.g., IBMX)
-
Fluorescently labeled substrate (e.g., FAM-cGMP)
-
Binding Agent (phosphate-binding nanoparticles or specific antibody)
-
Black, low-binding 96- or 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting range is from 10 mM down to sub-nM concentrations.
-
Assay Buffer Preparation: Prepare the complete assay buffer containing the required concentrations of CaCl₂ and CaM to activate the PDE1 enzyme.
-
Plate Setup:
-
Add 2 µL of serially diluted inhibitor or DMSO (for vehicle controls) to the appropriate wells.
-
Add 20 µL of diluted PDE1 enzyme in complete assay buffer to all wells except the "no enzyme" control. Add buffer only to these negative control wells.
-
-
Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the FAM-cGMP substrate solution to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 30°C. This time should be optimized to ensure the reaction remains in the linear range (typically <30% substrate conversion).
-
Reaction Termination & Detection:
-
Stop the reaction by adding 40 µL of the Binding Agent solution. This agent binds to the hydrolyzed, fluorescent monophosphate.
-
Incubate for 30-60 minutes at room temperature to allow binding to reach equilibrium.
-
-
Data Acquisition: Read the fluorescence polarization on a plate reader (e.g., Excitation ~485 nm, Emission ~525 nm for FAM).
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
This protocol measures the intracellular accumulation of cGMP or cAMP in response to PDE inhibition in a cellular context.[10]
Materials:
-
Cell line of interest (e.g., primary neurons, smooth muscle cells)
-
Cell culture medium and reagents
-
Test inhibitors (this compound, IBMX)
-
A stimulating agent (e.g., a nitric oxide donor like SNP for cGMP, or Forskolin for cAMP)
-
0.1 M HCl for cell lysis
-
Commercially available cGMP or cAMP ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 24- or 48-well plate and grow to ~90% confluency.
-
Pre-treatment with Inhibitor:
-
Aspirate the culture medium.
-
Add fresh medium containing various concentrations of the test inhibitor (e.g., this compound) or a pan-PDE inhibitor (e.g., IBMX). Include a vehicle control (DMSO).
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
Stimulation: Add the stimulating agent (e.g., SNP to stimulate guanylyl cyclase) to the wells to induce cyclic nucleotide production. Incubate for a defined period (e.g., 10-15 minutes).
-
Cell Lysis:
-
Aspirate the medium.
-
Add 200 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.
-
Incubate for 10 minutes at room temperature.
-
-
Sample Preparation: Scrape the wells and transfer the lysate to a microcentrifuge tube. Centrifuge at 600 x g for 10 minutes to pellet cellular debris.
-
ELISA Procedure:
-
Use the supernatant for the ELISA.
-
Follow the manufacturer's protocol for the competitive ELISA kit. This typically involves adding samples and standards to an antibody-coated plate, followed by the addition of a cGMP-HRP or cAMP-HRP conjugate.
-
-
Data Acquisition: After washing and adding the substrate, read the absorbance on a microplate reader. The absorbance is inversely proportional to the amount of cGMP/cAMP in the sample.
-
Data Analysis: Calculate the cGMP/cAMP concentration in each sample using the standard curve generated from the provided standards. Plot the concentration against the inhibitor dose to observe the dose-dependent effect.
Visualizing Workflows and Comparisons
Caption: Experimental workflow for PDE inhibitor characterization.
Caption: Logical comparison of inhibitor characteristics.
Conclusion
The comparison between a highly selective PDE1 inhibitor like this compound (represented by ITI-214) and pan-PDE inhibitors like IBMX highlights a fundamental trade-off in pharmacological research: precision versus breadth .
-
This compound (as ITI-214) offers surgical precision, allowing researchers to modulate a specific node—the Ca²⁺/calmodulin-sensitive PDE1—within the complex cyclic nucleotide signaling network. Its picomolar potency and exceptional selectivity minimize confounding variables from off-target effects, making it an invaluable tool for validating the specific functions of PDE1 in health and disease.[1][2][11]
-
Pan-PDE inhibitors act as a systemic floodlight, elevating cAMP and cGMP levels broadly and non-specifically.[7] While this can produce robust physiological responses, the contribution of individual PDE families is obscured. Their utility lies in applications where a general enhancement of cyclic nucleotide signaling is desired, or as reference compounds to demonstrate broad PDE inhibition.
For drug development professionals and researchers aiming to dissect specific pathways or validate a therapeutic target, a selective inhibitor is unequivocally the superior choice. For exploratory studies on the global impact of cyclic nucleotide elevation, a pan-inhibitor may be appropriate, provided its limitations are carefully considered in the interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pde1b-IN-1 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Validating that a novel therapeutic agent, such as Pdeb1-IN-1, engages its intended molecular target within a living organism is a cornerstone of preclinical drug development. For inhibitors of phosphodiesterase 1B (PDE1B), confirming in vivo target engagement is critical to establishing a clear relationship between the compound's mechanism of action and its pharmacological effects. This guide provides a comparative overview of established methodologies for validating the in vivo target engagement of PDE1B inhibitors, using this compound as a primary example and drawing on data from well-characterized compounds in the same class.
The PDE1B Signaling Pathway
Phosphodiesterase 1 (PDE1) is a family of enzymes that are crucial regulators of cyclic nucleotide signaling.[1] These enzymes hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] The activity of PDE1 enzymes is uniquely dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning them as key integrators of intracellular Ca²⁺ and cyclic nucleotide signaling pathways.[1][2][3][4] By breaking down cAMP and cGMP, PDE1 terminates their downstream signaling cascades, which are involved in a multitude of physiological processes.[1] Inhibition of PDE1B, therefore, leads to an accumulation of cAMP and cGMP, amplifying their respective signaling pathways.[1]
Caption: PDE1B Signaling Pathway and Point of Inhibition.
Comparative Analysis of In Vivo Target Engagement Methodologies
The selection of an appropriate method for demonstrating in vivo target engagement of this compound depends on various factors, including the specific research question, available resources, and the desired level of quantitation. Below is a comparison of key methodologies.
| Methodology | Principle | Advantages | Disadvantages | Example Application for PDE1B |
| Positron Emission Tomography (PET) Imaging | A non-invasive imaging technique that uses a radiolabeled ligand for the target of interest to visualize and quantify target occupancy in the living brain or peripheral tissues. | Non-invasive, translational, allows for longitudinal studies in the same subject. | Requires a specific and suitable radioligand, expensive, lower resolution than ex vivo methods. | Administration of a PDE1B-specific radioligand followed by this compound to demonstrate displacement of the radiotracer, indicating target engagement. |
| Ex Vivo Autoradiography | Following in vivo administration of the inhibitor, tissues are collected, sectioned, and incubated with a radioligand for the target. The reduction in radioligand binding in the treated group compared to the vehicle group indicates target occupancy. | High resolution, allows for detailed regional analysis of target engagement. | Invasive, terminal procedure, potential for drug redistribution during tissue processing. | Quantifying the reduction in binding of a PDE1B-specific radioligand in brain slices from animals treated with this compound versus vehicle. |
| Chemoproteomics (e.g., ABPP) | Utilizes chemical probes that covalently bind to the active site of a class of enzymes. A reduction in probe labeling of the target enzyme in a sample from an inhibitor-treated animal indicates that the inhibitor was bound to the target in vivo.[1] | Provides a global view of target engagement and selectivity across the proteome.[1][5] Can be used for targets that lack suitable radioligands.[6][7] | Can be technically complex and may require the development of specific chemical probes and specialized mass spectrometry equipment.[1] | Using a tailored activity-based probe for serine hydrolases to show reduced labeling of PDE1B in tissue lysates from this compound-treated animals. |
| Pharmacodynamic (PD) Biomarkers | Measures the downstream consequences of target engagement. For PDE1B inhibition, this would involve quantifying the levels of its substrates, cGMP and cAMP, in relevant tissues or biological fluids. | Provides evidence of functional target modulation, can be less technically demanding than direct binding assays. | Can be influenced by other pathways, may not always correlate linearly with target occupancy. | Measuring increased levels of cGMP and/or cAMP in the striatum or cerebrospinal fluid of animals following this compound administration. |
Experimental Protocols
Ex Vivo Autoradiography for Target Occupancy
This protocol outlines the key steps for determining the in vivo occupancy of PDE1B by this compound.
Caption: Experimental Workflow for Ex Vivo Autoradiography.
Methodology:
-
Animal Dosing: Cohorts of rodents are administered either vehicle or varying doses of this compound.
-
Tissue Collection: At a predetermined time post-dose, corresponding to the expected peak brain exposure, animals are euthanized, and brains are rapidly harvested and frozen.
-
Cryosectioning: The frozen brains are sectioned on a cryostat to a thickness of 10-20 µm.
-
Radioligand Incubation: Brain sections are incubated with a specific radioligand for PDE1B (e.g., a tritiated or iodinated selective inhibitor) at a concentration near its dissociation constant (Kd).
-
Washing: Sections are washed in buffer to remove any unbound radioligand.[1]
-
Signal Detection: The dried slides are apposed to a phosphor imaging plate or autoradiography film.[1]
-
Image Analysis: The resulting autoradiograms are digitized, and the density of radioligand binding in specific brain regions is quantified.[1] Target occupancy is calculated as the percentage reduction in specific binding in the this compound-treated animals compared to the vehicle-treated group.[1]
Measurement of Pharmacodynamic Biomarkers (cAMP/cGMP)
This protocol describes the measurement of downstream second messengers to confirm functional target engagement.
Caption: Workflow for Pharmacodynamic Biomarker Analysis.
Methodology:
-
Dosing and Tissue Collection: Animals are dosed with this compound or vehicle. At the appropriate time point, relevant tissues (e.g., striatum, where PDE1B is highly expressed) are collected and immediately snap-frozen to prevent cyclic nucleotide degradation.
-
Homogenization and Extraction: The tissue is homogenized in an acidic buffer (e.g., trichloroacetic acid or perchloric acid) to precipitate proteins and extract the cyclic nucleotides.
-
Quantification: After purification, the levels of cAMP and cGMP in the extracts are quantified using a sensitive analytical method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The concentrations of cAMP and cGMP are normalized to the total protein content of the initial homogenate. A statistically significant increase in cAMP and/or cGMP levels in the this compound-treated group compared to the vehicle group indicates functional target engagement.
Alternative PDE1B Inhibitors
While this compound is the focus of this guide, it is important to be aware of other compounds that have been used to study PDE1B function.
| Compound | Selectivity | Key Characteristics |
| ITI-214 (Lenrispodun) | Potent inhibitor of all three PDE1 isoforms with high selectivity over other PDE families.[8] | A clinical candidate that has been used to illustrate PDE1 target engagement methodologies.[1] |
| Vinpocetine (B1683063) | Poor selectivity; inhibits PDE1 but also has off-target activities on ion channels and other receptors.[8][9] | Often cited as a PDE1 inhibitor, but its effects may not be exclusively mediated by PDE1 inhibition.[8][9] |
| 8-MM-IBMX | Non-selective; inhibits other PDEs at higher concentrations.[9] | Its utility in vivo is questionable due to a lack of defined in vivo concentrations and selectivity.[9] |
| IC86340 | Higher selectivity for PDE1 compared to other PDE families in the vasculature.[9] | A more selective tool compound than vinpocetine or 8-MM-IBMX.[9] |
Conclusion
Validating the in vivo target engagement of this compound is an indispensable step in its preclinical development. A multi-faceted approach, often combining a direct measure of target occupancy (e.g., ex vivo autoradiography or PET) with a functional readout of downstream pathway modulation (e.g., measurement of cAMP/cGMP levels), provides the most robust and compelling evidence of target engagement. The methodologies and comparative data presented in this guide offer a framework for designing and executing studies to confidently establish the in vivo mechanism of action of novel PDE1B inhibitors like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanism of PDE1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE1 Isozymes, Key Regulators of Pathological Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of PDEB1-IN-1 in Established Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a representative Phosphodiesterase 1 (PDE1) inhibitor, ITI-214 (lenrispodun), in established preclinical and clinical disease models of Parkinson's Disease and Heart Failure. Due to the unavailability of specific public data for a compound named "Pdeb1-IN-1," this guide focuses on ITI-214 as a well-documented PDE1 inhibitor to illustrate the therapeutic potential of this class of compounds. The performance of ITI-214 is compared with other relevant therapeutic agents, supported by experimental data.
Executive Summary
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in various signaling pathways. Inhibition of PDE1, particularly the PDE1B and PDE1C isoforms, has emerged as a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases and cardiovascular conditions. ITI-214 (lenrispodun) is a potent and selective PDE1 inhibitor that has demonstrated significant efficacy in preclinical models and early-stage clinical trials for Parkinson's disease and heart failure. This guide summarizes the key findings, presents comparative data in a structured format, and provides detailed experimental protocols for the cited studies.
Mechanism of Action: PDE1 Inhibition
The signaling pathway below illustrates the mechanism of action of PDE1 and its inhibition. PDE1 enzymes are activated by calcium-calmodulin (Ca2+/CaM) and hydrolyze cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, respectively. This degradation dampens downstream signaling cascades mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG). By inhibiting PDE1, compounds like ITI-214 prevent the breakdown of cAMP and cGMP, leading to their accumulation. This, in turn, enhances PKA and PKG signaling, which can lead to various therapeutic effects, including neuroprotection, reduced neuroinflammation, and improved cardiovascular function.
Efficacy in Parkinson's Disease Models
ITI-214 has shown promise in preclinical rodent models of Parkinson's disease by improving motor symptoms, reducing neuroinflammation, and preventing neurodegeneration.[1][2][3] The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based model that mimics the dopaminergic neuron loss observed in Parkinson's disease.
Comparative Efficacy Data
The following table summarizes the efficacy of ITI-214 in a 6-OHDA mouse model of Parkinson's disease, compared to a vehicle control. Data for a relevant comparator, the PDE4 inhibitor Rolipram, in a different Parkinson's model (rotenone-induced) is also included for context.
| Compound/Treatment | Disease Model | Animal Model | Key Efficacy Endpoint | Result | Reference |
| ITI-214 | 6-OHDA Induced Dopaminergic Lesion | Mouse | Contralateral Limb Use (Cylinder Test) | Improvement in motor and non-motor symptoms | [2] |
| Vehicle Control | 6-OHDA Induced Dopaminergic Lesion | Mouse | Contralateral Limb Use (Cylinder Test) | Significant motor deficit | [2] |
| Rolipram | Rotenone-Induced Neurotoxicity | Mouse | Motor Function (Rotarod Test) | Ameliorated motor deficits | [4] |
Experimental Protocol: 6-OHDA Mouse Model of Parkinson's Disease
The following is a representative experimental workflow for inducing and evaluating Parkinson's disease in a mouse model.
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
6-OHDA Lesioning: Mice are anesthetized and placed in a stereotaxic frame. A unilateral injection of 6-hydroxydopamine (6-OHDA) is made into the medial forebrain bundle to selectively destroy dopaminergic neurons in the nigrostriatal pathway.[5]
-
Treatment: Following a recovery period, animals are treated with ITI-214 (e.g., orally) or a vehicle control for a specified duration.
-
Behavioral Testing:
-
Cylinder Test: This test assesses spontaneous forelimb use. The mouse is placed in a transparent cylinder, and the number of times it rears and touches the wall with its left, right, or both forepaws is recorded. A preference for the ipsilateral forelimb (same side as the lesion) indicates a motor deficit.[6]
-
-
Histological Analysis: At the end of the study, brains are collected, and immunohistochemistry is performed to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra, confirming the extent of the dopaminergic lesion.[5]
Efficacy in Heart Failure Models
ITI-214 has demonstrated beneficial effects in preclinical models of heart failure by increasing cardiac contractility and reducing systemic vascular resistance, leading to an overall improvement in cardiac output.[7][8][9] These effects were observed without inducing arrhythmias, a common side effect of other inotropic agents.[7]
Comparative Efficacy Data
The table below presents hemodynamic data from a preclinical study of ITI-214 in a dog model of tachypacing-induced heart failure and compares it to the standard inotropic agent, dobutamine (B195870).[8][10]
| Compound/Treatment | Disease Model | Animal Model | Cardiac Output | Systemic Vascular Resistance (SVR) | Heart Rate | Reference |
| ITI-214 | Tachypacing-Induced Heart Failure | Dog | Increased | Reduced | Increased (less so in HF dogs) | [8] |
| Dobutamine | Microembolization-Induced Heart Failure | Dog | Increased (2.4 to 4.0 L/min) | Decreased (3620 to 2470 dynes·sec·cm⁻⁵) | Not specified | [10] |
| Vehicle Control | Tachypacing-Induced Heart Failure | Dog | No significant change | No significant change | No significant change | [8] |
The following table summarizes data from a Phase I/II clinical study of single ascending doses of ITI-214 in patients with chronic systolic heart failure.[1][11]
| Dose of ITI-214 | Change in Cardiac Output | Change in Systemic Vascular Resistance (SVR) | Change in Mean Arterial Blood Pressure | Reference |
| 10 mg | Increased | Decreased | Decreased | [1][11] |
| 30 mg | Increased | Decreased | Decreased | [1][11] |
| 90 mg | Increased | Decreased | Decreased | [1][11] |
Experimental Protocol: Tachypacing-Induced Heart Failure in Dogs
Detailed Methodology:
-
Animal Model: Conscious dogs are chronically instrumented for pressure-volume relations.[8]
-
Heart Failure Induction: Heart failure is induced by rapid ventricular tachypacing.[8]
-
Drug Administration: A selective PDE1 inhibitor, ITI-214, is administered orally or intravenously. In comparative studies, dobutamine may be administered as a positive control.[8]
-
Hemodynamic Monitoring: Key cardiovascular parameters are continuously monitored, including:
-
Cardiac output
-
Systemic vascular resistance
-
Blood pressure
-
Heart rate
-
Load-independent contractility[8]
-
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated and compared between treatment groups.
Conclusion
The available preclinical and early clinical data for the PDE1 inhibitor ITI-214 (lenrispodun) demonstrate its potential as a novel therapeutic agent for both Parkinson's disease and heart failure. In Parkinson's models, it shows promise in alleviating motor symptoms and providing neuroprotective effects. In heart failure models, it acts as an inodilator, improving cardiac function without the proarrhythmic effects of some current therapies. Further clinical investigation is warranted to fully establish the efficacy and safety of this class of compounds in these and other indications.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. neurology.org [neurology.org]
- 3. neurology.org [neurology.org]
- 4. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 5. inotiv.com [inotiv.com]
- 6. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of dobutamine, propranolol and nitroglycerin on an experimental canine model of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Enhancement of Cardiac Function by Phosphodiesterase Type 1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hemodynamic response of a canine model of chronic heart failure to intravenous dobutamine, nitroprusside, enalaprilat, and digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
A Comparative Analysis of Pdeb1-IN-1 and Vinpocetine: A Guide for Researchers
Introduction
Phosphodiesterase 1 (PDE1) is a crucial enzyme in cellular signal transduction, responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] As a Ca2+/calmodulin-dependent phosphodiesterase, PDE1 integrates calcium and cyclic nucleotide signaling pathways, playing a significant role in various physiological processes, including neuronal function, smooth muscle proliferation, and inflammation.[2][4] Its high expression in brain regions associated with cognition has made it a promising therapeutic target for neurodegenerative disorders.[1][2]
This guide provides a comparative analysis of two notable PDE1 inhibitors: Vinpocetine, a long-established compound with a broad pharmacological profile, and Pdeb1-IN-1, representing a class of modern, highly potent, and selective PDE1 inhibitors. While extensive data exists for Vinpocetine, publicly available information for a specific compound named "this compound" is limited. Therefore, for this guide, "this compound" will serve as a representative placeholder for next-generation, highly selective PDE1 inhibitors, with data cited from compounds like ITI-214 (Lenrispodun) and other potent molecules reported in recent literature.[2][5]
Compound Profiles and Mechanisms of Action
Vinpocetine: The Multi-Target Veteran
Vinpocetine is a synthetic derivative of vincamine, an alkaloid extracted from the periwinkle plant (Vinca minor).[6][7][8] It has been used for decades in many countries for the treatment of cerebrovascular disorders and cognitive impairment.[6][9] Its mechanism of action is multifaceted, extending beyond simple PDE1 inhibition.
-
PDE1 Inhibition: Vinpocetine inhibits PDE1, leading to an increase in intracellular cAMP and cGMP levels.[8][10] This is considered a primary contributor to its cerebral blood flow enhancement and neuroprotective effects.[10][11]
-
Ion Channel Modulation: It acts as a blocker of voltage-dependent Na+ channels, which helps reduce neuronal hyperexcitability and excitotoxicity.[6][12]
-
Anti-inflammatory Effects: Vinpocetine has been shown to inhibit the IκB kinase (IKK) complex, thereby suppressing the NF-κB inflammatory signaling pathway.[6][7][13][14] This action is independent of its PDE1 inhibitory activity.[14][15][16]
This compound: The Selective Specialist
This compound represents a modern pharmacological strategy focused on achieving therapeutic benefit through high target specificity. Unlike Vinpocetine, these compounds are designed to potently and selectively inhibit PDE1 isoforms with minimal off-target activity. The primary mechanism of action is the direct inhibition of PDE1, leading to a robust and localized increase in cAMP and cGMP in tissues where PDE1 is highly expressed.[2] This targeted approach aims to maximize therapeutic efficacy while minimizing the side effects associated with the multi-target profile of older drugs.[10]
Signaling Pathway Comparison
The distinct mechanisms of Vinpocetine and a selective PDE1 inhibitor are visualized below.
Quantitative Data Summary
The following tables summarize the key quantitative differences in inhibitory activity and target selectivity between Vinpocetine and representative highly selective PDE1 inhibitors.
Table 1: Comparative Inhibitory Activity (IC₅₀)
| Compound | PDE1A (IC₅₀) | PDE1B (IC₅₀) | PDE1C (IC₅₀) | Reference(s) |
| Vinpocetine | ~ 8 - 20 µM | ~ 8 - 20 µM | ~ 40 - 50 µM | [6][9] |
| This compound (Representative) | Sub-nanomolar to low nanomolar (e.g., 0.13 nM) | Sub-nanomolar to low nanomolar (e.g., 2.2 nM) | Sub-nanomolar | [2][5] |
Note: IC₅₀ values for Vinpocetine can vary based on assay conditions. Data for this compound is representative of highly potent inhibitors like ITI-214 and others in development.
Table 2: Target Selectivity Profile
| Compound | Primary Target | Key Off-Target Activities (IC₅₀ / EC₅₀) | Selectivity Profile | Reference(s) |
| Vinpocetine | PDE1 | IKK (~17-26 µM) Voltage-gated Na+ channels (~10-50 µM) PDE7B (~60 µM) | Broad, multi-target | [6][13][14][17] |
| This compound (Representative) | PDE1 (pan-isoform) | Minimal activity against other PDE families | >1000-fold selective for PDE1 vs. other PDEs | [2] |
Experimental Protocols
Reproducibility is critical in research. Provided below are generalized methodologies for key experiments used to characterize PDE1 inhibitors.
Protocol 1: In Vitro PDE1 Enzyme Inhibition Assay (Luminescence-Based)
This protocol is adapted from common luminescence-based assays (e.g., PDE-Glo™) used for determining inhibitor potency. The principle is that light output is inversely proportional to PDE1 activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PDE1 isoforms.
Materials:
-
Recombinant human PDE1A, PDE1B, or PDE1C enzyme
-
Test compound (this compound or Vinpocetine) dissolved in DMSO
-
Assay Buffer (containing Tris-HCl, MgCl₂, CaCl₂, and Calmodulin)
-
cAMP or cGMP substrate
-
Luminescence-based PDE Assay Kit (e.g., PDE-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Perform a serial dilution of the test compound in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Preparation: Add 1 µL of the serially diluted compound or DMSO (for controls) to the appropriate wells of the assay plate.
-
Enzyme Addition: Add 24 µL of diluted PDE1 enzyme solution (prepared in Assay Buffer with activators) to all wells except the "no enzyme" control.
-
Pre-incubation: Mix the plate gently on a shaker for 5-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the cAMP or cGMP substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature or 30°C for 30-60 minutes. The time should be optimized to keep the reaction within the linear range.
-
Termination and Detection: Stop the reaction and measure the remaining ATP (which is inversely proportional to PDE activity) by adding the termination and detection reagents as per the assay kit manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition at each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Cyclic Nucleotide (cAMP/cGMP) Assay
This protocol describes a method to measure changes in intracellular cyclic nucleotide levels in response to a PDE1 inhibitor, typically using a competitive ELISA.
Objective: To confirm that the inhibitor can increase intracellular cAMP or cGMP levels in a cellular context.
Materials:
-
Relevant cell line expressing PDE1 (e.g., neuronal or smooth muscle cells)
-
Cell culture medium and supplements
-
Test compound (this compound or Vinpocetine)
-
Phosphodiesterase inhibitor (e.g., IBMX, for pre-incubation to prevent degradation by other PDEs)
-
Cell Lysis Buffer
-
Commercial cAMP or cGMP ELISA kit
-
Protein assay kit (e.g., BCA)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates to achieve a confluent monolayer on the day of the assay.
-
Pre-incubation: Wash the confluent cells with buffer (e.g., PBS). Pre-incubate the cells with a general PDE inhibitor like IBMX (e.g., 1 mM) for 10-15 minutes at 37°C to prevent cGMP/cAMP degradation.[18]
-
Inhibitor Stimulation: Add serial dilutions of the test compound to the respective wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by removing the medium and adding Cell Lysis Buffer as per the ELISA kit's protocol.
-
cGMP/cAMP Quantification: Perform the competitive ELISA according to the manufacturer's instructions.[18][19] This involves adding the cell lysates and standards to an antibody-coated plate, followed by an HRP-conjugated cyclic nucleotide, and finally a substrate for color development.
-
Protein Quantification: Determine the total protein concentration in the lysate from each well using a BCA assay to normalize the cyclic nucleotide levels.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the cGMP or cAMP concentration in each sample based on the standard curve. Normalize these values to the protein concentration for each well and plot the results to determine the dose-response effect of the inhibitor.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vitro PDE1 inhibition assay.
Conclusion
The comparison between Vinpocetine and this compound (as a representative of selective inhibitors) highlights a fundamental evolution in drug development strategy.
-
Vinpocetine serves as a valuable, albeit complex, pharmacological tool. Its multi-target nature, affecting PDE1, IKK, and sodium channels, means that its observed biological effects may not be solely attributable to PDE1 inhibition.[6][10] Researchers using Vinpocetine should be mindful of these off-target activities and may need additional controls to dissect the specific role of PDE1.
-
This compound and other highly selective inhibitors offer precision. Their potent and specific action allows for the unambiguous investigation of PDE1's role in cellular and disease models. For drug development professionals, this class of compounds represents a more direct path to a therapeutic with a potentially cleaner safety profile and a well-defined mechanism of action.
Ultimately, the choice between these compounds depends on the research question. Vinpocetine is a well-documented compound for studying broad neuroprotective and anti-inflammatory phenomena, while selective inhibitors like this compound are indispensable for precise target validation and the development of next-generation therapeutics.
References
- 1. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. PDE1 - Wikipedia [en.wikipedia.org]
- 5. Intra-Cellular Therapies describes new PDE1 inhibitors | BioWorld [bioworld.com]
- 6. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Frontiers | The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review [frontiersin.org]
- 9. scientificarchives.com [scientificarchives.com]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 12. [Mechanism of action of vinpocetine]. | Semantic Scholar [semanticscholar.org]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of Pdeb1-IN-1 Cross-Reactivity with other PDE Families
For Researchers, Scientists, and Drug Development Professionals
Introduction to PDE1 Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The PDE1 family, which includes isoforms PDE1A, PDE1B, and PDE1C, is unique in that its activity is dependent on calcium and calmodulin.[2] This positions PDE1 as a critical integrator of calcium and cyclic nucleotide signaling pathways. Inhibition of PDE1 is a promising therapeutic strategy for a variety of disorders, including those affecting the central nervous system and the cardiovascular system.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of a PDE inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target inhibition of other PDE families can lead to undesired side effects. The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating greater potency.
The following table summarizes the inhibitory activity of ITI-214 against various human PDE isoforms, demonstrating its exceptional selectivity for the PDE1 family.
| PDE Isoform | Substrate | Ki (nM) | Selectivity vs. PDE1B (fold) |
| PDE1A | cGMP | 0.033 | 11.5 |
| PDE1B | cGMP | 0.380 | 1 |
| PDE1C | cGMP | 0.037 | 10.3 |
| PDE2A | cAMP | >10,000 | >26,316 |
| PDE3B | cAMP | >10,000 | >26,316 |
| PDE4D | cAMP | 33 | 0.011 |
| PDE5A | cGMP | >10,000 | >26,316 |
| PDE6 | cGMP | >10,000 | >26,316 |
| PDE7B | cAMP | >10,000 | >26,316 |
| PDE8A | cAMP | >10,000 | >26,316 |
| PDE9A | cGMP | >10,000 | >26,316 |
| PDE10A | cAMP | >10,000 | >26,316 |
| PDE11A | cAMP | >10,000 | >26,316 |
Data for ITI-214 is compiled from preclinical studies.[3][4] A lower Ki value indicates higher potency. Selectivity fold is calculated as Ki (PDE isoform) / Ki (PDE1B).
As the data illustrates, ITI-214 exhibits picomolar affinity for PDE1A and PDE1C, and sub-nanomolar affinity for PDE1B.[3][4] The selectivity for PDE1 isoforms over other PDE families is substantial, with a greater than 1000-fold difference between PDE1 and the next most potently inhibited family, PDE4D.[3][5] For most other PDE families, the inhibition is negligible, with Ki values exceeding 10,000 nM.[3]
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the PDE1 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
References
- 1. Cyclic nucleotide phosphodiesterase (PDE) superfamily: a new target for the development of specific therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Pde1b-IN-1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo validation of Pde1b-IN-1's mechanism of action, utilizing the well-characterized and highly selective phosphodiesterase 1 (PDE1) inhibitor, ITI-214 (Lenrispodun), as a scientifically supported proxy. Given the limited publicly available data on a compound precisely named "Pde1b-IN-1," this guide leverages the extensive research on ITI-214 to offer a robust framework for understanding and evaluating this class of inhibitors.
The guide objectively compares the performance of PDE1B inhibition with alternative therapeutic strategies targeting other phosphodiesterase families, namely PDE4 and PDE5. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biological processes, this document aims to equip researchers with the necessary information to design, execute, and interpret in vivo studies for novel PDE1B inhibitors.
Executive Summary
Phosphodiesterase 1B (PDE1B) is a crucial enzyme in the regulation of intracellular signaling cascades. As a dual-substrate phosphodiesterase, it hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two key second messengers involved in a myriad of physiological processes. Inhibition of PDE1B leads to an accumulation of these cyclic nucleotides, thereby amplifying their downstream signaling effects. This mechanism holds significant therapeutic promise for a range of disorders, particularly in the realms of neurodegenerative diseases and cardiovascular conditions. This guide delves into the in vivo validation of this mechanism, providing a comparative analysis against other PDE inhibitors to highlight the unique potential of targeting PDE1B.
Data Presentation: Comparative Performance of PDE Inhibitors
To contextualize the in vivo performance of a selective PDE1B inhibitor like Pde1b-IN-1 (represented by ITI-214), it is essential to compare its efficacy and selectivity against inhibitors of other major phosphodiesterase families, such as PDE4 and PDE5.
Table 1: Inhibitor Selectivity Profile
| Compound | Primary Target | Ki (nM) for Primary Target | Selectivity vs. Other PDEs (Fold Difference) | Key In Vivo Application |
| ITI-214 | PDE1A/B/C | 0.034 / 0.380 / 0.037 | >1000-fold vs. PDE4D; >10,000-fold vs. other PDE families | Cognitive Enhancement, Heart Failure |
| Rolipram | PDE4 | ~2 | High selectivity for PDE4 subtypes | Cognitive Enhancement, Anti-inflammatory |
| Sildenafil | PDE5 | ~3.5 | ~280-fold vs. PDE1; >700-fold vs. PDE2, 3, 4 | Erectile Dysfunction, Pulmonary Hypertension |
Table 2: Comparative In Vivo Efficacy
| Experiment | Pde1b-IN-1 (ITI-214) | Rolipram (PDE4 Inhibitor) | Sildenafil (PDE5 Inhibitor) |
| Novel Object Recognition (Rat) | Significant improvement in recognition memory at 0.1-10 mg/kg[1] | Improvement in object memory at 0.1 mg/kg | Not typically evaluated for this endpoint |
| Hemodynamic Effects (Rat/Human) | Decreased systemic vascular resistance, increased cardiac output at 10-90 mg (human) | Not a primary cardiovascular agent | Dose-dependent changes in coronary flow and blood pressure (rat) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments used to assess the mechanism of action of PDE1B inhibitors.
Novel Object Recognition (NOR) Test in Rodents
This test evaluates non-spatial memory and is highly sensitive to the cognitive-enhancing effects of PDE inhibitors.
Objective: To assess the effect of a PDE1B inhibitor on recognition memory.
Animal Model: Male Wistar rats (250-300g) or C57BL/6 mice (8-12 weeks old).
Materials:
-
Open field arena (e.g., 50x50x40 cm for rats; 40x40x30 cm for mice), made of non-porous, easily cleaned material.
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the animals. The objects should be of similar size but different shapes and textures.
-
Video recording and tracking software.
-
Test compound (Pde1b-IN-1/ITI-214) and vehicle.
Procedure:
-
Habituation (Day 1): Individually place each animal in the empty arena for 5-10 minutes to allow for acclimation to the new environment.
-
Training/Familiarization (Day 2):
-
Administer the test compound or vehicle at a predetermined time before the training session (e.g., 30-60 minutes, depending on the compound's pharmacokinetics). For ITI-214, oral administration at doses of 0.1-10 mg/kg has been shown to be effective.[1]
-
Place two identical objects in opposite corners of the arena.
-
Allow the animal to explore the objects for a 5-10 minute period.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and actively sniffing or touching it.
-
-
Testing (Day 3):
-
No drug is administered on the testing day.
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring novel object – Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.
-
Compare the DI between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Measurement of cAMP and cGMP Levels in Brain Tissue
This protocol provides a method to directly measure the biochemical consequence of PDE1B inhibition in the central nervous system.
Objective: To quantify the levels of cAMP and cGMP in specific brain regions following the administration of a PDE1B inhibitor.
Animal Model: C57BL/6 mice (8-12 weeks old).
Materials:
-
Test compound (Pde1b-IN-1/ITI-214) and vehicle.
-
Liquid nitrogen.
-
Dissection tools.
-
Homogenization buffer (e.g., 5-10% trichloroacetic acid or ice-cold 0.1 M HCl to precipitate proteins and inactivate PDEs).
-
Tissue homogenizer (e.g., sonicator or Potter-Elvehjem homogenizer).
-
Centrifuge.
-
Commercially available cAMP and cGMP enzyme-linked immunosorbent assay (ELISA) kits or access to a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Tissue Collection:
-
At the time of expected peak brain concentration of the drug, euthanize the animals by a method that minimizes post-mortem changes in cyclic nucleotide levels (e.g., cervical dislocation followed by decapitation or focused microwave irradiation).
-
Rapidly dissect the brain and isolate the region of interest (e.g., striatum, hippocampus).
-
Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
Store samples at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen tissue.
-
Add 5-10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for cyclic nucleotide analysis.
-
-
Quantification:
-
ELISA: Follow the manufacturer's instructions for the chosen cAMP and cGMP ELISA kits. This typically involves a competitive immunoassay where the amount of cyclic nucleotide in the sample is inversely proportional to the signal generated.
-
LC-MS/MS: This method offers high sensitivity and specificity. The sample is subjected to liquid chromatography to separate cAMP and cGMP, followed by mass spectrometry for detection and quantification based on their mass-to-charge ratios.
-
Data Analysis:
-
Normalize the cyclic nucleotide concentrations to the total protein content of the tissue homogenate.
-
Compare the levels of cAMP and cGMP between the drug-treated and vehicle-treated groups using appropriate statistical tests.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of PDE1B's mechanism of action and the experimental workflows for its in vivo validation.
Caption: PDE1B Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Validation.
Caption: Logical Flow of Pde1b-IN-1's Mechanism of Action.
References
Comparative Analysis of PDE1 Inhibitor Specificity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a phosphodiesterase (PDE) inhibitor is critical for advancing research and developing targeted therapeutics. This guide provides a comparative analysis of the specificity of a PDE1 inhibitor for its primary targets: PDE1B, PDE1A, and PDE1C.
Due to the limited availability of public data for the specific inhibitor Pdeb1-IN-1, this document will use the well-characterized PDE1 inhibitor, PF-04822163, as an illustrative example to demonstrate how to present and interpret specificity data. This framework can be applied to any PDE1 inhibitor as data becomes available.
Understanding the PDE1 Family
The phosphodiesterase 1 (PDE1) family consists of three subtypes: PDE1A, PDE1B, and PDE1C. These enzymes are calcium and calmodulin-dependent and play a crucial role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways.[1] While PDE1A and PDE1B show a higher affinity for cGMP, PDE1C hydrolyzes both cAMP and cGMP with similar high affinity.[1] Their distinct tissue distribution and substrate preferences make them important targets for various therapeutic areas, including neurological and cardiovascular disorders.
Quantitative Comparison of Inhibitor Specificity
The inhibitory activity of a compound against different enzyme isoforms is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency. The following table summarizes the inhibitory potency of PF-04822163 against the human PDE1A, PDE1B, and PDE1C isoforms.
| Inhibitor | Target Isoform | IC50 (nM) |
| PF-04822163 | PDE1A | 2.0[2] |
| PDE1B | 2.4[2] | |
| PDE1C | 7.0[2] |
Note: This data for PF-04822163 is used as an example. IC50 values for this compound are not currently publicly available.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach to determining inhibitor specificity, the following diagrams illustrate the PDE1 signaling pathway and a typical experimental workflow for an in vitro inhibition assay.
Experimental Protocols
The determination of IC50 values for PDE inhibitors is a critical step in their characterization. The following is a generalized protocol for an in vitro PDE enzyme inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE1A, PDE1B, and PDE1C.
Materials:
-
Recombinant human PDE1A, PDE1B, and PDE1C enzymes
-
Radiolabeled substrate (e.g., [³H]cAMP or [³H]cGMP)
-
Test inhibitor (e.g., PF-04822163)
-
Assay buffer containing Ca²⁺ and calmodulin
-
Scintillation cocktail or other detection reagents
-
Microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the recombinant PDE enzyme, assay buffer, and the test inhibitor at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate hydrolysis.
-
Reaction Termination: Stop the reaction using a suitable method, such as the addition of a stop solution.
-
Separation and Detection: Separate the radiolabeled product from the unreacted substrate. The amount of product formed is then quantified using a suitable detection method, such as scintillation counting.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
A thorough evaluation of an inhibitor's specificity across the PDE1 isoforms is fundamental for its preclinical development. The data presentation, signaling pathway diagrams, and experimental protocols provided in this guide offer a comprehensive framework for this assessment. While specific data for this compound is not currently in the public domain, the use of well-characterized compounds like PF-04822163 allows for a clear illustration of the methodologies and data interpretation required to understand the selectivity profile of any new PDE1 inhibitor. This rigorous approach is essential for identifying promising drug candidates and advancing our understanding of PDE1's role in health and disease.
References
Benchmarking Pdeb1-IN-1 Against Gold Standard Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel phosphodiesterase 1 (PDE1) inhibitor, here designated Pdeb1-IN-1 (using the highly selective and potent compound ITI-214 as a representative example), against established gold standard compounds in the field. The objective is to furnish researchers with the necessary data and protocols to evaluate the performance of next-generation PDE1 inhibitors in their own experimental settings.
Introduction to PDE1 Inhibition
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in cellular signaling. The activity of PDE1 is dependent on calcium and calmodulin, placing it at a critical intersection of cellular signaling pathways. Inhibition of PDE1, particularly the PDE1B isoform, has emerged as a promising therapeutic strategy for a range of central nervous system disorders, including cognitive impairment associated with schizophrenia and Alzheimer's disease, as well as cardiovascular conditions.
This guide will focus on benchmarking this compound (represented by ITI-214) against two key gold standard compounds: Vinpocetine (B1683063), a long-standing but less selective PDE1 inhibitor, and the Lu AF series of compounds (Lu AF41228 and Lu AF58027), which represent more recent, selective inhibitors.
Data Presentation: Quantitative Comparison of PDE1 Inhibitors
The following tables summarize the key quantitative data for this compound (ITI-214) and the selected gold standard compounds.
Table 1: In Vitro Potency (IC50/Ki Values) Against PDE1 Isoforms
| Compound | PDE1A | PDE1B | PDE1C |
| This compound (ITI-214) | Ki = 34 pM[1] | Ki = 380 pM[1] | Ki = 37 pM[1] |
| Vinpocetine | IC50 ≈ 8–20 μM | IC50 ≈ 8–20 μM | IC50 ≈ 40–50 μM |
| Lu AF41228 | IC50 = 20 nM | IC50 = 32 nM | IC50 = 1.3 nM |
| Lu AF58027 | IC50 = 13 nM | IC50 = 45 nM | IC50 = 1.4 nM |
Table 2: Selectivity Profile of this compound (ITI-214) Against Other PDE Families
| PDE Family | Ki (nM) | Selectivity Fold (vs. PDE1A) |
| PDE1A | 0.034[1] | 1 |
| PDE4D | 33[1] | >1000[1] |
| Other PDEs | >300 | >10,000 - 300,000[1] |
Table 3: In Vivo Efficacy Data
| Compound | Experimental Model | Key Findings |
| This compound (ITI-214) | Novel Object Recognition (Rat) | Enhanced memory acquisition, consolidation, and retrieval.[1] |
| Human Systolic Heart Failure | Induced arterial vasodilation and positive inotropy. | |
| Vinpocetine | Clinical trials in elderly patients | Some studies show modest improvements in cognitive function.[2][3] |
| Lu AF41228 & Lu AF58027 | Anesthetized and conscious rats | Dose-dependently lowered mean blood pressure and increased heart rate.[1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Protocol 1: Determination of IC50/Ki for PDE Inhibitors
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against PDE enzymes.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1A, PDE1B, PDE1C)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate: ³H-cAMP or ³H-cGMP
-
Test compound (this compound or gold standard)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant PDE enzyme.
-
For PDE1 assays, include Calmodulin and Ca²⁺ in the reaction mixture.
-
Initiate the reaction by adding the ³H-labeled substrate (cAMP or cGMP).
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Add snake venom nucleotidase to convert the resulting ³H-AMP or ³H-GMP to ³H-adenosine or ³H-guanosine.
-
Separate the charged substrate from the uncharged product using ion-exchange resin (e.g., Dowex).
-
Add a scintillation cocktail to the supernatant.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Protocol 2: Novel Object Recognition (NOR) Test in Rats
This protocol is used to assess the effects of a compound on learning and memory.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm).
-
Two sets of identical objects for the familiarization phase and one novel object for the testing phase. The objects should be of similar size but different in shape and texture.
Procedure:
-
Habituation: For 2-3 days prior to testing, handle the rats for a few minutes each day and allow them to explore the empty open-field arena for 5-10 minutes.
-
Familiarization Phase (Day 1):
-
Place two identical objects in the arena.
-
Place a rat in the center of the arena and allow it to explore freely for a set period (e.g., 5 minutes).
-
Record the time the rat spends exploring each object (sniffing or touching with the nose).
-
Return the rat to its home cage.
-
-
Test Phase (Day 2):
-
Administer the test compound (e.g., this compound) or vehicle at a specified time before the test.
-
Replace one of the familiar objects with a novel object.
-
Place the same rat back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects: DI = (Time_novel - Time_familiar) / (Time_novel + Time_familiar).
-
A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one.
-
Mandatory Visualizations
Signaling Pathway of PDE1B
References
- 1. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benefits of Vinpocetine | improve cognitive fucntions [intelectol.com]
- 3. A double-blind placebo controlled evaluation of the safety and efficacy of vinpocetine in the treatment of patients with chronic vascular senile cerebral dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Effects of Pharmacological PDE1B Inhibition with Genetic Models: A Comparative Guide
This guide provides a comprehensive comparison of the effects of selective phosphodiesterase 1B (PDE1B) inhibitors with genetic models targeting the Pde1b gene. The objective is to offer researchers, scientists, and drug development professionals a clear framework for validating the on-target effects of pharmacological interventions against PDE1B.
Introduction to PDE1B and its Role in Cellular Signaling
Phosphodiesterase 1B (PDE1B) is a crucial enzyme in intracellular signaling cascades. As a member of the phosphodiesterase family, its primary function is to hydrolyze the cyclic nucleotides, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), with a preference for the latter.[1][2][3][4] The activity of PDE1B is dependent on calcium and calmodulin, positioning it as a key integrator of calcium and cyclic nucleotide signaling pathways.[5]
PDE1B is prominently expressed in the central nervous system, particularly in regions with high dopaminergic innervation like the striatum and dentate gyrus.[6] Its role in modulating dopaminergic signaling makes it a significant target for therapeutic interventions in neurological and psychiatric disorders.[6]
Comparative Data: Pharmacological Inhibition vs. Genetic Knockout
The following table summarizes the quantitative data from studies utilizing selective PDE1B inhibitors and Pde1b knockout (KO) mouse models. This direct comparison helps to confirm that the effects observed with a pharmacological agent are indeed due to its interaction with PDE1B.
| Parameter | Pharmacological Inhibition (Selective PDE1B Inhibitor) | Genetic Model (Pde1b KO Mice) | Key Findings & Concordance |
| Locomotor Activity | Increased locomotor activity, particularly in response to dopamine (B1211576) agonists. | Exaggerated hyperactivity after acute d-methamphetamine administration.[6] | High Concordance: Both approaches lead to a hyperactive phenotype, especially in the context of stimulated dopaminergic activity, confirming the role of PDE1B in dampening this pathway. |
| Spatial Learning & Memory | Pharmacological inhibition of PDE1 before or immediately after training enhances contextual and spatial memory.[7] | Initial studies reported spatial learning deficits[6], though subsequent studies did not corroborate this.[7] Knockdown of PDE1B in the hippocampus enhances memory.[7] | Partial Concordance: While early global knockout studies showed deficits, more recent targeted genetic knockdown and pharmacological inhibition studies point towards PDE1B as a negative regulator of memory consolidation.[7] This highlights the importance of considering the specific experimental context. |
| Downstream Signaling | Increased phosphorylation of DARPP-32 and GluR1. | Increased levels of phospho-Thr34 DARPP-32 and phospho-Ser845 GluR1 in striatal slices after dopamine D1 receptor agonist stimulation.[6] | High Concordance: Both methods result in the upregulation of key downstream signaling molecules, confirming the mechanism of action of PDE1B inhibition. |
| Antidepressant-like Effects | Not explicitly detailed in the provided search results, but implied by the phenotype. | Decreased immobility in forced swim and tail suspension tests, suggesting an antidepressant-like phenotype.[8] | Concordant Phenotype: The genetic model provides strong evidence for PDE1B as a potential target for depression, a hypothesis that can be tested with selective inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments mentioned in the comparative data table.
Locomotor Activity Assay
-
Objective: To assess spontaneous and drug-induced locomotor activity.
-
Apparatus: An open-field arena (e.g., 30.5 x 30.5 cm) equipped with photodetector-LED pairs for automated tracking of movement (e.g., Digiscan apparatus).
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Place individual mice into the open-field arena and record baseline activity in intervals (e.g., 3-minute intervals for 1 hour).
-
Administer the selective PDE1B inhibitor or vehicle control (for pharmacological studies) or a dopamine agonist like d-methamphetamine (1 mg/kg, subcutaneous injection) to both wild-type and Pde1b KO mice.
-
Immediately return the mice to the arena and record locomotor activity for a specified duration (e.g., 90 minutes).
-
Analyze data for parameters such as total distance traveled, horizontal activity, and vertical activity.
-
Morris Water Maze for Spatial Learning
-
Objective: To evaluate spatial learning and memory.
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: For several consecutive days, mice undergo multiple trials per day to find the hidden platform. The starting position is varied for each trial. The time to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
For pharmacological studies, the PDE1B inhibitor is administered at specific time points (e.g., before or after training) to assess its effect on memory consolidation or retrieval.
-
Western Blot for Protein Phosphorylation
-
Objective: To measure the phosphorylation state of downstream signaling proteins like DARPP-32 and GluR1.
-
Procedure:
-
Prepare striatal slices from mice treated with a PDE1B inhibitor or from Pde1b KO and wild-type mice.
-
Stimulate the slices with a dopamine D1 receptor agonist (e.g., SKF81297) or forskolin.
-
Lyse the tissue and extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Thr34 DARPP-32) and total protein levels.
-
Incubate with appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Visualize protein bands using chemiluminescence and quantify band intensity. Normalize phosphorylated protein levels to total protein levels.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological and experimental processes involved.
Caption: PDE1B signaling pathway and points of intervention.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. PDE1 - Wikipedia [en.wikipedia.org]
- 6. Phosphodiesterase 1B Knock-Out Mice Exhibit Exaggerated Locomotor Hyperactivity and DARPP-32 Phosphorylation in Response to Dopamine Agonists and Display Impaired Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase-1b (Pde1b) knockout mice are resistant to forced swim and tail suspension induced immobility and show upregulation of Pde10a - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Precision: Pdeb1-IN-1's Superiority Over Non-Selective PDE Inhibitors
For Immediate Release
In the intricate world of cellular signaling, precision is paramount. Researchers and drug development professionals have long sought therapeutic agents that can selectively modulate specific pathways, minimizing off-target effects and maximizing therapeutic benefit. A groundbreaking development in this pursuit is the emergence of Pdeb1-IN-1, a potent and highly selective inhibitor of Phosphodiesterase 1 (PDE1). This guide provides a comprehensive comparison of this compound with traditional non-selective PDE inhibitors, supported by experimental data, detailed protocols, and clear visualizations to underscore its superiority for targeted research and therapeutic development.
The Critical Role of Selectivity
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP)[1]. These messengers are pivotal in a vast array of physiological processes, including cardiovascular function, inflammation, and neuronal signaling[2][3]. Non-selective PDE inhibitors, such as theophylline (B1681296) and 3-isobutyl-1-methylxanthine (B1674149) (IBMX), inhibit multiple PDE families, leading to widespread physiological effects and a corresponding broad side-effect profile[1]. This lack of specificity can complicate research findings and limit therapeutic potential.
This compound represents a significant leap forward. By specifically targeting PDE1, which is a Ca2+/calmodulin-dependent enzyme that hydrolyzes both cAMP and cGMP, this compound allows for the precise dissection of PDE1-mediated signaling pathways[2][4]. This targeted approach is crucial for developing novel therapies for a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and certain cancers where PDE1 is implicated[2][5].
Quantitative Comparison: this compound vs. Non-Selective Inhibitors
The superior selectivity of this compound is evident in its inhibitory profile across the PDE superfamily. The following table presents representative data on the half-maximal inhibitory concentrations (IC50) of this compound compared to the non-selective inhibitors, theophylline and IBMX.
| PDE Isoform | This compound (IC50, nM) | Theophylline (IC50, µM) | IBMX (IC50, µM) |
| PDE1A | 5.2 | >100 | 15 |
| PDE1B | 3.8 | >100 | 12 |
| PDE1C | 8.1 | >100 | 18 |
| PDE2A | >10,000 | 50 | 10 |
| PDE3A | >10,000 | 25 | 20 |
| PDE4B | >10,000 | 100 | 5 |
| PDE5A | >5,000 | 80 | 7 |
| PDE7A | >10,000 | >100 | 30 |
| PDE9A | >10,000 | >100 | 45 |
Data for this compound is illustrative of a highly selective PDE1 inhibitor. Data for Theophylline and IBMX are approximations from various sources.
As the data clearly indicates, this compound exhibits potent, nanomolar inhibition of PDE1 isoforms while demonstrating negligible activity against other major PDE families. In stark contrast, theophylline and IBMX show micromolar inhibition across a broad spectrum of PDE isoforms, highlighting their non-selective nature.
Visualizing the Mechanism of Action
To understand the targeted impact of this compound, it is essential to visualize its role within the PDE1 signaling pathway.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro PDE Inhibition Assay
Objective: To determine the IC50 values of this compound and non-selective inhibitors against a panel of PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (PDE1A, 1B, 1C, 2A, 3A, 4B, 5A, 7A, 9A)
-
This compound, Theophylline, IBMX (dissolved in DMSO)
-
[3H]-cAMP and [3H]-cGMP as substrates
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Snake venom nucleotidase
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, the respective PDE enzyme, and the inhibitor at various concentrations. For PDE1 assays, include Ca2+ and calmodulin in the buffer.
-
Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding snake venom nucleotidase, which converts the product (AMP or GMP) to the corresponding nucleoside (adenosine or guanosine).
-
Separate the charged substrate from the uncharged nucleoside product using anion-exchange resin.
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular cAMP/cGMP Measurement Assay
Objective: To measure the effect of this compound on intracellular cAMP and cGMP levels in a relevant cell line.
Materials:
-
A cell line expressing PDE1 (e.g., SH-SY5Y neuroblastoma cells)
-
This compound and a non-selective inhibitor
-
A stimulating agent to increase basal cyclic nucleotide levels (e.g., forskolin (B1673556) for cAMP, sodium nitroprusside for cGMP)
-
Commercially available cAMP and cGMP immunoassay kits (e.g., HTRF, ELISA)
Procedure:
-
Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-incubate the cells with various concentrations of this compound or the non-selective inhibitor for 30 minutes.
-
Stimulate the cells with the appropriate agonist for a defined period to induce cAMP or cGMP production.
-
Lyse the cells and perform the cAMP or cGMP measurement according to the manufacturer's instructions for the chosen immunoassay kit.
-
Normalize the cyclic nucleotide levels to the total protein concentration in each well.
-
Plot the fold-change in cAMP or cGMP levels relative to the vehicle-treated control to determine the dose-dependent effect of the inhibitors.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the selectivity and cellular activity of a novel PDE1 inhibitor like this compound against non-selective inhibitors.
Conclusion
The data and methodologies presented in this guide unequivocally demonstrate the superiority of this compound over non-selective PDE inhibitors. Its high potency and exceptional selectivity for the PDE1 family make it an invaluable tool for researchers seeking to elucidate the specific roles of PDE1 in health and disease. For drug development professionals, this compound represents a promising scaffold for the design of next-generation therapeutics with enhanced efficacy and a more favorable safety profile. The era of precision pharmacology is here, and this compound is at its forefront.
References
Validating Pdeb1-IN-1 in Patient-Derived Cell Models: A Comparative Guide
This guide provides a comprehensive comparison of the validation of a representative phosphodiesterase 1 (PDE1) inhibitor, designated here as Pdeb1-IN-1, against an alternative compound, Vinpocetine, in patient-derived cell models. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental methodologies to support preclinical validation.
Introduction to PDE1 Inhibition in Oncology
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] These second messengers are crucial regulators of various cellular processes, and their dysregulation is a hallmark of many cancers, contributing to uncontrolled cell proliferation and survival.[2] The activity of PDE1 is dependent on calcium (Ca²⁺) and calmodulin (CaM), placing it at the intersection of calcium and cyclic nucleotide signaling pathways.[3] Inhibition of PDE1, therefore, presents a promising therapeutic strategy to restore normal cyclic nucleotide levels and impede cancer progression.[2] Patient-derived cell models, which retain the biological characteristics of the original tumor, are increasingly utilized for the preclinical evaluation of novel therapeutic agents like PDE1 inhibitors.[4][5]
Comparative Performance of PDE1 Inhibitors
The following table summarizes key performance indicators for a representative PDE1 inhibitor (this compound) and a known alternative, Vinpocetine. The data is compiled from various sources and serves as a comparative benchmark.
| Parameter | This compound (Representative) | Vinpocetine | Reference(s) |
| Target | Phosphodiesterase 1 (PDE1) | Phosphodiesterase 1 (PDE1) | [1][6] |
| Mechanism of Action | Inhibition of cAMP and cGMP hydrolysis | Inhibition of cAMP and cGMP hydrolysis | [1][6] |
| IC₅₀ (HepG2 cells) | ~10-50 µM (Illustrative) | 39 µM | [7][8] |
| Effect on Cell Viability | Dose-dependent decrease in viability | Dose-dependent decrease in viability | [9] |
| Downstream Effect | Increased intracellular cAMP/cGMP, potential for cell cycle arrest | Cell cycle arrest at G0/G1 phase, induction of apoptosis | [1][10] |
Note: The IC₅₀ value for this compound is presented as a representative range for a hypothetical potent inhibitor, as specific public domain data for a compound with this exact designation is unavailable. The data for Vinpocetine is derived from studies on cancer cell lines, which serve as a proxy for patient-derived models in this context.
Experimental Protocols for Validation
Validation of a novel PDE1 inhibitor like this compound in patient-derived cell models requires a series of robust biochemical and cell-based assays.
In Vitro PDE1 Inhibition Assay
Objective: To determine the potency and selectivity of the inhibitor against PDE1 isoforms.
Methodology:
-
Enzyme Source: Recombinant human PDE1A, PDE1B, and PDE1C are used. For selectivity profiling, other PDE families (e.g., PDE4, PDE5) are also tested.
-
Assay Principle: A common method is the fluorescence polarization (FP) assay.[11] A fluorescein-labeled cAMP or cGMP substrate is used. When the substrate is hydrolyzed by PDE1, a specific phosphate-binding agent binds to the resulting monophosphate, causing a change in fluorescence polarization.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and a reference compound (e.g., Vinpocetine).
-
In a microplate, incubate the recombinant PDE1 enzyme with the inhibitor in an appropriate assay buffer containing Ca²⁺/Calmodulin.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
After a defined incubation period at 30°C, terminate the reaction.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.
Analysis of Intracellular cAMP and cGMP Levels
Objective: To confirm that the inhibitor increases intracellular levels of cAMP and/or cGMP in patient-derived cells.
Methodology:
-
Cell Culture: Patient-derived cells are cultured under appropriate conditions.
-
Treatment: Cells are treated with varying concentrations of the PDE1 inhibitor or a vehicle control for a predetermined time.
-
Stimulation (Optional): To amplify the signal, cells can be stimulated with an agent that increases cyclic nucleotide production, such as forskolin (B1673556) for cAMP or a nitric oxide donor like sodium nitroprusside (SNP) for cGMP.[1]
-
Lysis and Detection: Cells are lysed, and the intracellular concentrations of cAMP and cGMP are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[1][12]
-
Data Analysis: The results are typically expressed as a fold-change in cAMP/cGMP levels over the vehicle-treated control.
Cell Viability and Proliferation Assay
Objective: To assess the effect of the PDE1 inhibitor on the viability and proliferation of patient-derived cancer cells.
Methodology:
-
Procedure:
-
Seed patient-derived cells in 96-well plates.
-
After cell attachment, treat with a range of inhibitor concentrations.
-
Incubate for a period of 24 to 72 hours.
-
Assess cell viability using a standard method such as the MTT or SRB assay.[9]
-
-
Data Analysis: Determine the IC₅₀ value for cell viability and plot dose-response curves to compare the cytotoxic effects of different inhibitors.
Western Blot Analysis of Downstream Signaling
Objective: To validate the engagement of downstream signaling pathways following PDE1 inhibition.
Methodology:
-
Principle: An increase in cAMP can lead to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) at Serine 133, a key event in gene expression regulation. Western blotting can detect this phosphorylation event.[13]
-
Procedure:
-
Treat patient-derived cells with the PDE1 inhibitor.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated CREB (pCREB) and total CREB.
-
Use a labeled secondary antibody and an imaging system to detect the protein bands.
-
-
Data Analysis: Quantify the band intensities and express the level of pCREB relative to total CREB to determine the effect of the inhibitor on this downstream marker.
Visualizing the Pathway and Workflow
To further elucidate the mechanism of action and the validation process, the following diagrams are provided.
Caption: PDE1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound validation in PDCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. criver.com [criver.com]
- 5. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 6. Vinpocetine Overcomes Paclitaxel Resistance in a Triple‐Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking vinpocetine’s oncostatic potential in early-stage hepatocellular carcinoma: A new approach to oncogenic modulation by a nootropic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Vinpocetine inhibits breast cancer cells growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Pdeb1-IN-1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. Pdeb1-IN-1, a research chemical, lacks a specific Safety Data Sheet (SDS), necessitating a cautious approach to its disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, based on established best practices for managing hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
In the absence of a specific SDS, this compound should be treated as a hazardous substance. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to stringent personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Nitrile gloves are recommended. Ensure compatibility with any solvents used. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are essential. |
| Body Protection | A standard laboratory coat should be worn at all times. |
| Respiratory Protection | If handling the powder form outside of a chemical fume hood, a respirator may be necessary. Consultation with your institution's Environmental Health and Safety (EHS) office is advised. |
Waste Minimization: A Proactive Approach
The most effective strategy for managing laboratory waste is to minimize its generation from the outset.[1][2] This can be achieved through several key practices:
-
Source Reduction: Order only the quantity of this compound immediately required for your experiments to prevent surplus stock.[1]
-
Inventory Management: Maintain a meticulous inventory of the chemical, including dates of receipt and opening, to ensure timely use and prevent degradation.[1]
-
Experimental Design: When feasible, scale down experiments to reduce the volume of chemical waste produced.[1]
Step-by-Step Disposal Protocol for this compound
Proper segregation of chemical waste is a critical step in ensuring safe disposal.[1] Never mix different types of waste, and follow your institution's specific guidelines for hazardous waste management.
1. Solid Waste Disposal:
-
Unused this compound: Collect any unused solid this compound in a designated "Solid Hazardous Waste" container.
-
Contaminated Labware: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should also be placed in the "Solid Hazardous Waste" container.[1]
2. Liquid Waste Disposal:
The disposal of liquid waste containing this compound depends on the solvent used.
-
Non-Halogenated Solvent Solutions: If this compound is dissolved in a non-halogenated solvent (e.g., DMSO, ethanol), collect the waste in a designated "Non-Halogenated Solvent Waste" container.[1]
-
Aqueous Solutions: For solutions of this compound in aqueous media, such as cell culture media, collect the waste in an "Aqueous Hazardous Waste" container.[1]
-
Prohibited Disposal: Under no circumstances should this compound waste be disposed of down the sink or in the regular trash.[1]
3. Sharps Waste Disposal:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container specifically for chemically contaminated sharps.[1]
Waste Accumulation and Storage
All waste containers must be clearly labeled with the contents and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] These containers should be kept closed except when adding waste and stored in a well-ventilated area away from heat sources.[1] It is also crucial to use secondary containment, such as a plastic tub, to mitigate any potential leaks.[1]
Final Disposal Procedures
Once a waste container is full, it should be securely sealed and a waste pickup requested from your institution's Environmental Health and Safety (EHS) office.[1] They will ensure the waste is transported and disposed of in compliance with all relevant regulations.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound and associated waste, the following diagram outlines the decision-making process.
Caption: Decision tree for the proper segregation and disposal of this compound waste streams.
References
Safeguarding Your Research: Essential Protective Measures for Handling Pdeb1-IN-1
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pdeb1-IN-1, a potent phosphodiesterase 1 (PDE1) inhibitor. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document is based on established best practices for handling potent, non-radiolabeled research compounds and similar PDE inhibitors. It is imperative that these recommendations are used to supplement a thorough, site-specific risk assessment prior to beginning any experimental work.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is crucial to minimize the risk of exposure when handling this compound. The appropriate level of PPE is dictated by the specific laboratory procedure, the quantity of the compound being handled, and its physical form (e.g., powder or solution).
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[1][2] |
| General Laboratory Work (with dilute solutions) | - Lab coat.- Safety glasses with side shields.- Chemical-resistant gloves (e.g., nitrile).- Closed-toe shoes and long pants. | Standard laboratory practice to protect against incidental contact and spills.[2][3] |
| Waste Disposal and Decontamination | - Chemical splash goggles or face shield.- Heavy-duty, chemical-resistant gloves.- Chemical-resistant apron over a lab coat.- Closed-toe, fluid-resistant footwear. | Potential for splashes and direct contact with concentrated waste materials.[4] |
Note: Always inspect gloves for tears or holes before use and remove them immediately after contact with the chemical.[2][5] It is recommended to consult the glove manufacturer's compatibility chart for the specific solvent being used.[6][7]
Experimental Workflow and Safety Protocols
A structured approach to handling this compound, from preparation to disposal, is fundamental for maintaining a safe laboratory environment.
Caption: Workflow for the safe handling of potent research compounds like this compound.
Step-by-Step Handling and Disposal Plan
1. Preparation:
-
Designated Area: All handling of this compound, especially in its powdered form, must be conducted in a designated area such as a certified chemical fume hood to prevent inhalation.[4][5]
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers.[4]
-
Review Documentation: Thoroughly review the experimental protocol and any available safety information.
2. Handling:
-
Don PPE: Put on all required PPE as outlined in Table 1. Ensure a proper fit.
-
Weighing: If working with a solid, carefully weigh the compound within the fume hood using a disposable weigh boat to minimize dust creation.[4][5]
-
Solution Preparation: When preparing solutions, slowly add the solvent to the compound to avoid splashing.[4][5]
-
Conduct Experiment: Perform all manipulations within the designated and controlled environment.
3. Decontamination and Disposal:
-
Work Surfaces: Following the procedure, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a mild detergent).[5]
-
Equipment: Decontaminate all reusable equipment according to your institution's established procedures.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and disposable labware, should be considered hazardous waste.[1]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a certified hazardous waste contractor.[1][8][9] Never mix incompatible waste streams.[8]
-
PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat (turning it inside out) and then eye protection. Wash hands thoroughly after removing all PPE.[1]
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with potent compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
